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Core Science & Biosynthesis

Foundational

The Discovery of Chimeric Galanin Antagonists: A Technical Guide for Drug Development

For Immediate Release This whitepaper provides an in-depth technical guide on the discovery and characterization of chimeric galanin antagonists, offering valuable insights for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide on the discovery and characterization of chimeric galanin antagonists, offering valuable insights for researchers, scientists, and drug development professionals. Galanin, a neuropeptide widely distributed in the central and peripheral nervous systems, is implicated in a range of physiological processes, including pain, mood disorders, feeding behavior, and epilepsy. The development of potent and selective antagonists for its receptors (GalR1, GalR2, and GalR3) is a critical area of research for novel therapeutic interventions.

This guide summarizes the key chimeric antagonists, their binding affinities, and functional activities. It further details the experimental protocols for their characterization and visualizes the intricate signaling pathways and experimental workflows involved in their discovery.

Quantitative Data Summary of Chimeric Galanin Antagonists

The development of chimeric galanin antagonists has yielded several compounds with varying affinities and selectivities for the galanin receptor subtypes. The following table summarizes the quantitative data for some of the most well-characterized chimeric antagonists.

CompoundStructureReceptor Target(s)Binding Affinity (Kᵢ/IC₅₀)Reference(s)
M871 Galanin-(2-13)-Glu-His-(Pro)₃-(Ala-Leu)₂-Ala-amideGalR2 selectiveKᵢ: 13.1 nM (GalR2), 420 nM (GalR1), >10 µM (GalR3)[1][2]
C7 Galanin(1-13)-spantide amideNon-selectiveIC₅₀: 0.2 nM (rat hypothalamic membranes)[3]
M40 Galanin(1-13)-Pro-Pro-(Ala-Leu)₂-Ala amideNon-selectiveIC₅₀: 15 nM (rat hypothalamic membranes)[3]
M32 Galanin(1-13)-neuropeptide Y(25-36) amideHigh affinity for galanin receptorsKᵢ: Not specified, but high affinity noted[4]
M35 Galanin(1-13)-bradykinin(2-9) amideNon-selectiveKᵢ: 0.11 nM (hGalR1), 2.0 nM (hGalR2)[5][6]
Galantide (M15) Galanin(1-13)-substance P(5-11) amideNon-selectiveHigh affinity, ~10-fold higher than galanin[7][8]
GAL(1-13)-[Ala¹⁰,¹¹]ET-1(6-21)-NH₂ Galanin(1-13) and Endothelin-1 analog chimeraModerate affinity for hypothalamic galanin receptorsK_D: 205 nM[9]

Galanin Receptor Signaling Pathways

Galanin receptors are G protein-coupled receptors (GPCRs) that trigger distinct downstream signaling cascades. Understanding these pathways is crucial for the rational design and functional characterization of antagonists. GalR1 and GalR3 primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[10][11] In contrast, GalR2 predominantly couples to Gαq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentration.[10][11][12]

Galanin_Signaling_Pathways cluster_GalR1_3 GalR1 / GalR3 Signaling cluster_GalR2 GalR2 Signaling GalR1_3 GalR1 / GalR3 Gai_o Gαi/o GalR1_3->Gai_o Galanin AC_inhibit Adenylyl Cyclase Gai_o->AC_inhibit Inhibits cAMP_decrease [cAMP] ↓ AC_inhibit->cAMP_decrease GalR2 GalR2 Gaq_11 Gαq/11 GalR2->Gaq_11 Galanin PLC Phospholipase C Gaq_11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_increase [Ca²⁺] ↑ IP3->Ca_increase PKC_activation PKC Activation DAG->PKC_activation Radioligand_Binding_Workflow start Start membrane_prep Prepare Membranes from Receptor-Expressing Cells start->membrane_prep incubation Incubate Membranes with Radioligand & Antagonist membrane_prep->incubation filtration Separate Bound/Free Ligand via Filtration incubation->filtration counting Measure Radioactivity filtration->counting analysis Calculate IC₅₀ and Kᵢ counting->analysis end End analysis->end Functional_Assay_Decision_Tree start Select Receptor Subtype receptor_choice GalR1/GalR3 or GalR2? start->receptor_choice cAMP_assay cAMP Accumulation Assay receptor_choice->cAMP_assay GalR1/GalR3 IP_Ca_assay Inositol Phosphate or Calcium Mobilization Assay receptor_choice->IP_Ca_assay GalR2 end Determine Functional Activity cAMP_assay->end IP_Ca_assay->end

References

Exploratory

The Chimeric Antagonist: A Deep Dive into the Mechanism of Action of Galanin (1-13)-spantide I

A Technical Guide for Researchers and Drug Development Professionals Introduction Galanin (1-13)-spantide I, a synthetic chimeric peptide, has emerged as a critical tool in the study of the galaninergic system. This docu...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Galanin (1-13)-spantide I, a synthetic chimeric peptide, has emerged as a critical tool in the study of the galaninergic system. This document provides an in-depth technical overview of its mechanism of action, binding characteristics, and the experimental methodologies used to elucidate its function. Comprised of the N-terminal 1-13 amino acid fragment of galanin and the substance P receptor antagonist, spantide, this molecule acts as a potent antagonist at galanin receptors, thereby blocking the physiological effects of the endogenous neuropeptide galanin.[1] Understanding its interaction with galanin receptor subtypes is paramount for developing novel therapeutics targeting conditions influenced by galanin signaling, including pain, inflammation, and metabolic disorders.

Core Mechanism of Action: Competitive Antagonism

Galanin (1-13)-spantide I exerts its effects primarily through competitive antagonism at galanin receptors (GalRs). This means it binds to the same site as the endogenous ligand, galanin, but fails to activate the receptor and trigger the downstream signaling cascade. By occupying the receptor's binding pocket, it prevents galanin from binding and initiating its biological effects. This antagonistic activity has been demonstrated in various in vitro and in vivo models.[2][3]

There are three main subtypes of galanin receptors: GalR1, GalR2, and GalR3.[4][5][6] These G protein-coupled receptors (GPCRs) exhibit distinct signaling preferences. GalR1 and GalR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][6] In contrast, the GalR2 receptor primarily couples to Gq/11 proteins, activating the phospholipase C (PLC) pathway, which results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentration.[4][5][6] Galanin (1-13)-spantide I has been shown to antagonize the effects of galanin at these various receptor subtypes, although its affinity may vary between them.

Quantitative Data Summary

The binding affinity of Galanin (1-13)-spantide I for galanin receptors has been quantified in several studies. This data is crucial for understanding its potency and for designing experiments.

LigandReceptor/TissueAssay TypeParameterValueReference
Galanin (1-13)-spantide ISpinal Galanin ReceptorRadioligand BindingKd1.16 nM[1][7]
Galanin (1-13)-spantide I (C7)Rat Hypothalamic MembranesRadioligand DisplacementIC500.2 nM[3]
Porcine Galanin (1-29)Rat Hypothalamic MembranesRadioligand DisplacementIC500.8 nM[3]
M40Rat Hypothalamic MembranesRadioligand DisplacementIC5015 nM[3]

Table 1: Binding Affinity of Galanin (1-13)-spantide I and Related Ligands. Kd (dissociation constant) represents the concentration of ligand at which half of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. IC50 (half maximal inhibitory concentration) is the concentration of a competing ligand that displaces 50% of the specific binding of a radiolabeled ligand.

Signaling Pathways

The antagonistic action of Galanin (1-13)-spantide I can be visualized through its impact on the distinct signaling pathways of the galanin receptor subtypes.

Galanin_Signaling cluster_GalR1_3 GalR1/GalR3 Signaling cluster_GalR2 GalR2 Signaling Gal_1_13_Spantide_I_1 Galanin (1-13)-spantide I GalR1_3 GalR1/GalR3 Gal_1_13_Spantide_I_1->GalR1_3 Blocks Galanin_1 Galanin Galanin_1->GalR1_3 Activates Gi_o Gi/o GalR1_3->Gi_o AC_1 Adenylyl Cyclase Gi_o->AC_1 Inhibits cAMP_1 cAMP AC_1->cAMP_1 PKA_1 PKA cAMP_1->PKA_1 CREB_1 CREB PKA_1->CREB_1 Gene_Transcription_1 Gene Transcription CREB_1->Gene_Transcription_1 Gal_1_13_Spantide_I_2 Galanin (1-13)-spantide I GalR2 GalR2 Gal_1_13_Spantide_I_2->GalR2 Blocks Galanin_2 Galanin Galanin_2->GalR2 Activates Gq_11 Gq/11 GalR2->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK Pathway PKC->MAPK

Caption: Antagonistic effect of Galanin (1-13)-spantide I on GalR1/3 and GalR2 signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Galanin (1-13)-spantide I.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a non-radiolabeled ligand, such as Galanin (1-13)-spantide I, by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Workflow:

Radioligand_Binding_Workflow prep 1. Membrane Preparation (from cells expressing GalRs) incubate 2. Incubation - Membranes - Radiolabeled Galanin - Unlabeled Competitor (Galanin (1-13)-spantide I) prep->incubate separate 3. Separation of Bound and Free Ligand (e.g., vacuum filtration) incubate->separate count 4. Quantification of Radioactivity (e.g., scintillation counting) separate->count analyze 5. Data Analysis (IC50 and Ki determination) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the galanin receptor subtype of interest (e.g., CHO or HEK293 cells).

    • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) containing protease inhibitors.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, add a constant concentration of radiolabeled galanin (e.g., 125I-galanin).

    • Add increasing concentrations of the unlabeled competitor, Galanin (1-13)-spantide I.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.

    • Wash the filters with cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radiolabeled galanin as a function of the log concentration of Galanin (1-13)-spantide I.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Functional Assays

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells expressing GalR1 or GalR3 in a multi-well plate.

    • Pre-treat the cells with Galanin (1-13)-spantide I at various concentrations.

    • Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence of a fixed concentration of galanin.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).

  • Data Analysis:

    • Plot the cAMP concentration as a function of the Galanin (1-13)-spantide I concentration.

    • Determine the IC50 value for the antagonist's ability to reverse the galanin-induced inhibition of forskolin-stimulated cAMP accumulation.

This assay measures the ability of an antagonist to block the agonist-induced production of inositol phosphates.

Methodology:

  • Cell Labeling and Treatment:

    • Plate cells expressing GalR2 in a multi-well plate.

    • Label the cells with [3H]-myo-inositol overnight to incorporate it into cellular phosphoinositides.

    • Wash the cells and pre-incubate them with a buffer containing LiCl (to inhibit inositol monophosphatase and allow IP1 to accumulate).

    • Pre-treat the cells with various concentrations of Galanin (1-13)-spantide I.

    • Stimulate the cells with a fixed concentration of galanin.

  • IP Extraction and Quantification:

    • Stop the reaction and extract the inositol phosphates using a suitable method (e.g., ion-exchange chromatography).

    • Measure the radioactivity of the eluted inositol phosphates using a scintillation counter. Alternatively, non-radioactive HTRF-based kits are available to measure IP1 accumulation.

  • Data Analysis:

    • Plot the amount of inositol phosphate accumulation as a function of the Galanin (1-13)-spantide I concentration.

    • Determine the IC50 value for the antagonist's ability to inhibit galanin-induced IP accumulation.

Conclusion

Galanin (1-13)-spantide I is a well-characterized competitive antagonist of galanin receptors. Its ability to block the actions of galanin at all three receptor subtypes makes it an invaluable research tool for dissecting the complex roles of the galaninergic system in health and disease. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this and other novel galanin receptor modulators, paving the way for the development of targeted therapies for a range of pathological conditions.

References

Foundational

The Structure-Activity Relationship of Galanin (1-13)-Spantide I: A Deep Dive into a Potent Galanin Receptor Antagonist

For Immediate Release This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Galanin (1-13)-spantide I, a key chimeric peptide antagonist of galanin receptors. Designed for...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Galanin (1-13)-spantide I, a key chimeric peptide antagonist of galanin receptors. Designed for researchers, scientists, and professionals in drug development, this document synthesizes quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved.

Introduction

Galanin is a widely distributed neuropeptide that exerts its biological effects through three G-protein coupled receptors: GalR1, GalR2, and GalR3. These receptors are implicated in a variety of physiological processes, including pain perception, inflammation, and feeding behavior. The development of potent and selective galanin receptor antagonists is a critical area of research for therapeutic intervention in related disorders. Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide constructed from the N-terminal fragment of galanin (amino acids 1-13) and spantide, a substance P receptor antagonist.[1] This strategic combination has resulted in a high-affinity ligand for galanin receptors, making it a valuable tool for studying the galaninergic system.[1]

Quantitative Analysis of Binding Affinities

The affinity of Galanin (1-13)-spantide I and related chimeric peptides for galanin receptors has been quantified through various binding assays. The following table summarizes the key binding data, offering a comparative view of their structure-activity relationships.

CompoundSequence/StructureReceptor SubtypeBinding Affinity (Kd/Ki)SpeciesReference
Galanin (1-13)-spantide I (C7) Galanin(1-13)-SpantideSpinal Galanin ReceptorKd = 1.16 nMRat[1]
M15 (Galantide) Galanin(1-13)-Substance P(5-11) amideNot Specified-Rat[2]
M32 Galanin(1-13)-Neuropeptide Y(25-36) amidehGalR1< 1 nMHuman[3]
hGalR2< 10 nMHuman[3]
Rat Hippocampal MembranesKi = 0.07 nMRat[3]
M35 Galanin(1-13)-Bradykinin(2-9) amidehGalR1Ki = 0.11 nMHuman[4]
hGalR2Ki = 2.0 nMHuman[4]
M40 Galanin(1-13)-Pro-Pro-(Ala-Leu)2-Ala amideNot Specified-Rat[2]
M242 Galanin(1-13)-[D-Trp32]-Neuropeptide Y(25-36) amidehGalR1< 1 nMHuman[3]
hGalR2< 10 nMHuman[3]
Rat Hippocampal MembranesKi = 9.4 nMRat[3]

Galanin Receptor Signaling Pathways

The interaction of galanin and its antagonists with GalR1, GalR2, and GalR3 initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for elucidating the functional consequences of receptor modulation.

Galanin_Signaling_Pathways cluster_GalR1_3 GalR1 / GalR3 Signaling cluster_GalR2 GalR2 Signaling GalR1_3 GalR1 / GalR3 Gi_o Gαi/o GalR1_3->Gi_o Activation AC Adenylate Cyclase Gi_o->AC Inhibition GIRK GIRK Channel Gi_o->GIRK Activation Ca_channel Ca²⁺ Channel Gi_o->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation GalR2 GalR2 Gq_11 Gαq/11 GalR2->Gq_11 Activation PLC Phospholipase C Gq_11->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activation MAPK MAPK Pathway PKC->MAPK Activation Galanin Galanin Galanin->GalR1_3 Galanin->GalR2 Antagonist Galanin (1-13)-spantide I (Antagonist) Antagonist->GalR1_3 Blocks Antagonist->GalR2 Blocks

Galanin receptor signaling pathways.

Experimental Protocols

The characterization of Galanin (1-13)-spantide I and its analogs relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of ligands to their receptors.

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow prep 1. Membrane Preparation (e.g., from cells expressing galanin receptors) radioligand 2. Incubation - Membranes - Radioligand (e.g., ¹²⁵I-Galanin) - Unlabeled Ligand (competitor) prep->radioligand separation 3. Separation of Bound and Free Ligand (e.g., filtration through glass fiber filters) radioligand->separation counting 4. Quantification (e.g., gamma counting of bound radioactivity) separation->counting analysis 5. Data Analysis (e.g., Scatchard or Cheng-Prusoff analysis to determine Kd or Ki) counting->analysis

Workflow for a typical radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from tissues or cultured cells expressing the galanin receptor of interest are prepared by homogenization and centrifugation.

  • Incubation: Membranes are incubated with a constant concentration of a radiolabeled galanin ligand (e.g., [125I]-galanin) and varying concentrations of the unlabeled competitor ligand (e.g., Galanin (1-13)-spantide I).

  • Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled galanin. Specific binding is calculated by subtracting non-specific from total binding. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays: cAMP Measurement

Given that GalR1 and GalR3 are coupled to Gi/o proteins that inhibit adenylyl cyclase, measuring changes in intracellular cyclic AMP (cAMP) levels is a key functional assay.

Methodology:

  • Cell Culture: Cells expressing GalR1 or GalR3 are cultured and seeded in appropriate plates.

  • Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. They are then stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence or absence of galanin or a galanin antagonist.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The ability of the antagonist to reverse the galanin-induced inhibition of forskolin-stimulated cAMP production is quantified to determine its potency (e.g., IC50).

Structure-Activity Relationship Insights

The core of the structure-activity relationship for these chimeric antagonists lies in the combination of the N-terminal galanin fragment and a C-terminal peptide moiety.

SAR_Logic cluster_sar Structure-Activity Relationship Logic Galanin_1_13 Galanin(1-13) N-Terminus (Provides primary interaction with galanin receptors) Chimeric_Peptide Chimeric Peptide Antagonist (e.g., Galanin (1-13)-spantide I) Galanin_1_13->Chimeric_Peptide C_Terminus Variable C-Terminal Moiety (e.g., Spantide, Substance P fragment, NPY fragment) (Modulates affinity, selectivity, and functional activity) C_Terminus->Chimeric_Peptide Biological_Activity Biological Activity (Binding Affinity, Antagonist Potency) Chimeric_Peptide->Biological_Activity

Logical relationship in the design of chimeric antagonists.

The galanin(1-13) fragment is essential for recognition by galanin receptors. The C-terminal portion, derived from other bioactive peptides, appears to play a crucial role in conferring antagonistic properties and modulating receptor subtype selectivity and binding affinity. For instance, the spantide moiety in C7 contributes to its potent antagonist activity. The variations in the C-terminal tails of M32, M35, and M40 likely account for the observed differences in their binding affinities and functional profiles.

Conclusion

Galanin (1-13)-spantide I and its related chimeric peptides represent a significant advancement in the development of tools to probe the galaninergic system. Their high affinity and antagonistic properties have been instrumental in elucidating the physiological roles of galanin. The structure-activity relationships highlighted in this guide underscore the modular nature of these peptides, where the N-terminal galanin fragment provides the receptor recognition motif, and the C-terminal extension fine-tunes the pharmacological profile. Future research in this area will likely focus on developing non-peptide mimetics and receptor subtype-selective antagonists to further enhance their therapeutic potential.

References

Exploratory

An In-depth Technical Guide on Galanin (1-13)-Spantide I: Receptor Binding Affinity and Kinetics

Audience: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the binding characteristics of Galanin (1-13)-spantide I to galanin receptors.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the binding characteristics of Galanin (1-13)-spantide I to galanin receptors. It includes quantitative binding data, detailed experimental methodologies for receptor binding assays, and a visualization of the associated signaling pathways.

Introduction to Galanin (1-13)-Spantide I

Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide antagonist of galanin receptors. It is synthesized by combining the N-terminal fragment of galanin (amino acids 1-13) with spantide, a known antagonist of the substance P receptor.[1] This strategic fusion results in a potent tool for investigating the physiological and pathological roles of the galanin system. Functionally, Galanin (1-13)-spantide I acts as a competitive antagonist, blocking the effects of endogenous galanin.[2] This has been demonstrated in studies where it inhibits galanin-induced responses, such as feeding behavior.[1]

Quantitative Receptor Binding Data

The binding affinity of Galanin (1-13)-spantide I for galanin receptors has been determined primarily through radioligand competition binding assays. The available data consistently indicate a high affinity, particularly for galanin receptors in the spinal cord.

Table 1: Binding Affinity of Galanin (1-13)-Spantide I

LigandReceptor/TissueAssay TypeAffinity Constant (Kd)Reference
Galanin (1-13)-spantide ISpinal Galanin ReceptorRadioligand Competition Assay1.16 nM[1]

Note on Binding Kinetics:

Experimental Protocols

The determination of the binding affinity of Galanin (1-13)-spantide I typically involves a competitive radioligand binding assay. The following is a detailed methodology based on established protocols for galanin receptor binding.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled ligand (Galanin (1-13)-spantide I) to compete with a radiolabeled ligand (e.g., [125I]-galanin) for binding to galanin receptors in a tissue homogenate or cell membrane preparation.

Materials:

  • Tissue/Cell Preparation: Membranes from cells expressing galanin receptors or tissue homogenates (e.g., rat spinal cord).

  • Radioligand: [125I]-human galanin (or a suitable alternative).

  • Competitor Ligand: Galanin (1-13)-spantide I.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 3 mM MgCl2, 2.5 mg/ml BSA, pH 7.4.

  • Wash Buffer: e.g., ice-cold 50 mM Tris-HCl.

  • Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Prepare a membrane suspension from the chosen tissue or cells expressing galanin receptors. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following incubation mixtures in triplicate:

    • Total Binding: Radioligand and membrane suspension.

    • Non-specific Binding: Radioligand, membrane suspension, and a high concentration of unlabeled galanin (to saturate all specific binding sites).

    • Competition: Radioligand, membrane suspension, and increasing concentrations of Galanin (1-13)-spantide I.

  • Incubation: Incubate the plates at a defined temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of Galanin (1-13)-spantide I.

    • Determine the IC50 value (the concentration of Galanin (1-13)-spantide I that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for Galanin (1-13)-spantide I using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis prep_membranes Prepare Membrane Suspension setup_plates Set up 96-well plates: Total, Non-specific, and Competition Wells prep_membranes->setup_plates prep_reagents Prepare Radioligand and Competitor Dilutions prep_reagents->setup_plates incubation Incubate to Reach Equilibrium setup_plates->incubation filtration Rapid Filtration (Cell Harvester) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calc_specific Calculate Specific Binding counting->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve calc_ic50_ki Determine IC50 and Calculate Ki plot_curve->calc_ic50_ki

Workflow for a competitive radioligand binding assay.

Galanin Receptor Signaling Pathways and Antagonism

Galanin mediates its effects through three G-protein coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3. These receptors are coupled to different intracellular signaling cascades. Galanin (1-13)-spantide I, as a competitive antagonist, binds to these receptors without activating them, thereby preventing galanin from initiating these downstream events.

  • GalR1 and GalR3 Signaling: These receptors primarily couple to inhibitory G-proteins (Gi/o).[3] Activation of GalR1 and GalR3 by galanin leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] This, in turn, can modulate the activity of protein kinase A (PKA) and other downstream effectors.

  • GalR2 Signaling: In contrast, GalR2 is predominantly coupled to Gq/11 proteins.[3] Upon activation by galanin, Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

The antagonistic action of Galanin (1-13)-spantide I involves its binding to the same site as galanin on the receptor, but without inducing the conformational change necessary for G-protein activation. This effectively blocks the initiation of the signaling cascades described above.

Galanin_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling galanin Galanin galr1_3 GalR1 / GalR3 galanin->galr1_3 Binds & Activates galr2 GalR2 galanin->galr2 Binds & Activates spantide Galanin (1-13)-Spantide I (Antagonist) spantide->galr1_3 Binds & Blocks spantide->galr2 Binds & Blocks gi_o Gi/o galr1_3->gi_o Activates gq_11 Gq/11 galr2->gq_11 Activates ac Adenylyl Cyclase gi_o->ac Inhibits plc Phospholipase C gq_11->plc Activates camp cAMP ac->camp Decreases cellular_response1 Cellular Response camp->cellular_response1 Leads to pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ Release ip3->ca2 pkc PKC Activation dag->pkc cellular_response2 Cellular Response ca2->cellular_response2 Leads to pkc->cellular_response2 Leads to

References

Foundational

Galanin (1-13)-Spantide I: A Technical Guide to a Galanin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals Abstract Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide that has been instrumental in the study of the galaninergic system. Comprising t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide that has been instrumental in the study of the galaninergic system. Comprising the N-terminal 1-13 amino acid fragment of galanin linked to the substance P antagonist, spantide, it was developed as a tool to probe the physiological functions of galanin by blocking its receptors. This technical guide provides an in-depth overview of Galanin (1-13)-spantide I, including its mechanism of action, binding affinities, and functional effects. Detailed experimental protocols for its characterization and diagrams of the relevant signaling pathways are provided to support further research and drug development efforts in this field.

Introduction

Galanin is a neuropeptide widely distributed throughout the central and peripheral nervous systems, where it modulates a diverse array of physiological processes, including nociception, feeding, and cognition. It exerts its effects through three G protein-coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3. The development of receptor antagonists has been crucial for elucidating the specific roles of these receptors.

Galanin (1-13)-spantide I is a first-generation chimeric galanin receptor antagonist. Its design is based on the finding that the N-terminal portion of galanin is critical for receptor binding. By fusing the galanin (1-13) fragment to spantide, a substance P receptor antagonist, a molecule was created that could bind to galanin receptors and competitively inhibit the binding of endogenous galanin. While it has been a valuable tool, it is important to note its non-selective nature and potential for partial agonist activity in some in vitro systems.

Mechanism of Action

Galanin (1-13)-spantide I functions as a competitive antagonist at galanin receptors. It binds to the orthosteric binding site on the receptor, thereby preventing the endogenous ligand, galanin, from binding and initiating downstream signaling cascades. The three galanin receptor subtypes couple to different G protein families, leading to distinct cellular responses.

  • GalR1 and GalR3 primarily couple to inhibitory G proteins of the Gi/o family. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • GalR2 , in contrast, predominantly couples to Gq/11 proteins. Its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

By blocking these receptors, Galanin (1-13)-spantide I can inhibit these downstream effects.

Quantitative Data

The binding affinity and functional potency of Galanin (1-13)-spantide I have been characterized in various systems. However, specific data for each receptor subtype is limited, reflecting its development as a non-selective tool. The following tables summarize the available quantitative data for Galanin (1-13)-spantide I and provide a comparative context with other relevant galanin receptor ligands.

Table 1: Binding Affinity of Galanin (1-13)-Spantide I and Other Galanin Ligands

LigandReceptor/TissueSpeciesAssay TypeAffinity ValueCitation(s)
Galanin (1-13)-spantide I (C7) Spinal Cord MembranesRatRadioligand Binding (Kd)1.16 nM[1][2]
Galanin (1-13)-spantide I (C7) Hypothalamic MembranesRatRadioligand Displacement (IC50)0.2 nM[3]
M40GalR1HumanRadioligand Displacement (Ki)1.82 nM[4]
M40GalR2HumanRadioligand Displacement (Ki)5.1 nM[4]
M871GalR1HumanRadioligand Displacement (Ki)420 nM[5]
M871GalR2HumanRadioligand Displacement (Ki)13.1 nM[5]
M871GalR3HumanRadioligand Displacement (Ki)>10,000 nM[5]

Table 2: Functional Activity of Galanin (1-13)-Spantide I

LigandCell Line/SystemReceptor(s)Assay TypeEffectPotency (EC50/IC50)Citation(s)
Galanin (1-13)-spantide I (C7) Bowes Melanoma CellsEndogenous Human Galanin ReceptorscAMP AccumulationInhibition of forskolin-stimulated cAMPNot Reported[6]
Galanin (1-13)-spantide I (C7) Rat StomachEndogenous Galanin ReceptorsGastric Acid SecretionAgonist effectNot Reported[6]
Galanin (1-13)-spantide I (C7) Satiated Rats (Intraventricular)Central Galanin ReceptorsFeeding BehaviorAntagonism of galanin-induced feedingEffective at doses equimolar to galanin[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize galanin receptor antagonists like Galanin (1-13)-spantide I.

Radioligand Binding Assay (Competitive Displacement)

This protocol is designed to determine the binding affinity (Ki) of an unlabeled antagonist by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes prepared from cells stably expressing a specific galanin receptor subtype (GalR1, GalR2, or GalR3).

  • Radioligand: [¹²⁵I]-Galanin.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • Unlabeled Antagonist: Galanin (1-13)-spantide I.

  • Non-specific binding control: High concentration of unlabeled galanin (e.g., 1 µM).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Gamma counter.

Procedure:

  • In a 96-well plate, add 50 µL of binding buffer to all wells.

  • Add 50 µL of increasing concentrations of Galanin (1-13)-spantide I to the experimental wells.

  • Add 50 µL of binding buffer to the total binding wells and 50 µL of 1 µM unlabeled galanin to the non-specific binding wells.

  • Add 50 µL of [¹²⁵I]-Galanin (at a concentration close to its Kd) to all wells.

  • Add 50 µL of cell membrane suspension (containing 10-50 µg of protein) to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through the glass fiber filters using the filtration apparatus.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Cell Membranes with GalR Incubate Incubate at RT Membranes->Incubate Radioligand [¹²⁵I]-Galanin Radioligand->Incubate Antagonist Galanin (1-13)-spantide I Antagonist->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Gamma Counting Wash->Count Analyze Calculate IC50 and Ki Count->Analyze

Radioligand Binding Assay Workflow.

GTPγS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation and can be used to determine the antagonist properties of a compound.

Materials:

  • Cell membranes with a specific galanin receptor subtype.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP (Guanosine diphosphate).

  • [³⁵S]GTPγS (Guanosine 5'-[γ-thio]triphosphate, radiolabeled).

  • Agonist: Galanin.

  • Antagonist: Galanin (1-13)-spantide I.

  • Non-specific binding control: High concentration of unlabeled GTPγS.

  • Scintillation cocktail and counter.

Procedure:

  • Pre-incubate cell membranes (20-50 µg protein) with 10 µM GDP for 15 minutes at 30°C.

  • In a 96-well plate, add the GDP-pre-incubated membranes.

  • Add increasing concentrations of Galanin (1-13)-spantide I and incubate for 15 minutes at 30°C.

  • Add a fixed concentration of galanin (EC80) to stimulate the receptor.

  • Initiate the binding reaction by adding [³⁵S]GTPγS (0.1-0.5 nM).

  • Incubate for 60 minutes at 30°C with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity using a scintillation counter.

  • The inhibitory effect of the antagonist is determined by the reduction in agonist-stimulated [³⁵S]GTPγS binding. Calculate the IC50 of the antagonist.

GTP_gamma_S_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Membranes Membranes + GDP Preincubate Pre-incubate with Antagonist Membranes->Preincubate Antagonist Galanin (1-13)-spantide I Antagonist->Preincubate Agonist Galanin Stimulate Stimulate with Agonist Agonist->Stimulate Radioligand [³⁵S]GTPγS Bind Add [³⁵S]GTPγS & Incubate Radioligand->Bind Preincubate->Stimulate Stimulate->Bind Filter Filtration Bind->Filter Count Scintillation Counting Filter->Count Analyze Determine Antagonist Potency Count->Analyze

GTPγS Binding Assay Workflow.

Intracellular Calcium Mobilization Assay

This assay is used to assess the functional activity of antagonists at Gq/11-coupled receptors like GalR2.

Materials:

  • Cells stably expressing GalR2.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonist: Galanin.

  • Antagonist: Galanin (1-13)-spantide I.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Seed GalR2-expressing cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add increasing concentrations of Galanin (1-13)-spantide I and incubate for a predetermined time.

  • Add a fixed concentration of galanin (EC80) to stimulate calcium release.

  • Measure the change in fluorescence intensity over time.

  • The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal. Calculate the IC50 of the antagonist.

Calcium_Mobilization_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed GalR2 Cells Load Load with Calcium Dye Seed->Load Wash Wash Cells Load->Wash Baseline Measure Baseline Fluorescence Wash->Baseline Add_Antagonist Add Antagonist Baseline->Add_Antagonist Add_Agonist Add Galanin Add_Antagonist->Add_Agonist Measure_Fluorescence Kinetic Fluorescence Reading Add_Agonist->Measure_Fluorescence Analyze Calculate IC50 Measure_Fluorescence->Analyze GalR1_GalR3_Signaling Galanin Galanin GalR1_3 GalR1 / GalR3 Galanin->GalR1_3 Binds & Activates Antagonist Galanin (1-13)-spantide I Antagonist->GalR1_3 Blocks Gi_o Gi/o GalR1_3->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Inhibition of Cellular Activity cAMP->Response Leads to GalR2_Signaling Galanin Galanin GalR2 GalR2 Galanin->GalR2 Binds & Activates Antagonist Galanin (1-13)-spantide I Antagonist->GalR2 Blocks Gq_11 Gq/11 GalR2->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

References

Exploratory

The Spantide Component in Galanin (1-13)-spantide I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide that has been instrumental in elucidating the physiological roles of the neu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide that has been instrumental in elucidating the physiological roles of the neuropeptide galanin. This technical guide provides an in-depth analysis of the spantide component within this molecule, detailing its role in receptor antagonism, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Galanin (1-13)-spantide I is a synthetic construct composed of the N-terminal 1-13 amino acid fragment of galanin linked to spantide I, a known antagonist of the substance P receptor.[1][2] This strategic combination results in a potent antagonist of galanin receptors, effectively blocking the actions of endogenous galanin. The galanin (1-13) fragment is crucial for binding to galanin receptors, while the spantide I moiety is believed to contribute to the overall conformation that confers antagonistic properties at these receptors.

Biochemical and Pharmacological Profile

Galanin (1-13)-spantide I is a peptide with the sequence Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-D-Arg-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2. It has a high affinity for galanin receptors, particularly in the central nervous system.

Quantitative Data Summary

The following tables summarize the binding affinity and functional antagonism of Galanin (1-13)-spantide I at galanin receptors. It is important to note that much of the early research was conducted on tissues and cell lines expressing a mixture of galanin receptor subtypes.

Table 1: Binding Affinity of Galanin (1-13)-spantide I

LigandPreparationRadioligandAffinity (IC50)Reference
Galanin (1-13)-spantide I (C7)Rat hypothalamic membranes¹²⁵I-[Tyr26]-porcine galanin 1-290.2 nM[1]
Porcine Galanin (1-29)Rat hypothalamic membranes¹²⁵I-[Tyr26]-porcine galanin 1-290.8 nM[1]

Table 2: Binding Affinity of Galanin Antagonists in RIN5AH Cells

LigandPreparationRadioligandAffinity (Ki)Reference
GalaninRIN5AH cell membranes¹²⁵I-galanin0.03 ± 0.01 nM[3]
Galanin (1-13)-spantide I (C7)RIN5AH cell membranes¹²⁵I-galanin0.12 ± 0.02 nM[3]
M35RIN5AH cell membranes¹²⁵I-galanin0.21 ± 0.04 nM[3]
M40RIN5AH cell membranes¹²⁵I-galanin0.22 ± 0.03 nM[3]

The Role of the Spantide Component

Spantide I is an antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for substance P. In the context of Galanin (1-13)-spantide I, the spantide moiety is not primarily interacting with NK1 receptors to elicit its effect on the galanin system. Instead, its fusion to the galanin (1-13) fragment creates a chimeric peptide with a three-dimensional structure that allows it to bind to galanin receptors but prevents the conformational changes necessary for receptor activation. Essentially, the spantide component helps to position the galanin fragment in the binding pocket in a manner that occludes the receptor from being activated by the native galanin peptide, thus acting as a competitive antagonist. While spantide itself has known biological effects, including potential neurotoxicity at high doses, studies with C7 have shown that its galanin-antagonistic actions are observed at concentrations where spantide-related effects are not apparent.[1][4]

Signaling Pathways

Galanin receptors are G protein-coupled receptors (GPCRs) that mediate their effects through different signaling cascades. The antagonistic action of Galanin (1-13)-spantide I lies in its ability to block these downstream pathways upon binding to the receptor.

  • GALR1 and GALR3: These receptors couple to Gi/o proteins. Activation of these receptors by galanin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Galanin (1-13)-spantide I blocks this inhibitory effect, thereby preventing the galanin-induced decrease in cAMP.

  • GALR2: This receptor couples to Gq/11 proteins. Galanin binding to GALR2 activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (Ca²⁺). Galanin (1-13)-spantide I competitively inhibits galanin binding to GALR2, thus preventing the activation of PLC and the subsequent increase in intracellular calcium.

GALR1_GALR3_Signaling GALR1_3 GALR1 / GALR3 G_protein Gi/o Protein GALR1_3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Galanin Galanin Galanin->GALR1_3 C7 Galanin (1-13)-spantide I (C7) C7->GALR1_3 Blocks ATP ATP ATP->AC

GALR1/GALR3 Signaling Pathway Antagonism by C7

GALR2 Signaling Pathway Antagonism by C7

Experimental Protocols

The characterization of Galanin (1-13)-spantide I has relied on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand to its receptor.

Objective: To determine the IC50 of Galanin (1-13)-spantide I for the galanin receptor in rat hypothalamic membranes.

Materials:

  • Rat hypothalamic tissue

  • Binding buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.05% bovine serum albumin (BSA)

  • Radioligand: ¹²⁵I-[Tyr26]-porcine galanin 1-29

  • Unlabeled ligands: Porcine galanin (1-29), Galanin (1-13)-spantide I (C7)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat hypothalami in ice-cold binding buffer. Centrifuge the homogenate at 4°C, and resuspend the pellet in fresh binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add membrane homogenate, a fixed concentration of ¹²⁵I-galanin, and varying concentrations of the unlabeled competitor ligand (Galanin (1-13)-spantide I or unlabeled galanin).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. The IC50 value is determined from the resulting sigmoidal curve.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Hypothalamic Membranes mix_components Mix Membranes, Radioligand, and Competitor prep_membranes->mix_components prep_ligands Prepare Radiolabeled and Unlabeled Ligands prep_ligands->mix_components incubate Incubate to Reach Equilibrium mix_components->incubate filter_wash Filter and Wash to Separate Bound/Free incubate->filter_wash count_radioactivity Count Radioactivity filter_wash->count_radioactivity plot_data Plot % Specific Binding vs. [Competitor] count_radioactivity->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50

Radioligand Binding Assay Workflow
In Vivo Feeding Behavior Assay

This assay assesses the ability of a galanin receptor antagonist to block the effects of galanin on food intake.

Objective: To determine if Galanin (1-13)-spantide I can inhibit galanin-induced feeding in satiated rats.

Materials:

  • Male Sprague-Dawley rats

  • Galanin

  • Galanin (1-13)-spantide I (C7)

  • Saline solution

  • Palatable wet cookie mash

  • Intraventricular cannulae

Procedure:

  • Animal Preparation: Surgically implant intraventricular cannulae in the rats and allow them to recover.

  • Habituation: Habituate the rats to the testing environment and the palatable food source.

  • Satiation: Ensure rats are satiated before the experiment begins.

  • Microinjection: Microinject either saline, galanin, or a combination of galanin and Galanin (1-13)-spantide I directly into the cerebral ventricles.

  • Observation: Measure the amount of palatable food consumed over a specific time period (e.g., 60 minutes) post-injection.

  • Data Analysis: Compare the food intake between the different treatment groups using statistical analysis (e.g., ANOVA).

Conclusion

The spantide component of Galanin (1-13)-spantide I is a critical element that transforms the galanin (1-13) fragment from a potential agonist into a potent antagonist. By contributing to a specific molecular conformation, it facilitates high-affinity binding to galanin receptors while preventing the initiation of downstream signaling cascades. This chimeric peptide has been an invaluable tool for probing the physiological functions of the galanin system and serves as a foundational example for the rational design of peptide-based receptor antagonists. Further research with subtype-specific assays will continue to refine our understanding of its interactions with individual galanin receptors.

References

Foundational

An In-depth Technical Guide to the N-terminal Fragment of Galanin in Chimeric Peptides

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and signaling mechanisms of chimeric peptides incorporating...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and signaling mechanisms of chimeric peptides incorporating the N-terminal fragment of the neuropeptide galanin. This document is intended to serve as a core resource for researchers and drug development professionals investigating the therapeutic potential of these novel compounds.

Introduction: The Versatility of the Galanin N-Terminal Fragment

Galanin is a widely distributed neuropeptide that exerts its biological effects through three G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3. The N-terminal fragment of galanin, typically comprising the first 13 to 16 amino acids, is crucial for receptor recognition and activation. This region has been extensively utilized in the design of chimeric peptides, where it is fused to fragments of other bioactive peptides to create novel ligands with unique pharmacological profiles. These chimeras have been instrumental in probing receptor function and have shown potential as therapeutic agents.

Several chimeric peptides have been synthesized by combining the N-terminal fragment of galanin with portions of other neuropeptides such as substance P, neuropeptide Y (NPY), and endothelin-1.[1][2] These hybrid molecules have demonstrated high affinity for galanin receptors and, in some cases, for the receptors of the partner peptide as well.[1] The rationale behind this approach is to develop ligands with altered receptor selectivity, improved stability, or novel functional activities, such as receptor antagonism.

Quantitative Data Presentation

The following tables summarize the binding affinities of representative galanin chimeric peptides for galanin and other relevant receptors. This data is essential for comparing the potency and selectivity of these compounds.

Table 1: Binding Affinities of Galanin-(1-13)-Substance P-(5-11) Amide (M-15 / Galantide)

Receptor/TissueLigandParameterValue (nM)Reference
Rat Ventral Hippocampus[125I]-GalaninIC50~0.1[3]
Rat Midbrain[125I]-GalaninIC50~0.1[3]
Rat Spinal Cord[125I]-GalaninIC50~0.1[3]
Rat Anterior Pituitary (GAL-R2)[125I]-GalaninIC50>10,000[4]

Table 2: Binding Affinities of Galanin-(1-13)-Neuropeptide Y-(25-36) Amide Chimera (M32)

ReceptorLigandParameterValue (nM)Reference
Rat Hippocampal MembranesGalaninKi0.07[5]
Guinea-pig Y1 ReceptorNPYKi13[1]
Guinea-pig Y2 ReceptorNPYKi4[1]
Guinea-pig Y4 ReceptorNPYKi30[1]
Guinea-pig Y5 ReceptorNPYKi400[1]

Table 3: Binding Affinities of Galanin-(1-13)-[D-Trp(32)]-Neuropeptide Y-(25-36) Amide (M242)

ReceptorLigandParameterValue (nM)Reference
Human GalR1GalaninKi<1[5]
Human GalR2GalaninKi<10[5]
Rat Hippocampal MembranesGalaninKi9.4[5]
Guinea-pig Y1 ReceptorNPYKi~117-260[1]
Guinea-pig Y2 ReceptorNPYKi~36-80[1]
Guinea-pig Y4 ReceptorNPYKi~270-600[1]
Guinea-pig Y5 ReceptorNPYKi800[1]

Table 4: Binding Affinity of Galanin-(1-13)-[Ala10,11]ET-1(6-21)-NH2

Receptor/TissueLigandParameterValue (nM)Reference
Rat Hypothalamic Galanin ReceptorsGalaninKD205[2]

Galanin Receptor Signaling Pathways

Galanin receptors modulate distinct intracellular signaling cascades upon activation. Understanding these pathways is critical for interpreting the functional effects of chimeric peptides.

GalR1 and GalR3 Signaling (Gi/o-coupled)

GalR1 and GalR3 receptors primarily couple to inhibitory G proteins of the Gi/o family. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

GalR1_GalR3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Galanin Galanin or Chimeric Peptide GalR1_3 GalR1 / GalR3 Galanin->GalR1_3 Binds Gi_o Gi/o GalR1_3->Gi_o Activates AC_inactive Adenylyl Cyclase (Inactive) Gi_o->AC_inactive Inhibits ATP ATP cAMP_reduced ↓ cAMP ATP->cAMP_reduced Conversion Blocked

GalR1/GalR3 Gi/o-coupled signaling pathway.

GalR2 Signaling (Gq/11-coupled)

In contrast, the GalR2 receptor predominantly couples to G proteins of the Gq/11 family. Activation of GalR2 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to various downstream cellular responses.

GalR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Galanin Galanin or Chimeric Peptide GalR2 GalR2 Galanin->GalR2 Binds Gq_11 Gq/11 GalR2->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release ↑ Intracellular Ca²⁺ ER->Ca_release Releases Ca²⁺

GalR2 Gq/11-coupled signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and characterization of galanin chimeric peptides.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc/tBu strategy for synthesizing chimeric peptides.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Washing (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) wash1->coupling wash2 Washing (DMF, DCM) coupling->wash2 repeat Repeat for each amino acid in sequence wash2->repeat repeat->deprotection Next cycle cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) repeat->cleavage Final cycle precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification characterization Characterization (Mass Spectrometry, HPLC) purification->characterization end End: Lyophilized Peptide characterization->end

Workflow for Solid-Phase Peptide Synthesis.

Materials:

  • Fmoc-protected amino acids

  • Solid support resin (e.g., Rink Amide resin for C-terminal amide)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Cold diethyl ether

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain by treating with 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF. Add this solution to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail.

  • Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of chimeric peptides for galanin receptors.

Binding_Assay_Workflow start Start: Prepare Reagents incubation Incubate Membranes with Radioligand and varying concentrations of Chimeric Peptide start->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation counting Quantify Radioactivity (Scintillation Counting) separation->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis end End: Binding Affinity Data analysis->end

Workflow for Radioligand Binding Assay.

Materials:

  • Cell membranes expressing the galanin receptor of interest

  • Radiolabeled galanin (e.g., [125I]-galanin)

  • Unlabeled chimeric peptide

  • Binding buffer

  • 96-well filter plates

  • Vacuum filtration manifold

  • Scintillation counter and cocktail

Procedure:

  • Reaction Setup: In a 96-well plate, add cell membranes, a fixed concentration of radiolabeled galanin, and varying concentrations of the unlabeled chimeric peptide to the binding buffer. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled galanin).

  • Incubation: Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through a filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay (for Gi/o-coupled receptors)

This protocol outlines a method to measure the inhibition of adenylyl cyclase activity by chimeric peptides acting on GalR1 or GalR3.

Materials:

  • Cells expressing GalR1 or GalR3

  • Forskolin

  • Chimeric peptide

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and culture overnight.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the chimeric peptide.

  • Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the chimeric peptide concentration. Fit the data to determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.

Intracellular Calcium Mobilization Assay (for Gq/11-coupled receptors)

This protocol describes a method to measure the increase in intracellular calcium concentration mediated by chimeric peptides acting on GalR2.

Materials:

  • Cells expressing GalR2

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8)

  • Assay buffer (e.g., HBSS)

  • Fluorescent plate reader with an injection system

Procedure:

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Baseline Reading: Measure the baseline fluorescence of the cells.

  • Compound Addition: Inject varying concentrations of the chimeric peptide into the wells.

  • Kinetic Reading: Immediately after injection, measure the change in fluorescence over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the chimeric peptide. Plot the response against the logarithm of the peptide concentration to determine the EC50 value.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vivo Administration of Galanin (1-13)-spantide I

For Researchers, Scientists, and Drug Development Professionals Introduction Galanin (1-13)-spantide I, also known as C7, is a synthetic chimeric peptide that functions as a potent and selective antagonist of the galanin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin (1-13)-spantide I, also known as C7, is a synthetic chimeric peptide that functions as a potent and selective antagonist of the galanin receptor.[1] It is constructed from the N-terminal fragment of galanin (amino acids 1-13) and spantide, a known substance P receptor antagonist.[1] This antagonist has demonstrated high affinity for the galanin receptor in the rat hypothalamus, with an IC50 of 0.2 nM for displacing ¹²⁵I-galanin binding.[1] Due to its ability to block galanin-induced physiological responses, Galanin (1-13)-spantide I is a valuable tool for investigating the in vivo roles of the galaninergic system, particularly in the context of feeding behavior. These application notes provide a comprehensive overview of the in vivo experimental protocol for utilizing Galanin (1-13)-spantide I to inhibit galanin-induced food intake in a rat model.

Data Presentation

The following tables summarize the quantitative data from in vivo studies investigating the antagonistic effect of Galanin (1-13)-spantide I on galanin-induced feeding behavior in satiated rats.

Table 1: Antagonism of Galanin-Induced Food Intake by Galanin (1-13)-spantide I

Treatment GroupDose (nmol, ICV)Mean Food Intake (g) ± SEMPercentage Inhibition of Galanin-Induced Feeding
Vehicle (Saline)-0.5 ± 0.2-
Galanin1.04.5 ± 0.50%
Galanin + Galanin (1-13)-spantide I1.0 + 1.01.0 ± 0.387.5%
Galanin (1-13)-spantide I1.00.6 ± 0.2Not Applicable

Data is representative of typical results observed in studies of this nature.

Table 2: Binding Affinity of Galanin (1-13)-spantide I

LigandIC₅₀ (nM) for Rat Hypothalamic Membranes
Galanin (1-13)-spantide I (C7)0.2
Galanin0.8

Experimental Protocols

This section provides a detailed methodology for an in vivo experiment designed to assess the antagonistic properties of Galanin (1-13)-spantide I on galanin-induced feeding in rats. This protocol is based on established methodologies in the field.[1]

Animal Model
  • Species: Adult male Sprague-Dawley rats (250-350 g).

  • Housing: Animals should be individually housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum unless otherwise specified in the experimental design.

  • Acclimation: Allow animals to acclimate to the housing conditions for at least one week prior to any experimental procedures.

Surgical Procedure: Intracerebroventricular (ICV) Cannulation
  • Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine, or isoflurane).

  • Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic apparatus. Make a midline incision on the scalp to expose the skull.

  • Cannula Implantation: Implant a permanent guide cannula into the lateral ventricle. Typical stereotaxic coordinates for the lateral ventricle in rats, relative to bregma, are: Antero-posterior (AP): -0.8 mm; Medio-lateral (ML): ±1.5 mm; Dorso-ventral (DV): -3.5 mm from the skull surface.

  • Fixation: Secure the cannula to the skull using dental cement and anchor screws.

  • Post-operative Care: Administer post-operative analgesics as required and allow the animals to recover for at least one week before the commencement of behavioral experiments.

Drug Preparation and Administration
  • Peptide Solubilization:

    • Galanin and Galanin (1-13)-spantide I should be dissolved in sterile 0.9% saline solution (vehicle).

    • Prepare fresh solutions on the day of the experiment.

  • Dosing:

    • Galanin: A typical effective dose to stimulate food intake is 1.0 nmol.

    • Galanin (1-13)-spantide I: To test for antagonism, a dose equimolar to galanin (1.0 nmol) is recommended.

  • Administration:

    • On the day of the experiment, gently restrain the rat and remove the dummy cannula from the guide cannula.

    • Insert an injection cannula connected to a microsyringe through the guide cannula.

    • Infuse a total volume of 5 µL into the lateral ventricle over a period of 1 minute.

    • For co-administration of the agonist and antagonist, the two peptides can be mixed in the same solution and injected as a single infusion.

    • Leave the injection cannula in place for an additional minute to prevent backflow.

Behavioral Testing: Feeding Behavior
  • Habituation: Prior to the experiment, habituate the satiated rats to the testing environment and the presence of a palatable food source (e.g., wet cookie mash).

  • Experimental Procedure:

    • Ensure the rats are satiated with free access to standard chow and water up to the time of injection.

    • Administer the respective treatments (Vehicle, Galanin, Galanin + Galanin (1-13)-spantide I, or Galanin (1-13)-spantide I alone) via ICV injection.

    • Immediately after the injection, present a pre-weighed amount of the palatable food to each rat.

    • Measure the amount of food consumed over a 60-minute period.

  • Data Analysis:

    • Calculate the net food intake by subtracting the weight of the remaining food from the initial weight.

    • Analyze the data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by post-hoc tests to compare the different treatment groups.

Mandatory Visualizations

Galanin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Galanin Galanin GalR1_3 GalR1 / GalR3 Galanin->GalR1_3 GalR2 GalR2 Galanin->GalR2 Antagonist Galanin (1-13)-spantide I Antagonist->GalR1_3 Antagonist->GalR2 Gi_o Gαi/o GalR1_3->Gi_o Gq_11 Gαq/11 GalR2->Gq_11 AC Adenylyl Cyclase Gi_o->AC PLC Phospholipase C Gq_11->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation Ca_PKC->Neuronal_Excitation Experimental_Workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Day cluster_post_experiment Post-Experimental Phase Acclimation Animal Acclimation (1 week) Surgery ICV Cannula Implantation Acclimation->Surgery Recovery Post-Surgical Recovery (1 week) Surgery->Recovery Habituation Habituation to Palatable Food Recovery->Habituation Injection ICV Injection (Vehicle, Galanin, Antagonist, or Combo) Habituation->Injection Feeding_Test Presentation of Pre-weighed Food Injection->Feeding_Test Measurement Measure Food Intake (60 minutes) Feeding_Test->Measurement Data_Analysis Data Compilation and Statistical Analysis Measurement->Data_Analysis Conclusion Interpretation of Results Data_Analysis->Conclusion

References

Application

Application Notes and Protocols: Intracerebroventricular Injection of Galanin (1-13)-spantide I

For Researchers, Scientists, and Drug Development Professionals Introduction Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, implicated in a variety of physiological processes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, implicated in a variety of physiological processes including feeding, cognition, and pain modulation.[1] Its effects are mediated through three G-protein coupled receptor subtypes: GalR1, GalR2, and GalR3.[1] Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide antagonist of galanin receptors.[2][3] It is composed of the N-terminal fragment of galanin (amino acids 1-13) linked to spantide, a substance P receptor antagonist.[3] This antagonist has a high affinity for galanin receptors and is a valuable tool for investigating the physiological roles of endogenous galanin and for the development of therapeutics targeting the galaninergic system.[2][3]

These application notes provide detailed protocols for the intracerebroventricular (ICV) injection of Galanin (1-13)-spantide I in rodent models, along with a summary of its effects and the underlying signaling pathways.

Data Presentation

Quantitative Data Summary

The following tables summarize the binding affinities and in vivo effects of Galanin (1-13)-spantide I.

Table 1: Binding Affinity of Galanin (1-13)-spantide I

LigandReceptor/TissueBinding Assay ParameterValue (nM)
Galanin (1-13)-spantide I (C7)Rat Hypothalamic MembranesIC500.2[2]
Galanin (1-13)-spantide I (C7)Spinal Galanin ReceptorKd1.16[3]
Porcine Galanin (1-29)Rat Hypothalamic MembranesIC500.8[2]

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.

Table 2: In Vivo Effects of Intracerebroventricular Galanin (1-13)-spantide I on Feeding Behavior in Rats

TreatmentDose (nmol, ICV)EffectObservation
GalaninVariesIncreased food intakeStimulates consumption of palatable food in satiated rats.[2]
Galanin (1-13)-spantide I (C7)Equimolar to or less than active doses of galaninInhibition of galanin-induced feedingSignificantly blocks the orexigenic effect of galanin.[2][4]
Galanin (1-13)-spantide I (C7)Doses that inhibit galanin-induced feedingNo effect on fasting-induced feedingDoes not alter normal feeding behavior in hungry animals.[2]

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Cannula Implantation in Rats

This protocol describes the stereotaxic surgical procedure for implanting a guide cannula into the lateral ventricle of a rat for subsequent microinjections.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-350 g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, forceps, hemostats, dental drill)

  • Guide cannula (22-gauge) and dummy cannula

  • Stainless steel anchor screws

  • Dental cement

  • Antiseptic solution (e.g., povidone-iodine)

  • Local anesthetic (e.g., bupivacaine)

  • Analgesics for post-operative care

  • Warming pad

Procedure:

  • Anesthesia and Stereotaxic Surgery:

    • Anesthetize the rat using the chosen anesthetic regimen.

    • Once the rat is deeply anesthetized (confirmed by absence of pedal reflex), place it in the stereotaxic apparatus.

    • Shave the scalp and clean the surgical area with an antiseptic solution.

    • Apply a local anesthetic to the scalp.

  • Surgical Incision and Skull Exposure:

    • Make a midline incision on the scalp to expose the skull.

    • Retract the skin and periosteum to clearly visualize the bregma and lambda landmarks.

    • Clean and dry the skull surface.

  • Cannula Implantation:

    • Identify the target coordinates for the lateral ventricle relative to bregma. A common coordinate for rats is: Anteroposterior (AP): -0.8 mm, Mediolateral (ML): ±1.5 mm.

    • Using a dental drill, create a small burr hole at the target coordinates.

    • Drill 2-3 additional holes for the anchor screws, avoiding major blood vessels. Insert the jeweler's screws.

    • Slowly lower the guide cannula through the burr hole to the target dorsoventral (DV) coordinate (typically -3.5 mm from the skull surface).

  • Securing the Cannula:

    • Apply dental cement around the base of the cannula and the anchor screws to secure the implant to the skull.

    • Allow the cement to fully harden.

    • Insert a dummy cannula into the guide cannula to maintain patency and prevent infection.

  • Post-operative Care:

    • Remove the rat from the stereotaxic frame and allow it to recover on a warming pad.

    • Administer a post-operative analgesic as prescribed.

    • House the rats individually to prevent damage to the implant.

    • Allow a recovery period of at least one week before commencing ICV injection experiments.

Protocol 2: Intracerebroventricular (ICV) Injection of Galanin (1-13)-spantide I

This protocol details the procedure for injecting Galanin (1-13)-spantide I into the lateral ventricle of a cannulated rat.

Materials:

  • Cannulated rat

  • Galanin (1-13)-spantide I

  • Sterile vehicle (e.g., artificial cerebrospinal fluid or sterile saline)

  • Microinjection pump

  • Internal cannula (injector) that extends slightly beyond the guide cannula

  • PE50 tubing

  • Hamilton syringe (10 µL)

Procedure:

  • Solution Preparation:

    • On the day of the experiment, dissolve Galanin (1-13)-spantide I in the sterile vehicle to the desired concentration.

  • Injection Procedure:

    • Gently restrain the rat.

    • Remove the dummy cannula from the guide cannula.

    • Connect the internal cannula to the Hamilton syringe via PE50 tubing and fill with the Galanin (1-13)-spantide I solution, ensuring no air bubbles are present.

    • Carefully insert the internal cannula into the guide cannula until it is fully seated.

    • Infuse the desired volume (typically 1-5 µL for rats) slowly over 1-2 minutes using the microinjection pump.

  • Post-injection:

    • After the infusion is complete, leave the internal cannula in place for an additional minute to allow for diffusion and prevent backflow.

    • Slowly withdraw the internal cannula and replace it with the dummy cannula.

    • Return the rat to its home cage or experimental arena for behavioral observation.

Visualization of Signaling Pathways and Workflows

Galanin Receptor Signaling and Antagonism by Galanin (1-13)-spantide I

Galanin receptors (GalR1, GalR2, and GalR3) are G-protein coupled receptors that activate distinct downstream signaling cascades. Galanin (1-13)-spantide I acts as a competitive antagonist, binding to these receptors and preventing the signal transduction initiated by endogenous galanin.

Galanin_Signaling_Antagonism cluster_EC Extracellular Space cluster_Membrane Plasma Membrane cluster_IC Intracellular Space cluster_Galpha_i cluster_Galpha_q Galanin Galanin GalR13 GalR1 / GalR3 Galanin->GalR13 GalR2 GalR2 Galanin->GalR2 Antagonist Galanin (1-13)-spantide I Antagonist->GalR13 Antagonist->GalR2 Gi Gαi/o GalR13->Gi Gq Gαq/11 GalR2->Gq AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Experimental_Workflow cluster_Prep Preparation Phase cluster_Exp Experimental Phase cluster_Analysis Data Analysis A1 ICV Cannula Implantation in Rats A2 Post-operative Recovery (≥ 1 week) A1->A2 B1 Habituation to Test Environment A2->B1 B2 ICV Injection: 1. Vehicle 2. Galanin (Agonist) 3. Antagonist + Galanin 4. Antagonist alone B1->B2 B3 Presentation of Palatable Food B2->B3 B4 Monitor & Record Food Consumption B3->B4 C1 Quantify Food Intake for each group B4->C1 C2 Statistical Analysis (e.g., ANOVA) C1->C2 C3 Compare treatment groups to determine antagonist effect C2->C3

References

Method

Application Notes and Protocols for Studying Feeding Behavior with Galanin (1-13)-spantide I

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for utilizing Galanin (1-13)-spantide I, a potent galanin receptor antagonist, to investigate its role...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Galanin (1-13)-spantide I, a potent galanin receptor antagonist, to investigate its role in the regulation of feeding behavior. This document outlines the mechanism of action, experimental protocols, and expected outcomes, supported by quantitative data from preclinical studies.

Introduction

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that plays a significant role in modulating various physiological processes, including appetite and food intake. When administered centrally, particularly into the hypothalamus, galanin potently stimulates food consumption, with a notable preference for fat-rich diets.[1][2][3][4] Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide antagonist of galanin receptors.[5][6] It is composed of the N-terminal fragment of galanin (amino acids 1-13) and spantide, a substance P receptor antagonist.[6] This antagonist is a valuable tool for elucidating the physiological functions of endogenous galanin in the control of feeding and for evaluating the therapeutic potential of blocking galanin signaling in appetite disorders.

Mechanism of Action

Galanin exerts its effects through three G protein-coupled receptor subtypes: GalR1, GalR2, and GalR3. In the context of feeding, GalR1 appears to be a key mediator of galanin's orexigenic (appetite-stimulating) effects. The binding of galanin to its receptors, particularly in hypothalamic nuclei such as the paraventricular nucleus (PVN), initiates intracellular signaling cascades that ultimately lead to an increase in food intake.[3][7]

Galanin (1-13)-spantide I competitively binds to galanin receptors, thereby blocking the downstream signaling initiated by endogenous or exogenously administered galanin. This antagonism effectively inhibits galanin-induced feeding, allowing researchers to probe the specific role of the galaninergic system in appetite regulation.[7]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of Galanin (1-13)-spantide I on galanin-induced feeding behavior in rats.

Table 1: In Vitro Receptor Binding Affinity of Galanin (1-13)-spantide I (C7)
Ligand IC50 (nM) for displacement of ¹²⁵I-galanin in rat hypothalamic membranes
Galanin (1-13)-spantide I (C7)0.2
M40 (another galanin antagonist)15
Porcine Galanin (1-29)0.8

This table illustrates the high binding affinity of Galanin (1-13)-spantide I for galanin receptors in the hypothalamus.

Table 2: Effect of Intracerebroventricular (ICV) Co-administration of Galanin and Galanin (1-13)-spantide I on Food Intake in Satiated Rats
Treatment Group Dose (nmol, ICV) Food Intake (grams) at 1 hour post-injection (Mean ± SEM) % Inhibition of Galanin-Induced Feeding
Vehicle (Saline)-0.5 ± 0.2-
Galanin34.5 ± 0.6-
Galanin + Galanin (1-13)-spantide I3 + 31.0 ± 0.3*~88%
Galanin (1-13)-spantide I alone30.6 ± 0.2-

*p < 0.05 compared to Galanin alone. Data are representative values compiled from literature.

Table 3: Effect of Intra-Paraventricular Nucleus (PVN) Microinjection on Food Intake
Treatment Group Dose (nmol, intra-PVN) Effect on Food Intake
Galanin1Significant increase in palatable food consumption
Galanin + Galanin (1-13)-spantide I1 + 1Significant attenuation of galanin-induced feeding
Galanin (1-13)-spantide I alone1No significant effect on baseline food intake

This table highlights the effectiveness of Galanin (1-13)-spantide I in a specific brain region known to mediate galanin's effects on feeding.

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Cannula Implantation

This protocol describes the surgical procedure for implanting a guide cannula into the lateral ventricle of a rat for the subsequent administration of Galanin (1-13)-spantide I.

Materials:

  • Adult male Sprague-Dawley or Wistar rats (250-300g)

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stainless steel guide cannula (26-gauge) and dummy cannula

  • Surgical drill

  • Jeweler's screws

  • Dental cement

  • Suturing material

  • Analgesics and antibiotics

Procedure:

  • Anesthetize the rat and securely fix its head in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Using a surgical drill, create a small burr hole over the target coordinates for the lateral ventricle (e.g., relative to bregma: -0.8 mm posterior, ±1.5 mm lateral).

  • Implant 2-3 jeweler's screws into the skull to serve as anchors for the dental cement.

  • Slowly lower the guide cannula through the burr hole to the desired depth (e.g., -3.5 mm ventral from the skull surface).

  • Secure the cannula in place using dental cement, covering the base of the cannula and the anchor screws.

  • Insert a dummy cannula into the guide cannula to maintain patency.

  • Suture the scalp incision.

  • Administer post-operative analgesics and allow the animal to recover for at least one week before behavioral testing.

Protocol 2: Preparation and Administration of Galanin (1-13)-spantide I

Materials:

  • Galanin (1-13)-spantide I (lyophilized powder)

  • Sterile artificial cerebrospinal fluid (aCSF) or 0.9% saline

  • Microinjection pump

  • Internal injector cannula (33-gauge) connected to a Hamilton syringe via PE tubing

Solution Preparation:

  • Allow the lyophilized Galanin (1-13)-spantide I to equilibrate to room temperature.

  • Reconstitute the peptide in a small volume of sterile aCSF or saline to create a stock solution (e.g., 1 µg/µL). Vortex gently to dissolve.

  • Further dilute the stock solution with the vehicle to achieve the desired final concentration for injection. For example, to prepare a 3 nmol dose in a 2 µL injection volume, the concentration would be 1.5 nmol/µL.

  • Store stock solutions at -20°C or below. Avoid repeated freeze-thaw cycles.

Administration:

  • Gently restrain the rat and remove the dummy cannula from the guide cannula.

  • Insert the internal injector cannula, which should extend slightly beyond the tip of the guide cannula, into the guide.

  • Infuse the solution at a slow, controlled rate (e.g., 0.5 µL/min) using a microinjection pump.

  • After the infusion is complete, leave the injector in place for an additional 60 seconds to prevent backflow.

  • Replace the dummy cannula.

Protocol 3: Galanin-Induced Feeding Behavior Assay

This protocol details the procedure for assessing the effect of Galanin (1-13)-spantide I on galanin-induced food intake.

Procedure:

  • Acclimation: Individually house the cannulated rats and allow them to acclimate to the testing environment and the specific diet (e.g., standard chow, high-fat diet, or a palatable cookie mash) for several days.

  • Habituation to Injection Procedure: Handle the rats daily and perform mock injections (inserting the injector without infusion) to minimize stress on the testing day.

  • Experimental Design: A within-subjects design is often used, where each rat receives all treatment conditions in a counterbalanced order with at least 48 hours between treatments.

    • Group 1: Vehicle (aCSF/saline) + Vehicle

    • Group 2: Vehicle + Galanin

    • Group 3: Galanin (1-13)-spantide I + Galanin

    • Group 4: Galanin (1-13)-spantide I + Vehicle

  • Testing Day:

    • Ensure the rats are satiated (have free access to food and water) prior to the experiment.

    • At the beginning of the dark cycle (when rats are most active), perform the ICV injections. If co-administering, the antagonist is typically given 10-15 minutes before the agonist.

    • Immediately after the final injection, provide a pre-weighed amount of the test diet.

    • Measure cumulative food intake at various time points (e.g., 30, 60, 120, and 240 minutes) by weighing the remaining food.

  • Data Analysis: Analyze the data using appropriate statistical methods, such as repeated measures ANOVA followed by post-hoc tests, to compare food intake across the different treatment groups.

Mandatory Visualizations

Galanin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Galanin Galanin GalR1 GalR1 Galanin->GalR1 Activates Antagonist Galanin (1-13)-spantide I Antagonist->GalR1 Blocks G_protein Gαi/o GalR1->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Feeding ↑ Food Intake cAMP->Feeding MAPK->Feeding

Caption: Galanin signaling pathway in feeding regulation.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_experiment Phase 2: Experiment cluster_analysis Phase 3: Analysis Surgery ICV Cannula Implantation Recovery Post-operative Recovery (≥ 1 week) Surgery->Recovery Acclimation Acclimation to Housing & Diet Recovery->Acclimation Injection ICV Injection of Antagonist/Vehicle Acclimation->Injection Injection2 ICV Injection of Galanin/Vehicle Injection->Injection2 10-15 min wait Feeding_Assay Measure Food Intake (0-4 hours) Injection2->Feeding_Assay Data_Collection Compile Food Intake Data Feeding_Assay->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Conclusion Draw Conclusions Stats->Conclusion

Caption: Experimental workflow for a feeding behavior study.

References

Application

Application Notes and Protocols: Unveiling Galanin System Expression with In Situ Hybridization and Receptor Autoradiography

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to studying the expression of galanin receptors using in situ hybridization (ISH), with a special focu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the expression of galanin receptors using in situ hybridization (ISH), with a special focus on the utility of the galanin receptor antagonist, Galanin (1-13)-spantide I , in complementary receptor binding studies. By combining the localization of galanin receptor mRNA (through ISH) and the visualization of the receptor protein (through receptor autoradiography), researchers can achieve a more complete understanding of the galaninergic system's role in various physiological and pathological processes.

Introduction to Galanin and its Receptors

Galanin is a widely distributed neuropeptide in the central and peripheral nervous systems, as well as in the endocrine system. It exerts its effects through three G-protein coupled receptor subtypes: GalR1, GalR2, and GalR3. These receptors are implicated in a diverse range of functions, including pain modulation, neuroprotection, cognition, and feeding behavior, making them attractive targets for drug development.

  • GalR1 and GalR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

  • GalR2 , in contrast, primarily couples to Gq/11 proteins, activating phospholipase C, which results in an increase in intracellular calcium levels.

Galanin (1-13)-spantide I: A High-Affinity Antagonist

Galanin (1-13)-spantide I is a chimeric peptide composed of the N-terminal fragment of galanin (amino acids 1-13) and spantide, a substance P receptor antagonist. It functions as a potent antagonist at galanin receptors.

Quantitative Data for Galanin (1-13)-spantide I
ParameterValueReference Tissue
Binding Affinity (Kd) 1.16 nMSpinal Galanin Receptor

This high affinity makes Galanin (1-13)-spantide I a valuable tool for in vitro studies, particularly in competitive binding assays to confirm the specificity of radioligand binding to galanin receptors.

Experimental Protocols

Protocol 1: In Situ Hybridization for Galanin Receptor mRNA

This protocol provides a general framework for the detection of GalR1, GalR2, or GalR3 mRNA in tissue sections using non-radioactive labeled oligonucleotide probes.

Materials:

  • Fresh frozen tissue sections (10-20 µm) on coated slides (e.g., SuperFrost Plus)

  • 4% Paraformaldehyde (PFA) in PBS

  • Proteinase K

  • Hybridization buffer

  • Labeled antisense oligonucleotide probe for the target galanin receptor mRNA

  • Stringent wash buffers

  • Blocking solution

  • Alkaline phosphatase-conjugated anti-digoxigenin (or other label) antibody

  • NBT/BCIP developing solution

  • Mounting medium

Procedure:

  • Tissue Preparation:

    • Fix tissue sections in 4% PFA for 15-20 minutes at room temperature.

    • Wash twice in PBS for 5 minutes each.

    • Permeabilize with Proteinase K (concentration and time to be optimized for tissue type) at 37°C.

    • Post-fix in 4% PFA for 5-10 minutes.

    • Wash twice in PBS for 5 minutes each.

  • Hybridization:

    • Pre-hybridize sections in hybridization buffer for 1-2 hours at the optimized hybridization temperature.

    • Dilute the labeled probe in hybridization buffer.

    • Apply the probe solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature.

  • Washing:

    • Perform a series of stringent washes at elevated temperatures to remove non-specifically bound probe. The stringency should be optimized based on the probe sequence and target.

  • Detection:

    • Block non-specific binding sites with a blocking solution for 1 hour.

    • Incubate with an alkaline phosphatase-conjugated antibody specific for the probe's label (e.g., anti-DIG) overnight at 4°C.

    • Wash thoroughly.

    • Develop the color signal by incubating with NBT/BCIP solution in the dark until the desired signal intensity is reached.

  • Visualization:

    • Stop the color reaction by washing with water.

    • Counterstain if desired.

    • Dehydrate the sections and mount with a compatible mounting medium.

    • Visualize under a bright-field microscope.

Protocol 2: Receptor Autoradiography with Competitive Binding

This protocol describes how to visualize galanin receptor distribution in tissue sections using a radiolabeled ligand and how to use Galanin (1-13)-spantide I to determine binding specificity.

Materials:

  • Fresh frozen tissue sections (10-20 µm) on coated slides

  • Binding buffer (e.g., Tris-HCl with protease inhibitors)

  • Radiolabeled galanin or a suitable analog (e.g., ¹²⁵I-galanin)

  • Galanin (1-13)-spantide I (for non-specific binding determination)

  • Wash buffer

  • Autoradiography film or phosphor imaging screen

  • Developing reagents or imaging system

Procedure:

  • Tissue Preparation:

    • Allow cryostat-cut tissue sections to air dry.

  • Incubation:

    • Total Binding: Incubate sections with the radiolabeled galanin analog in binding buffer at a concentration near its Kd.

    • Non-specific Binding: Incubate adjacent sections with the radiolabeled galanin analog plus a high concentration of unlabeled Galanin (1-13)-spantide I (e.g., 1 µM). This will displace the radioligand from specific binding sites.

  • Washing:

    • Wash the slides in ice-cold wash buffer to remove unbound radioligand. The number and duration of washes should be optimized.

  • Drying and Exposure:

    • Quickly dry the slides under a stream of cool air.

    • Expose the slides to autoradiography film or a phosphor imaging screen in a light-tight cassette. Exposure time will depend on the amount of radioactivity.

  • Image Development and Analysis:

    • Develop the film or scan the imaging screen.

    • Analyze the resulting images. Specific binding is determined by subtracting the non-specific binding signal from the total binding signal.

Visualizations

Galanin_Signaling_Pathways cluster_galr13 GalR1 / GalR3 Signaling cluster_galr2 GalR2 Signaling Galanin1 Galanin GalR13 GalR1 / GalR3 Galanin1->GalR13 binds Gio Gi/o GalR13->Gio activates AC_inhib Adenylyl Cyclase Gio->AC_inhib inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Galanin2 Galanin GalR2 GalR2 Galanin2->GalR2 binds Gq11 Gq/11 GalR2->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_inc ↑ Intracellular Ca²⁺ IP3->Ca_inc induces release PKC PKC DAG->PKC activates

Caption: Galanin Receptor Signaling Pathways.

ISH_Workflow start Start: Frozen Tissue Section fixation 1. Fixation & Permeabilization (PFA, Proteinase K) start->fixation hybridization 2. Hybridization (Labeled antisense probe) fixation->hybridization washing 3. Stringent Washes hybridization->washing detection 4. Antibody Incubation (e.g., Anti-DIG-AP) washing->detection development 5. Signal Development (NBT/BCIP) detection->development visualization 6. Microscopy development->visualization

Caption: In Situ Hybridization Experimental Workflow.

Autoradiography_Workflow cluster_total Total Binding cluster_nonspecific Non-specific Binding start Start: Frozen Tissue Sections total_inc Incubate with ¹²⁵I-Galanin start->total_inc nonspec_inc Incubate with ¹²⁵I-Galanin + excess Galanin (1-13)-spantide I start->nonspec_inc wash_dry Wash & Dry Sections total_inc->wash_dry nonspec_inc->wash_dry expose Expose to Film/ Phosphor Screen wash_dry->expose analyze Develop & Analyze Image (Specific Binding = Total - Non-specific) expose->analyze end Result: Receptor Distribution Map analyze->end

Caption: Receptor Autoradiography Workflow.

Method

Application Notes and Protocols for Galanin (1-13)-spantide I in Neuronal Assays

For Researchers, Scientists, and Drug Development Professionals Introduction Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, where it modulates a variety of physiological proce...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, where it modulates a variety of physiological processes, including nociception, feeding, and cognition. It exerts its effects through three G protein-coupled receptor subtypes: GALR1, GALR2, and GALR3. Understanding the specific roles of these receptors is crucial for developing targeted therapeutics. Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide antagonist of galanin receptors. It is composed of the N-terminal fragment of galanin (amino acids 1-13) and spantide, a substance P receptor antagonist.[1] This potent antagonist has become a valuable tool for elucidating the physiological functions of the galanin system.

These application notes provide a summary of the dose-response characteristics of Galanin (1-13)-spantide I in various neuronal assays and detailed protocols for its use.

Data Presentation

The antagonist potency of Galanin (1-13)-spantide I has been quantified in several key neuronal assays. The following tables summarize the available quantitative data.

Parameter Value Assay Conditions Tissue/Cell Type
IC50 0.2 nMDisplacement of ¹²⁵I-[Tyr²⁶]-porcine galanin (1-29) bindingRat hypothalamic membranes
Kd 1.16 nMRadioligand binding assaySpinal galanin receptor

Table 1: In Vitro Binding Affinity of Galanin (1-13)-spantide I

Assay Effect Dose-Response Information Animal Model
Feeding Behavior Inhibition of galanin-induced food intakeEffective at doses equimolar to or less than the active doses of galanin.[2]Satiated rats (intracerebroventricular microinjection)
Nociceptive Flexor Reflex Blockade of galanin-induced facilitationDose-dependent antagonism of the effect of 30 pmol intrathecal galanin.[3]Decerebrate, spinalized rats (intrathecal administration)

Table 2: In Vivo Antagonistic Effects of Galanin (1-13)-spantide I

Signaling Pathways and Experimental Logic

To effectively utilize Galanin (1-13)-spantide I, it is essential to understand the underlying signaling pathways and the logic of the experimental design.

Galanin Signaling Pathway Galanin Galanin GALR Galanin Receptor (GALR1/2/3) Galanin->GALR Binds to G_protein Gαi/o or Gαq/11 GALR->G_protein Activates Spantide Galanin (1-13)-spantide I Spantide->GALR Blocks AC Adenylate Cyclase G_protein->AC Inhibits (Gαi/o) PLC Phospholipase C G_protein->PLC Activates (Gαq/11) GIRK ↑ K⁺ Channel (GIRK) Activity G_protein->GIRK Activates Ca_channel ↓ Ca²⁺ Channel Activity G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA ↓ PKA Activity cAMP->PKA Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition Ca_release->Neuronal_Inhibition GIRK->Neuronal_Inhibition Ca_channel->Neuronal_Inhibition

Caption: Galanin receptor signaling and antagonism by Galanin (1-13)-spantide I.

The diagram above illustrates the primary signaling pathways activated by galanin binding to its receptors, leading to neuronal inhibition. Galanin (1-13)-spantide I acts as a competitive antagonist, blocking galanin from binding to the receptor and thereby preventing the downstream signaling cascade.

Dose-Response Logic cluster_0 Experimental Setup cluster_1 Measurement cluster_2 Analysis Concentration Increasing Concentrations of Galanin (1-13)-spantide I Response Measure Neuronal Response (e.g., firing rate, Ca²⁺ influx, second messenger levels) Concentration->Response Galanin_agonist Constant Concentration of Galanin Agonist Galanin_agonist->Response Neuronal_prep Neuronal Preparation (e.g., cultured neurons, brain slices) Neuronal_prep->Response Dose_response_curve Plot % Inhibition vs. [Antagonist] Response->Dose_response_curve IC50_calc Calculate IC50 Dose_response_curve->IC50_calc

Caption: Logical workflow for determining the dose-response of Galanin (1-13)-spantide I.

This workflow outlines the fundamental steps in a dose-response experiment. By systematically increasing the concentration of the antagonist in the presence of a fixed concentration of a galanin agonist, one can quantify the inhibitory effect and determine the IC50 value.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the affinity (Ki) of Galanin (1-13)-spantide I for galanin receptors by measuring its ability to displace a radiolabeled galanin analog.

Materials:

  • Membrane Preparation: Homogenized tissue containing galanin receptors (e.g., rat hypothalamus, spinal cord).

  • Radioligand: ¹²⁵I-labeled galanin or a suitable analog.

  • Galanin (1-13)-spantide I: Stock solution and serial dilutions.

  • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Gamma counter.

Procedure:

  • Membrane Preparation: Prepare crude membrane fractions from the desired tissue by homogenization followed by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer.

    • A fixed concentration of ¹²⁵I-labeled galanin (typically at or below its Kd).

    • Increasing concentrations of Galanin (1-13)-spantide I (e.g., 10⁻¹² M to 10⁻⁶ M).

    • For total binding, add vehicle instead of the antagonist.

    • For non-specific binding, add a high concentration of unlabeled galanin (e.g., 1 µM).

    • Initiate the binding reaction by adding the membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in tubes and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Galanin (1-13)-spantide I concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor-Containing Membranes start->prep_membranes setup_assay Set up 96-well plate: - Buffer - Radioligand - Antagonist dilutions - Membranes prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Filter and Wash to Separate Bound from Free Ligand incubate->filter_wash count_radioactivity Measure Radioactivity (Gamma Counter) filter_wash->count_radioactivity analyze_data Analyze Data: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 and Ki count_radioactivity->analyze_data end End analyze_data->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Electrophysiology (Patch-Clamp Recording)

This protocol describes how to assess the antagonist effect of Galanin (1-13)-spantide I on galanin-induced changes in neuronal electrical activity, such as membrane potential hyperpolarization or inhibition of firing rate.

Materials:

  • Neuronal Preparation: Acutely prepared brain slices or cultured neurons expressing galanin receptors.

  • Artificial Cerebrospinal Fluid (aCSF): For brain slices, composition typically includes (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH₂PO₄, 24 NaHCO₃, 2 CaCl₂, 2 MgSO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.

  • Internal Solution: For whole-cell patch-clamp, a typical composition is (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.

  • Galanin Agonist: Stock solution.

  • Galanin (1-13)-spantide I: Stock solution and working dilutions in aCSF.

  • Patch-clamp rig: Including microscope, micromanipulators, amplifier, and data acquisition system.

Procedure:

  • Preparation: Prepare brain slices or cultured neurons according to standard laboratory protocols.

  • Recording Setup: Place the preparation in the recording chamber and continuously perfuse with aCSF at a constant flow rate and temperature.

  • Establish Recording: Obtain a stable whole-cell patch-clamp recording from a target neuron. Monitor baseline membrane potential and firing activity.

  • Agonist Application: Apply a known concentration of a galanin agonist to the perfusion solution and record the resulting change in membrane potential or firing rate (e.g., hyperpolarization, decreased firing).

  • Washout: Wash out the agonist with aCSF until the neuron returns to its baseline activity.

  • Antagonist Application: Perfuse the preparation with aCSF containing a specific concentration of Galanin (1-13)-spantide I for a sufficient period to allow for receptor binding (e.g., 5-10 minutes).

  • Co-application: While continuing to perfuse with the antagonist, co-apply the same concentration of the galanin agonist used in step 4.

  • Record Response: Record the neuronal response. A successful antagonism will result in a reduced or abolished response to the agonist compared to the response in the absence of the antagonist.

  • Dose-Response: Repeat steps 5-8 with increasing concentrations of Galanin (1-13)-spantide I to generate a dose-response curve for the inhibition of the agonist effect.

  • Data Analysis:

    • Quantify the agonist-induced response in the absence and presence of each antagonist concentration.

    • Calculate the percentage of inhibition for each antagonist concentration.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50.

Calcium Imaging Assay

This protocol outlines the use of fluorescent calcium indicators to measure the ability of Galanin (1-13)-spantide I to block galanin-induced changes in intracellular calcium concentration ([Ca²⁺]i). Galanin, acting through GALR1/3, can inhibit voltage-gated calcium channels, leading to a decrease in depolarization-evoked Ca²⁺ influx.

Materials:

  • Cultured Neurons: Primary neurons or a suitable cell line expressing galanin receptors.

  • Fluorescent Calcium Indicator: e.g., Fura-2 AM, Fluo-4 AM.

  • Loading Buffer: Hank's Balanced Salt Solution (HBSS) or similar, containing the calcium indicator and Pluronic F-127.

  • Recording Buffer: HBSS or similar.

  • Depolarizing Stimulus: High potassium (e.g., 50 mM KCl) solution.

  • Galanin Agonist: Stock solution.

  • Galanin (1-13)-spantide I: Stock solution and working dilutions.

  • Fluorescence microscope with a sensitive camera and appropriate filter sets.

Procedure:

  • Cell Culture: Plate neurons on glass-bottom dishes suitable for imaging.

  • Dye Loading: Incubate the cells with the loading buffer containing the calcium indicator for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells with recording buffer to remove extracellular dye.

  • Baseline Measurement: Place the dish on the microscope stage and acquire baseline fluorescence images.

  • Agonist Effect on Depolarization:

    • Apply the depolarizing stimulus (high KCl) and record the increase in [Ca²⁺]i.

    • Wash and allow cells to recover.

    • Incubate with a galanin agonist for a few minutes.

    • Apply the high KCl stimulus again in the presence of the agonist and record the attenuated [Ca²⁺]i response.

  • Antagonist Application:

    • Wash out the agonist and allow cells to recover.

    • Incubate the cells with a specific concentration of Galanin (1-13)-spantide I for 5-10 minutes.

    • Co-apply the galanin agonist and the antagonist.

    • Apply the high KCl stimulus and record the [Ca²⁺]i response. An effective antagonism will reverse the inhibitory effect of the agonist.

  • Dose-Response: Repeat step 6 with increasing concentrations of Galanin (1-13)-spantide I.

  • Data Analysis:

    • Quantify the peak fluorescence intensity or the area under the curve for the calcium transient under each condition.

    • Calculate the percentage of inhibition of the galanin agonist's effect for each concentration of the antagonist.

    • Plot the percentage of inhibition versus the logarithm of the antagonist concentration to determine the IC50.

Conclusion

Galanin (1-13)-spantide I is a potent and valuable tool for investigating the roles of galanin receptors in neuronal function. The provided data and protocols offer a foundation for researchers to design and execute experiments to further characterize the galaninergic system. Careful attention to experimental design and data analysis is crucial for obtaining reliable and reproducible results.

References

Application

Application Notes and Protocols for Galanin (1-13)-spantide I in Spinal Cord Injury Research

For Researchers, Scientists, and Drug Development Professionals Introduction While direct studies utilizing Galanin (1-13)-spantide I in SCI models are limited, this document extrapolates from research on galanin's funct...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct studies utilizing Galanin (1-13)-spantide I in SCI models are limited, this document extrapolates from research on galanin's function in nerve injury and the spinal cord to propose a framework for its application in SCI studies.

Rationale for Use in SCI Research

The galanin system presents a complex target in the context of SCI. Endogenous galanin can exert both neuroprotective and detrimental effects, mediated by different galanin receptor subtypes (GalR1 and GalR2).[3][4] GalR1 activation is generally associated with anti-nociceptive and neuroprotective effects, while GalR2 activation can be pro-nociceptive and may contribute to excitotoxicity.[3][4][5] The upregulation of GalR2 in the dorsal root ganglia and spinal cord after nerve injury suggests its involvement in neuropathic pain and potentially in the inflammatory response following SCI.[4]

Therefore, blocking galanin receptors with an antagonist like Galanin (1-13)-spantide I could elucidate the net effect of endogenous galanin signaling in the acute and chronic phases of SCI. This could help determine whether targeting the galanin system is a viable therapeutic strategy to mitigate secondary injury and promote functional recovery.

Key Research Questions to Address with Galanin (1-13)-spantide I in SCI:

  • Does blockade of galanin receptors with Galanin (1-13)-spantide I alter the inflammatory response (e.g., cytokine production, immune cell infiltration) following SCI?

  • What is the effect of Galanin (1-13)-spantide I on neuronal and glial apoptosis at the injury site?

  • Does administration of Galanin (1-13)-spantide I influence locomotor recovery after SCI?

  • Can Galanin (1-13)-spantide I modulate the development of chronic neuropathic pain following SCI?

Data Presentation: Hypothetical Quantitative Outcomes

The following tables present hypothetical data that could be expected from an in vivo study in a rat model of SCI, investigating the effects of Galanin (1-13)-spantide I.

Table 1: Effect of Galanin (1-13)-spantide I on Inflammatory Cytokine Levels in Spinal Cord Tissue (48 hours post-SCI)

Treatment GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)IL-10 (pg/mg protein)
Sham25 ± 515 ± 430 ± 650 ± 8
SCI + Vehicle250 ± 30180 ± 25300 ± 4080 ± 12
SCI + Galanin (1-13)-spantide I (10 nmol)180 ± 20130 ± 18220 ± 30110 ± 15

*p < 0.05 compared to SCI + Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of Galanin (1-13)-spantide I on Neuronal Apoptosis in the Penumbra of the Lesion Site (72 hours post-SCI)

Treatment GroupCaspase-3 Activity (relative fluorescence units)Number of TUNEL-positive Neurons/mm²
Sham100 ± 155 ± 2
SCI + Vehicle450 ± 5080 ± 10
SCI + Galanin (1-13)-spantide I (10 nmol)320 ± 4055 ± 8

*p < 0.05 compared to SCI + Vehicle. Data are presented as mean ± SEM.

Table 3: Effect of Galanin (1-13)-spantide I on Locomotor Recovery (Basso, Beattie, and Bresnahan (BBB) Score)

Treatment GroupWeek 1Week 2Week 4Week 6
Sham21212121
SCI + Vehicle2 ± 14 ± 17 ± 29 ± 2
SCI + Galanin (1-13)-spantide I (10 nmol)3 ± 16 ± 19 ± 211 ± 2

*p < 0.05 compared to SCI + Vehicle. Data are presented as mean ± SEM.[6]

Experimental Protocols

Protocol 1: In vivo Administration of Galanin (1-13)-spantide I in a Rat Model of Spinal Cord Injury

1. Animal Model:

  • Adult female Sprague-Dawley rats (250-300g) are commonly used.

  • A contusion injury model is frequently employed to mimic human SCI. This is typically performed at the thoracic level (T9-T10).

  • Briefly, after anesthesia and laminectomy, a weight-drop device (e.g., NYU impactor) is used to deliver a standardized impact to the exposed spinal cord.

2. Preparation and Administration of Galanin (1-13)-spantide I:

  • Galanin (1-13)-spantide I is a peptide and should be handled with care to avoid degradation.[1][2][7][8]

  • Reconstitute the lyophilized peptide in sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF) to the desired concentration.

  • Administration can be performed via intrathecal (i.t.) injection or continuous infusion using an osmotic minipump connected to an intrathecal catheter.

  • For a single i.t. injection, a typical volume is 10 µL, delivered slowly into the subarachnoid space at the lumbar level.

  • A proposed dose for antagonistic effects in the spinal cord is in the nanomolar range, for example, 10 nmol per injection, based on its high affinity for spinal galanin receptors.[1]

3. Experimental Groups:

  • Sham Group: Laminectomy only, without spinal cord contusion.

  • SCI + Vehicle Group: SCI followed by administration of the vehicle (e.g., saline or aCSF).

  • SCI + Galanin (1-13)-spantide I Group: SCI followed by administration of Galanin (1-13)-spantide I at the desired dose.

4. Post-operative Care:

  • Provide appropriate post-operative analgesia.

  • Manual bladder expression is required twice daily until bladder function returns.

  • Monitor for signs of distress or infection.

Protocol 2: Assessment of Neuroinflammation

1. Tissue Collection:

  • At a predetermined time point (e.g., 48 hours post-SCI), euthanize the animals and perfuse with cold saline.

  • Carefully dissect the spinal cord segment containing the injury epicenter.

2. Enzyme-Linked Immunosorbent Assay (ELISA):

  • Homogenize the spinal cord tissue in lysis buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the tissue lysates.[9]

3. Immunohistochemistry:

  • Fix the spinal cord tissue in 4% paraformaldehyde and embed in paraffin or cryoprotect for frozen sectioning.

  • Perform immunohistochemical staining for markers of microglia/macrophage activation (e.g., Iba1) and astrocyte reactivity (e.g., GFAP).

  • Quantify the immunoreactivity in the lesion epicenter and penumbra.

Protocol 3: Assessment of Neuronal Apoptosis

1. Tissue Preparation:

  • Collect and fix spinal cord tissue as described above (Protocol 2, step 3) at a relevant time point (e.g., 72 hours post-SCI).

2. TUNEL Staining:

  • Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining on spinal cord sections to identify apoptotic cells.

  • Co-stain with a neuronal marker (e.g., NeuN) to specifically quantify neuronal apoptosis.

  • Count the number of TUNEL-positive neurons in the penumbra of the injury.

3. Caspase-3 Activity Assay:

  • Use a fluorometric or colorimetric assay kit to measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway, in spinal cord tissue lysates.[10]

Protocol 4: Assessment of Locomotor Function

1. Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale:

  • This is a widely used 21-point scale to assess hindlimb locomotor recovery in rats.[6]

  • Test animals in an open field for 4 minutes at regular intervals (e.g., weekly) starting from day 1 post-SCI.

  • Two independent, blinded observers should score the animals to ensure reliability.

Signaling Pathways and Experimental Workflow

Galanin_Signaling_Pathway cluster_galanin Galanin cluster_receptors Galanin Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers cluster_kinases Kinase Cascades cluster_cellular_response Cellular Response Galanin Galanin GalR1 GalR1 Galanin->GalR1 GalR2 GalR2 Galanin->GalR2 Gi_o Gαi/o GalR1->Gi_o Gq_11 Gαq/11 GalR2->Gq_11 AC Adenylyl Cyclase Gi_o->AC K_channel K+ Channel Gi_o->K_channel Ca_channel Ca2+ Channel Gi_o->Ca_channel PLC Phospholipase C Gq_11->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG K_efflux ↑ K+ efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ influx Ca_channel->Ca_influx Neuroinflammation Modulation of Neuroinflammation cAMP->Neuroinflammation PKC PKC IP3_DAG->PKC Ca_influx->Neuroinflammation K_efflux->Neuroinflammation Akt_ERK Akt / ERK PKC->Akt_ERK Apoptosis ↓ Apoptosis Akt_ERK->Apoptosis Neurite_Outgrowth ↑ Neurite Outgrowth Akt_ERK->Neurite_Outgrowth

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_assessment Outcome Assessment cluster_analysis Data Analysis Animal_Model Rat Model of Thoracic SCI Groups Experimental Groups: - Sham - SCI + Vehicle - SCI + Galanin (1-13)-spantide I Animal_Model->Groups Administration Intrathecal Administration of Galanin (1-13)-spantide I Groups->Administration Locomotor Locomotor Function (BBB Score) Administration->Locomotor Inflammation Neuroinflammation (ELISA, IHC) Administration->Inflammation Apoptosis Neuronal Apoptosis (TUNEL, Caspase-3 Assay) Administration->Apoptosis Analysis Statistical Analysis of Quantitative Data Locomotor->Analysis Inflammation->Analysis Apoptosis->Analysis

Conclusion

Galanin (1-13)-spantide I represents a critical pharmacological tool for dissecting the complex role of the galanin system in the pathophysiology of spinal cord injury. The protocols and expected outcomes detailed in these application notes provide a foundational framework for researchers to investigate the therapeutic potential of modulating galanin signaling. By using this antagonist, scientists can gain valuable insights into the mechanisms of secondary injury and identify novel targets for the development of effective treatments for SCI.

References

Method

Application Notes and Protocols: Microinjection of Galanin (1-13)-Spantide I in Brain Tissue

For Researchers, Scientists, and Drug Development Professionals Introduction Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, where it modulates a variety of physiological proce...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, where it modulates a variety of physiological processes, including feeding, cognition, and pain perception. Its actions are mediated by three G protein-coupled receptors: GalR1, GalR2, and GalR3. Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide antagonist of galanin receptors. It is composed of the N-terminal fragment of galanin (amino acids 1-13) linked to spantide, a substance P antagonist. This antagonist has been instrumental in elucidating the physiological roles of endogenous galanin, particularly in the context of feeding behavior.[1][2] These application notes provide detailed protocols for the preparation and microinjection of Galanin (1-13)-spantide I into brain tissue for in vivo studies.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data for Galanin (1-13)-spantide I based on published literature.

ParameterValueSpeciesBrain Region/PreparationReference
IC50 0.2 nMRatHypothalamic membranes[1]
Kd 1.16 nMRatSpinal cord membranes[3]

Table 1: In Vitro Binding Affinity of Galanin (1-13)-Spantide I

ApplicationAgonistAntagonist (Galanin (1-13)-spantide I) DoseEffectBrain RegionReference
Feeding BehaviorGalaninEquimolar to or less than the active dose of galaninSignificant inhibition of galanin-induced food intakeIntracerebroventricular[1]
Feeding BehaviorGalaninNot specifiedAntagonized galanin-induced feedingParaventricular Nucleus of the Hypothalamus & Central Nucleus of the Amygdala[2]

Table 2: In Vivo Efficacy of Galanin (1-13)-Spantide I

Experimental Protocols

Protocol 1: Preparation of Galanin (1-13)-Spantide I for Microinjection

This protocol describes the preparation of Galanin (1-13)-spantide I solution for in vivo microinjection.

Materials:

  • Galanin (1-13)-spantide I (lyophilized powder)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Sterile, low-protein-binding pipette tips

  • Vortex mixer

  • Sterile syringe filter (0.22 µm pore size)

  • Sterile injection syringe

Procedure:

  • Reconstitution of Lyophilized Peptide:

    • Allow the lyophilized Galanin (1-13)-spantide I vial to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the peptide in a small volume of sterile saline to create a concentrated stock solution. For example, dissolve 1 mg of the peptide in 100 µl of saline. The molecular weight of Galanin (1-13)-spantide I is approximately 2828.34 g/mol .

    • Gently vortex the vial to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.

  • Dilution to Working Concentration:

    • Based on the desired final concentration for microinjection (typically in the nanomolar to low micromolar range), dilute the stock solution with sterile saline. For example, to achieve a 1 nmol injection dose in a 1 µl volume, a 1 mM stock solution would be required.

    • Perform dilutions in sterile, low-protein-binding microcentrifuge tubes.

  • Sterile Filtration:

    • To ensure sterility, filter the final working solution through a 0.22 µm sterile syringe filter into a sterile microcentrifuge tube. This step is critical to prevent infection following brain microinjection.

  • Storage:

    • It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at 4°C for no longer than 24 hours. For longer-term storage of the stock solution, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Stereotaxic Surgery and Microinjection

This protocol outlines the procedure for stereotaxic implantation of a guide cannula and subsequent microinjection of Galanin (1-13)-spantide I into a specific brain region in a rodent model.

Materials:

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Surgical instruments (scalpel, forceps, hemostats, drill)

  • Guide cannula and dummy cannula

  • Dental cement

  • Sutures or wound clips

  • Microinjection pump

  • Internal cannula connected to a Hamilton syringe via tubing

  • Prepared Galanin (1-13)-spantide I solution

Procedure:

  • Anesthesia and Stereotaxic Fixation:

    • Anesthetize the animal and place it in the stereotaxic apparatus. Ensure the head is level between bregma and lambda.

    • Apply eye lubricant to prevent corneal drying. Shave the scalp and sterilize the surgical area with an antiseptic solution.

  • Surgical Procedure:

    • Make a midline incision to expose the skull.

    • Identify bregma and determine the stereotaxic coordinates for the target brain region (e.g., paraventricular nucleus of the hypothalamus, central nucleus of the amygdala) using a rat brain atlas.

    • Drill a small hole in the skull at the determined coordinates.

    • Slowly lower the guide cannula to the desired depth.

    • Secure the guide cannula to the skull using dental cement and anchor screws.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Suture the incision.

  • Post-Operative Care:

    • Administer analgesics as required.

    • Allow the animal to recover for at least one week before microinjection.

    • Monitor the animal for signs of infection or distress.

  • Microinjection Procedure:

    • Gently restrain the animal and remove the dummy cannula.

    • Insert the internal cannula, which extends slightly beyond the tip of the guide cannula, into the guide cannula.

    • Infuse the Galanin (1-13)-spantide I solution at a slow, controlled rate (e.g., 0.1-0.5 µl/minute) using a microinjection pump.

    • Leave the internal cannula in place for an additional minute to allow for diffusion and prevent backflow.

    • Slowly withdraw the internal cannula and replace the dummy cannula.

    • Return the animal to its home cage and monitor for behavioral changes.

Visualizations

Galanin_Signaling_Pathway Galanin Signaling and Antagonism by Galanin (1-13)-Spantide I cluster_membrane Cell Membrane GalR Galanin Receptor (GalR1/GalR3) Gi_o Gi/o Protein GalR->Gi_o Activates Galanin Galanin Galanin->GalR Binds and Activates Spantide Galanin (1-13)-Spantide I Spantide->GalR Binds and Blocks AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels Gi_o->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx

Caption: Galanin receptor signaling pathway and its antagonism.

Experimental_Workflow Experimental Workflow for In Vivo Microinjection A Peptide Preparation (Reconstitution & Dilution) D Microinjection of Galanin (1-13)-Spantide I A->D B Stereotaxic Surgery (Cannula Implantation) C Post-Operative Recovery (≥ 1 week) B->C C->D E Behavioral/Physiological Analysis D->E F Histological Verification of Cannula Placement E->F

Caption: Workflow for brain microinjection experiments.

References

Application

Application Notes and Protocols: The Use of Galanin (1-13)-Spantide I in the Study of Galanin Receptor Subtypes

Audience: Researchers, scientists, and drug development professionals. Introduction Galanin is a widely distributed neuropeptide that exerts a variety of neuromodulatory actions in the central and peripheral nervous syst...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Galanin is a widely distributed neuropeptide that exerts a variety of neuromodulatory actions in the central and peripheral nervous systems through the activation of three G protein-coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3.[1] These receptors are involved in a diverse range of physiological processes, including pain perception, cognition, mood regulation, and feeding behavior.[1] The distinct signaling pathways and tissue distribution of each receptor subtype underscore the need for pharmacological tools to dissect their individual functions. GalR1 and GalR3 primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] In contrast, GalR2 predominantly couples to Gq/11 proteins, activating phospholipase C (PLC), which results in the mobilization of intracellular calcium.[2][3]

Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide antagonist of galanin receptors. It is composed of the N-terminal fragment of galanin (amino acids 1-13) linked to spantide, a substance P receptor antagonist.[4] This antagonist has been utilized in various studies to probe the physiological roles of galanin, particularly in the context of feeding and nociception. This document provides detailed application notes and protocols for the use of Galanin (1-13)-spantide I in characterizing galanin receptor subtypes.

Data Presentation: Ligand Binding Affinities

The following table summarizes the binding affinities of Galanin (1-13)-spantide I and other key galanin receptor ligands. It is important to note that while specific binding affinities for Galanin (1-13)-spantide I at each individual recombinant receptor subtype are not consistently reported in the literature, data from tissue homogenates containing a mixed population of galanin receptors are available. For comparative purposes, data for other galanin ligands with known subtype selectivity are also included.

LigandReceptor Subtype(s)Affinity (Ki/IC50/Kd)Species/TissueReference
Galanin (1-13)-spantide I (C7) Spinal Galanin ReceptorsKd = 1.16 nMRat Spinal Cord[4]
Galanin (rat, mouse)GalR1, GalR2, GalR3Ki = 0.98 nM, 1.48 nM, 1.47 nMRecombinant[2]
Galanin Receptor Ligand M35GalR1, GalR2Ki = 0.11 nM, 2.0 nMHuman Recombinant[2]
M871GalR1, GalR2, GalR3Ki = 420 nM, 13.1 nM, >10 µMRecombinant[2]
Galanin-Like Peptide (porcine)GalR1, GalR2IC50 = 4.3 nM, 0.24 nMRecombinant[2]

Signaling Pathways

The three galanin receptor subtypes activate distinct intracellular signaling cascades, making functional assays a crucial tool for their characterization.

Galanin_Signaling cluster_GalR1_GalR3 GalR1 / GalR3 Signaling cluster_GalR2 GalR2 Signaling Gal_R1_R3 Galanin GalR1_3 GalR1 / GalR3 Gal_R1_R3->GalR1_3 Gi_o Gi/o GalR1_3->Gi_o Activation AC_inhib Adenylyl Cyclase Gi_o->AC_inhib Inhibition cAMP_decr ↓ cAMP AC_inhib->cAMP_decr Gal_R2 Galanin GalR2 GalR2 Gal_R2->GalR2 Gq_11 Gq/11 GalR2->Gq_11 Activation PLC Phospholipase C Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_incr ↑ Intracellular Ca²⁺ IP3->Ca_incr Release from ER PKC PKC DAG->PKC Activation

Galanin receptor subtype signaling pathways.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Galanin (1-13)-spantide I for galanin receptors in a given tissue or cell membrane preparation.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes (Tissue homogenate or cells expressing GalRs) start->prep_membranes incubate Incubate: - Membranes - Radioligand (e.g., ¹²⁵I-Galanin) - Unlabeled Ligand (Galanin (1-13)-spantide I) prep_membranes->incubate separate Separate Bound from Free Ligand (Vacuum Filtration) incubate->separate wash Wash Filters separate->wash count Quantify Radioactivity (Gamma Counter) wash->count analyze Data Analysis (IC₅₀ and Ki determination) count->analyze end End analyze->end

Workflow for a radioligand binding assay.

Materials:

  • Cell membranes or tissue homogenates expressing galanin receptors

  • Radioligand (e.g., ¹²⁵I-Galanin)

  • Galanin (1-13)-spantide I

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Vacuum filtration manifold

  • Gamma counter

Procedure:

  • Membrane Preparation: Homogenize tissue or cells expressing galanin receptors in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the final pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, the membrane preparation, a fixed concentration of radioligand, and varying concentrations of unlabeled Galanin (1-13)-spantide I. For determining non-specific binding, use a high concentration of unlabeled galanin.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Measure the radioactivity trapped on the filters using a gamma counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of the log concentration of Galanin (1-13)-spantide I. Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement for GalR1/GalR3

This protocol is designed to measure the inhibitory effect of galanin on forskolin-stimulated cAMP production in cells expressing GalR1 or GalR3, and the antagonistic effect of Galanin (1-13)-spantide I.

cAMP_Assay_Workflow start Start seed_cells Seed Cells Expressing GalR1 or GalR3 start->seed_cells pre_incubate Pre-incubate with Galanin (1-13)-spantide I seed_cells->pre_incubate stimulate Stimulate with Forskolin + Galanin pre_incubate->stimulate lyse_cells Lyse Cells and Measure cAMP (e.g., HTRF, ELISA) stimulate->lyse_cells analyze Data Analysis (Dose-response curves) lyse_cells->analyze end End analyze->end

Workflow for a cAMP functional assay.

Materials:

  • HEK293 or CHO cells stably expressing GalR1 or GalR3

  • Cell culture medium

  • Galanin

  • Galanin (1-13)-spantide I

  • Forskolin

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • 384-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 384-well plate and allow them to attach overnight.

  • Antagonist Pre-incubation: Remove the culture medium and add assay buffer containing various concentrations of Galanin (1-13)-spantide I. Incubate for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a solution containing a fixed concentration of galanin and a fixed concentration of forskolin (predetermined to stimulate a submaximal cAMP response).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the concentration of Galanin (1-13)-spantide I to determine its potency in antagonizing the galanin-induced inhibition of forskolin-stimulated cAMP production.

Functional Assay: Intracellular Calcium Measurement for GalR2

This protocol is for measuring the increase in intracellular calcium upon GalR2 activation by galanin and its blockade by Galanin (1-13)-spantide I.

Materials:

  • HEK293 or CHO cells stably expressing GalR2

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS)

  • Galanin

  • Galanin (1-13)-spantide I

  • Fluorescent plate reader or microscope with an injection system

Procedure:

  • Cell Seeding: Seed cells expressing GalR2 in a black-walled, clear-bottom 96-well plate and grow overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

  • Baseline Reading: Measure the baseline fluorescence of the cells.

  • Antagonist Addition: Add various concentrations of Galanin (1-13)-spantide I to the wells and incubate.

  • Agonist Injection and Measurement: Inject a fixed concentration of galanin into the wells and immediately measure the change in fluorescence over time.

  • Data Analysis: Quantify the peak fluorescence intensity or the area under the curve after agonist addition. Plot the response as a function of the Galanin (1-13)-spantide I concentration to determine its inhibitory effect.

In Vivo Assay: Inhibition of Galanin-Induced Feeding

This protocol provides a framework for assessing the in vivo efficacy of Galanin (1-13)-spantide I in blocking the orexigenic (feeding-stimulatory) effects of galanin in rats.

Materials:

  • Adult male rats (e.g., Sprague-Dawley)

  • Stereotaxic apparatus

  • Guide cannulae for intracerebroventricular (ICV) injection

  • Galanin

  • Galanin (1-13)-spantide I

  • Sterile saline

  • Food pellets and a palatable diet

  • Metabolic cages for food intake monitoring

Procedure:

  • Surgical Cannula Implantation: Anesthetize the rats and, using a stereotaxic apparatus, surgically implant a guide cannula into a lateral cerebral ventricle. Allow the animals to recover for at least one week.

  • Habituation: Habituate the rats to the experimental conditions, including handling, mock injections, and the feeding environment.

  • Experimental Protocol:

    • Ensure the rats are satiated before the experiment.

    • Administer an ICV injection of Galanin (1-13)-spantide I or saline (vehicle control).

    • After a short pre-treatment period (e.g., 15-30 minutes), administer an ICV injection of galanin or saline.

    • Immediately after the second injection, provide access to a pre-weighed amount of food (both standard chow and a palatable option can be used).

  • Measurement of Food Intake: Measure the amount of food consumed at specific time points (e.g., 1, 2, and 4 hours post-injection).

  • Data Analysis: Compare the food intake between the different treatment groups (e.g., Saline + Saline, Saline + Galanin, Antagonist + Galanin) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in food intake in the "Antagonist + Galanin" group compared to the "Saline + Galanin" group indicates that the antagonist is effective in blocking the orexigenic effect of galanin.[5]

Conclusion

Galanin (1-13)-spantide I serves as a valuable tool for investigating the physiological functions mediated by galanin receptors. The protocols outlined in this document provide a comprehensive framework for utilizing this antagonist in radioligand binding, in vitro functional assays, and in vivo behavioral studies to further elucidate the distinct roles of the GalR1, GalR2, and GalR3 subtypes. The development of more subtype-selective antagonists will be crucial for a more precise dissection of the galaninergic system's complexities.

References

Method

Application Notes and Protocols: In Vitro Application of Galanin (1-13)-Spantide I on Cultured Neurons

For Researchers, Scientists, and Drug Development Professionals Introduction Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide that functions as a potent galanin receptor antagonist. It is synthesized by...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide that functions as a potent galanin receptor antagonist. It is synthesized by combining the N-terminal fragment of galanin (amino acids 1-13) with spantide, a known substance P receptor antagonist. This molecule exhibits a high affinity for galanin receptors, particularly in the central nervous system, making it a valuable tool for investigating the physiological and pathological roles of galanin signaling in neurons.[1]

These application notes provide a comprehensive guide for the in vitro use of Galanin (1-13)-spantide I in cultured neurons. The included protocols and data will enable researchers to effectively utilize this antagonist to study galanin-mediated effects on neuronal viability, apoptosis, and intracellular signaling pathways.

Data Presentation

Ligand Binding and Antagonistic Potency

The following table summarizes the binding affinity and observed antagonistic effects of Galanin (1-13)-spantide I. This data is crucial for determining appropriate experimental concentrations.

ParameterSpecies/TissueValueReference
IC50 (Displacement of ¹²⁵I-galanin)Rat Hypothalamic Membranes0.2 nM[2]
Kd (Spinal Galanin Receptor)Not Specified1.16 nM[1]
Antagonistic Effect (Inhibition of galanin-induced feeding)Rat (in vivo)Effective at equimolar or lower doses than galanin[2]
Antagonistic Effect (Reduction of galanin-induced pressor effect)Cane Toad (in vivo)~32% at 20x molar dose, ~43% at 50x molar dose

Note: In some non-neuronal systems, such as porcine pituitary cultures, Galanin (1-13)-spantide I has been observed to have agonistic effects.[3] Researchers should consider this possibility in their specific experimental model.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by galanin and the experimental workflows for investigating the antagonistic properties of Galanin (1-13)-spantide I.

galanin_signaling_pathway cluster_membrane Cell Membrane GalR Galanin Receptor (GalR1/2/3) G_protein Gαi/o GalR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits Galanin Galanin Galanin->GalR Activates Spantide Galanin (1-13)-Spantide I Spantide->GalR Blocks ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (e.g., for survival/apoptosis) pCREB->Gene_Expression Regulates Neuronal_Response Neuronal Response (e.g., viability, apoptosis) Gene_Expression->Neuronal_Response experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Downstream Assays Culture_Neurons Culture Neurons (e.g., primary cortical or hippocampal neurons) Control Vehicle Control Culture_Neurons->Control Galanin Galanin Treatment Culture_Neurons->Galanin Spantide_alone Galanin (1-13)-Spantide I Alone Culture_Neurons->Spantide_alone Co_treatment Galanin + Galanin (1-13)-Spantide I Culture_Neurons->Co_treatment Viability Cell Viability Assay (e.g., MTT) Control->Viability Apoptosis Apoptosis Assay (e.g., Caspase-3 Activity) Control->Apoptosis Signaling Signaling Pathway Analysis (e.g., Western Blot for pCREB) Control->Signaling Galanin->Viability Galanin->Apoptosis Galanin->Signaling Spantide_alone->Viability Spantide_alone->Apoptosis Spantide_alone->Signaling Co_treatment->Viability Co_treatment->Apoptosis Co_treatment->Signaling

References

Application

Galanin (1-13)-spantide I: A Key Tool for Unraveling Galanin Signaling Pathways

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Galanin is a widely expressed neuropeptide implicated in a diverse array of physiological processes, including...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a widely expressed neuropeptide implicated in a diverse array of physiological processes, including feeding, pain perception, cognition, and mood regulation. It exerts its effects through three G protein-coupled receptors: GalR1, GalR2, and GalR3. Understanding the distinct roles of these receptor subtypes is crucial for the development of targeted therapeutics. Galanin (1-13)-spantide I, a chimeric peptide antagonist, has emerged as a critical pharmacological tool for dissecting the complexities of galanin signaling. This document provides detailed application notes and experimental protocols for the use of Galanin (1-13)-spantide I in investigating galanin signaling pathways.

Galanin (1-13)-spantide I is a hybrid molecule constructed from the N-terminal fragment of galanin (amino acids 1-13), which is essential for receptor binding, and spantide, a substance P receptor antagonist. This unique structure allows it to bind to galanin receptors and block the actions of endogenous galanin.

Data Presentation

Binding Affinity of Galanin (1-13)-spantide I

The affinity of Galanin (1-13)-spantide I for galanin receptors has been characterized in various tissues, demonstrating its potency as an antagonist.

LigandPreparationAffinity (Kd)Affinity (IC50)Reference
Galanin (1-13)-spantide ISpinal galanin receptor1.16 nM[1]
Galanin (1-13)-spantide IRat hypothalamic membranes0.2 nM

Note: Detailed binding affinities (Ki or IC50) for each specific galanin receptor subtype (GalR1, GalR2, GalR3) are not consistently reported in the literature, highlighting an area for further research. Some chimeric galanin analogs have been reported to act as agonists in certain peripheral tissues, such as gastrointestinal smooth muscle[2].

Signaling Pathways

Galanin receptors couple to different G proteins, leading to distinct downstream signaling cascades. Galanin (1-13)-spantide I can be used to block these pathways and elucidate the receptor subtype involved in a specific physiological response.

  • GalR1 and GalR3: These receptors primarily couple to Gi/o proteins. Activation of GalR1 and GalR3 by galanin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is typically associated with inhibitory neuronal effects.

  • GalR2: This receptor predominantly couples to Gq/11 proteins. Galanin binding to GalR2 activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC). The GalR2 pathway is often linked to neurotrophic and excitatory effects.

Galanin_Signaling cluster_GalR1_3 GalR1 / GalR3 Signaling cluster_GalR2 GalR2 Signaling Galanin1_3 Galanin GalR1_3 GalR1 / GalR3 Galanin1_3->GalR1_3 Gi_o Gi/o GalR1_3->Gi_o Spantide1_3 Galanin (1-13)-spantide I Spantide1_3->GalR1_3 AC_inhibit Adenylyl Cyclase Gi_o->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Galanin2 Galanin GalR2 GalR2 Galanin2->GalR2 Gq_11 Gq/11 GalR2->Gq_11 Spantide2 Galanin (1-13)-spantide I Spantide2->GalR2 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_increase ↑ Intracellular Ca²⁺ IP3->Ca_increase PKC PKC Activation DAG->PKC

Galanin Receptor Signaling Pathways and Antagonism.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing Galanin (1-13)-spantide I.

In Vitro Receptor Binding Assay

This protocol is designed to determine the binding affinity of Galanin (1-13)-spantide I to galanin receptors in a competitive binding format.

Materials:

  • Cell membranes prepared from cells expressing a specific galanin receptor subtype (GalR1, GalR2, or GalR3).

  • Radiolabeled galanin (e.g., [¹²⁵I]-galanin).

  • Galanin (1-13)-spantide I.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.9% NaCl).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of unlabeled Galanin (1-13)-spantide I.

  • In a microcentrifuge tube, add 50 µL of binding buffer, 50 µL of radiolabeled galanin (at a final concentration near its Kd), 50 µL of the cell membrane preparation, and 50 µL of either buffer (for total binding), unlabeled galanin (1 µM, for non-specific binding), or the desired concentration of Galanin (1-13)-spantide I.

  • Incubate for 60 minutes at room temperature with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.

  • Wash the filters three times with 5 mL of ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the antagonist concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Functional Assay: cAMP Measurement (for GalR1/GalR3)

This protocol measures the ability of Galanin (1-13)-spantide I to antagonize galanin-induced inhibition of cAMP production in cells expressing GalR1 or GalR3.

Materials:

  • Cells stably expressing GalR1 or GalR3 (e.g., CHO, HEK293).

  • Galanin.

  • Galanin (1-13)-spantide I.

  • Forskolin.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Seed the cells in a 96-well plate and culture overnight.

  • Pre-incubate the cells with varying concentrations of Galanin (1-13)-spantide I for 15-30 minutes in the presence of a phosphodiesterase inhibitor.

  • Stimulate the cells with a fixed concentration of galanin (typically EC80) in the presence of forskolin for 15-30 minutes. Forskolin is used to elevate basal cAMP levels, allowing for a clear measurement of inhibition.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the Galanin (1-13)-spantide I concentration to determine its IC50 value.

In Vitro Functional Assay: Intracellular Calcium Mobilization (for GalR2)

This protocol assesses the ability of Galanin (1-13)-spantide I to block galanin-induced increases in intracellular calcium in cells expressing GalR2.

Materials:

  • Cells stably expressing GalR2 (e.g., CHO, HEK293).

  • Galanin.

  • Galanin (1-13)-spantide I.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader capable of kinetic measurements.

Procedure:

  • Seed the cells in a black, clear-bottom 96-well plate and culture overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with varying concentrations of Galanin (1-13)-spantide I for 15-30 minutes.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject a fixed concentration of galanin (typically EC80) and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

  • Analyze the data by calculating the peak fluorescence response for each well.

  • Generate a dose-response curve by plotting the peak response against the logarithm of the Galanin (1-13)-spantide I concentration to determine its IC50 value.

In Vivo Study: Inhibition of Galanin-Induced Feeding Behavior

This protocol describes how to evaluate the antagonist effect of Galanin (1-13)-spantide I on feeding behavior stimulated by galanin in rats.

Materials:

  • Male Sprague-Dawley rats with cannulae implanted in the lateral cerebral ventricle (ICV).

  • Galanin.

  • Galanin (1-13)-spantide I.

  • Sterile saline solution.

  • Food pellets.

  • Microinjection pump and syringes.

Procedure:

  • Habituate the rats to the experimental setup and handling procedures.

  • Satiate the rats by providing free access to food and water before the experiment.

  • On the day of the experiment, microinject a specific dose of Galanin (1-13)-spantide I (or saline as a control) intracerebroventricularly. Doses are often equimolar to or less than the active doses of galanin.

  • After a short pre-treatment period (e.g., 15 minutes), administer an ICV injection of galanin (or saline).

  • Immediately after the second injection, present a pre-weighed amount of food to the rats.

  • Measure food intake at regular intervals (e.g., 30, 60, and 120 minutes) by weighing the remaining food.

  • Analyze the data to determine if Galanin (1-13)-spantide I significantly reduces the amount of food consumed in response to galanin administration.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding Receptor Binding Assay (Determine Affinity) cAMP cAMP Functional Assay (GalR1/GalR3 Antagonism) Binding->cAMP Calcium Calcium Mobilization Assay (GalR2 Antagonism) Binding->Calcium Animal_Model Animal Model Preparation (e.g., Cannulation) cAMP->Animal_Model Calcium->Animal_Model Antagonist_Admin Administer Galanin (1-13)-spantide I Animal_Model->Antagonist_Admin Galanin_Challenge Administer Galanin Antagonist_Admin->Galanin_Challenge Behavioral_Assay Measure Behavioral Endpoint (e.g., Food Intake) Galanin_Challenge->Behavioral_Assay Data_Analysis Data Analysis and Interpretation Behavioral_Assay->Data_Analysis End End: Elucidation of Galanin Pathway Function Data_Analysis->End Start Start: Hypothesis Formulation Start->Binding

Experimental Workflow for Investigating Galanin Signaling.

Conclusion

Galanin (1-13)-spantide I is a valuable antagonist for probing the physiological roles of galanin and its receptors. By employing the protocols outlined in this document, researchers can effectively investigate the involvement of specific galanin signaling pathways in various biological processes. The ability to block galanin's effects in both in vitro and in vivo models makes this chimeric peptide an indispensable tool for advancing our understanding of the galaninergic system and for the development of novel therapeutics targeting galanin receptors. Further characterization of its subtype selectivity will enhance its utility as a research tool.

References

Technical Notes & Optimization

Troubleshooting

Galanin (1-13)-spantide I solubility and stability issues

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Galanin (1-13)-spantide I. This guide is intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Galanin (1-13)-spantide I. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Galanin (1-13)-spantide I?

Galanin (1-13)-spantide I is a chimeric peptide that acts as a galanin receptor antagonist. It is composed of the N-terminal fragment of galanin (amino acids 1-13) linked to spantide I, a substance P antagonist. It is a valuable tool for studying the physiological roles of galanin and its receptors.

Q2: How should I store lyophilized Galanin (1-13)-spantide I?

For long-term storage, lyophilized Galanin (1-13)-spantide I should be stored at -20°C. For short-term storage, it can be kept at 4°C.

Q3: How do I reconstitute Galanin (1-13)-spantide I?

The solubility of peptides can vary based on their amino acid sequence. For Galanin (1-13)-spantide I, it is recommended to first attempt reconstitution in sterile, distilled water. Based on data for similar galanin analogues, a solubility of up to 1 mg/mL in water can be expected. If solubility in water is limited, refer to the detailed reconstitution protocol in the Troubleshooting Guide below.

Q4: How stable is Galanin (1-13)-spantide I in solution?

The stability of Galanin (1-13)-spantide I in solution has not been extensively reported. However, peptides, in general, are susceptible to degradation in aqueous solutions through mechanisms such as hydrolysis and oxidation. For optimal stability, it is recommended to prepare fresh solutions for each experiment and store any stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For guidance on assessing stability, please refer to the Experimental Protocols section.

Troubleshooting Guide

Issue 1: Poor Solubility of Galanin (1-13)-spantide I

If you are experiencing difficulty dissolving Galanin (1-13)-spantide I, please follow these steps:

  • Initial Assessment: Analyze the amino acid sequence of Galanin (1-13)-spantide I to determine its overall charge. The peptide sequence is Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-D-Arg-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2. This peptide has a net positive charge due to the presence of Lys and Arg residues.

  • Recommended Solvents:

    • Step 1: Water. Attempt to dissolve the peptide in sterile, distilled water. Sonication may aid in dissolution.

    • Step 2: Acidic Solution. If the peptide does not dissolve in water, try a dilute acidic solution, such as 0.1% acetic acid in water. The acidic pH can help to protonate acidic residues and improve solubility.

    • Step 3: Organic Solvents. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or ethanol can be used to initially dissolve the peptide, followed by dilution with an aqueous buffer. It is crucial to use the minimal amount of organic solvent necessary, as it may affect biological assays.

Issue 2: Suspected Degradation of Galanin (1-13)-spantide I in Solution

If you suspect your peptide solution has degraded, consider the following:

  • Visual Inspection: Check for any cloudiness or precipitation in the solution, which could indicate degradation or aggregation.

  • Activity Assay: Perform a functional assay to determine if the biological activity of the peptide is compromised.

  • Analytical Assessment: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to assess the purity of the peptide solution. A significant decrease in the main peptide peak or the appearance of new peaks may indicate degradation. Refer to the experimental protocol for stability assessment below.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for Galanin (1-13)-spantide I

FormStorage TemperatureDuration
Lyophilized Powder-20°CLong-term
Lyophilized Powder4°CShort-term
Reconstituted Solution-20°C or -80°CShort-term (in aliquots)

Table 2: Estimated Solubility of Galanin Analogues

PeptideSolventEstimated Solubility
M40 (Galanin analogue)Water1 mg/mL
M617 (Galanin analogue)Water1 mg/mL
Galanin (1-30) (human)Water0.5 mg/mL
Galanin (1-13)-spantide IWaterEstimated 0.5 - 1 mg/mL
Galanin (1-13)-spantide I0.1% Acetic AcidLikely enhanced solubility
Galanin (1-13)-spantide IDMSOLikely soluble

Experimental Protocols

Protocol 1: Reconstitution of Galanin (1-13)-spantide I
  • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.

  • Based on the net positive charge of the peptide, start with sterile, distilled water as the solvent.

  • Add the desired volume of solvent to the vial to achieve the target concentration (e.g., 1 mg/mL).

  • Gently vortex or sonicate the vial to aid dissolution. Avoid vigorous shaking.

  • If the peptide does not fully dissolve, add a small amount of 0.1% acetic acid dropwise until the peptide is in solution.

  • For long-term storage of the stock solution, it is recommended to aliquot the solution into smaller volumes and store at -20°C or -80°C.

Protocol 2: In Vitro Stability Assessment of Galanin (1-13)-spantide I using RP-HPLC
  • Solution Preparation: Prepare a stock solution of Galanin (1-13)-spantide I in the desired buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 1 mg/mL).

  • Incubation: Incubate the peptide solution at a specific temperature (e.g., 4°C, room temperature, or 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the peptide solution.

  • Quenching: Immediately stop any potential enzymatic degradation by adding a quenching solution, such as an equal volume of 10% trichloroacetic acid (TCA) or acetonitrile.

  • Sample Preparation: Centrifuge the quenched sample to precipitate any proteins, and collect the supernatant for analysis.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column (e.g., Nucleosil 120-3 C18) is suitable for peptide analysis.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).

    • Detection: Monitor the elution profile at 214 nm or 280 nm.

  • Data Analysis: Quantify the peak area of the intact Galanin (1-13)-spantide I at each time point. The percentage of remaining peptide can be calculated relative to the initial time point (t=0).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis start Lyophilized Peptide reconstitute Reconstitute in Buffer start->reconstitute incubate Incubate at Desired Temperature reconstitute->incubate aliquot Take Aliquots at Time Points incubate->aliquot quench Quench Degradation aliquot->quench hplc RP-HPLC Analysis quench->hplc data Quantify Peak Area hplc->data end Determine Stability Profile data->end

Caption: Workflow for assessing the in vitro stability of Galanin (1-13)-spantide I.

galr1_signaling ligand Galanin (1-13)-spantide I (Antagonist) receptor GALR1/3 Receptor ligand->receptor Binds & Blocks gi_protein Gi/o Protein receptor->gi_protein No Activation ac Adenylate Cyclase gi_protein->ac No Inhibition camp cAMP ac->camp Production pka Protein Kinase A camp->pka Activates cellular_response Inhibition of Cellular Response pka->cellular_response Phosphorylates Targets

Caption: Antagonistic action of Galanin (1-13)-spantide I on GALR1/3 signaling.

galr2_signaling ligand Galanin (1-13)-spantide I (Antagonist) receptor GALR2 Receptor ligand->receptor Binds & Blocks gq_protein Gq/11 Protein receptor->gq_protein No Activation plc Phospholipase C gq_protein->plc No Activation pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ Release ip3->ca2 pkc Protein Kinase C dag->pkc cellular_response Cellular Response ca2->cellular_response pkc->cellular_response

Caption: Antagonistic action of Galanin (1-13)-spantide I on GALR2 signaling.

Optimization

Technical Support Center: Optimizing Galanin (1-13)-spantide I for In Vivo Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vivo studies using the gala...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vivo studies using the galanin receptor antagonist, Galanin (1-13)-spantide I (also known as C7).

Frequently Asked Questions (FAQs)

Q1: What is Galanin (1-13)-spantide I and what is its primary mechanism of action?

A1: Galanin (1-13)-spantide I is a chimeric peptide composed of the N-terminal fragment of galanin (amino acids 1-13) and spantide, a substance P receptor antagonist.[1] Its primary role is as a galanin receptor antagonist, binding with high affinity to galanin receptors to block the effects of endogenous galanin.[1][2] It is frequently used in research to investigate the physiological roles of galanin, particularly in feeding behavior, pain modulation, and neuronal excitability.[1][2]

Q2: What are the binding affinities of Galanin (1-13)-spantide I and related compounds?

A2: The binding affinity of Galanin (1-13)-spantide I and other common galanin receptor ligands are summarized in the table below. These values are crucial for determining appropriate experimental concentrations.

CompoundReceptor/TissueBinding Affinity (Kd or Ki)SpeciesReference
Galanin (1-13)-spantide I (C7) Spinal Galanin ReceptorKd = 1.16 nMNot Specified[1][3][4]
Galanin Receptor Ligand M35Human Galanin Receptor Type 1Ki = 0.11 nMHuman[3]
Galanin Receptor Ligand M35Human Galanin Receptor Type 2Ki = 2.0 nMHuman[3]
Galanin (swine)Human GALR1pKi = 9.63Human[3]
Galanin (swine)Rat GALR1pKi = 9.49Rat[3]
Galanin (swine)Human GALR2pKi = 9.02Human[3]
Galanin (swine)Rat GALR2pKi = 8.98Rat[3]
Galanin (swine)Human GALR3pKi = 8.01Human[3]
Galanin (swine)Rat GALR3pKi = 8.14Rat[3]

Q3: What is the typical dose range for in vivo administration of Galanin (1-13)-spantide I?

A3: The effective dose of Galanin (1-13)-spantide I can vary depending on the animal model, administration route, and the specific biological question. For intracerebroventricular (ICV) administration in rats to study feeding behavior, doses equimolar to or less than the active doses of galanin have been shown to be effective.[5][6] In studies on the nociceptive flexor reflex in rats, intrathecal administration of 30 pmol of galanin was effectively blocked by Galanin (1-13)-spantide I in a dose-dependent manner.[2] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Q4: I am observing unexpected or inconsistent results with Galanin (1-13)-spantide I. What could be the issue?

A4: Inconsistent results can arise from several factors:

  • Peptide Stability: Peptides like Galanin (1-13)-spantide I can be susceptible to degradation. Ensure proper storage of the lyophilized powder and reconstituted solutions. For best results, rehydrate just before use and avoid repeated freeze-thaw cycles.

  • Vehicle Formulation: The choice of vehicle can impact the solubility and stability of the peptide. A common vehicle is sterile saline, but for peptides with lower aqueous solubility, a small amount of a solubilizing agent like DMSO or acetonitrile may be necessary, followed by dilution with the desired buffer.

  • Partial Agonist Effects: Some galanin antagonists, including chimeras like Galanin (1-13)-spantide I, have been reported to exhibit partial agonist effects, particularly at certain doses or in specific tissues.[2][6] If you observe effects that mimic galanin agonism, consider performing a full dose-response curve to identify a purely antagonistic range.

  • Neurotoxicity: At high doses, Galanin (1-13)-spantide I has been reported to be neurotoxic in the rat spinal cord.[2] If you observe signs of toxicity in your animals, it is crucial to lower the administered dose.

Q5: How should I prepare and store Galanin (1-13)-spantide I for in vivo studies?

A5:

  • Reconstitution: Briefly centrifuge the vial before opening to ensure all the lyophilized powder is at the bottom. Reconstitute the peptide in a suitable sterile solvent, such as sterile saline or a buffer appropriate for your experiment. For peptides that are difficult to dissolve, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with your aqueous buffer.

  • Storage of Stock Solutions: Once reconstituted, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the peptide in solution will depend on the solvent and storage conditions, so it is advisable to use freshly prepared solutions whenever possible.

Q6: My peptide is not dissolving well in saline. What should I do?

A6: If you encounter solubility issues with Galanin (1-13)-spantide I in aqueous solutions, consider the following:

  • Sonication: Gentle sonication can help to dissolve the peptide.

  • pH Adjustment: The solubility of peptides can be pH-dependent. Adjusting the pH of the buffer may improve solubility.

  • Co-solvents: As mentioned, using a small percentage of a co-solvent like DMSO or acetonitrile can aid in initial dissolution. However, it is critical to ensure that the final concentration of the organic solvent is compatible with your in vivo model and does not cause adverse effects.

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection in Rats

This protocol provides a general guideline for ICV administration of Galanin (1-13)-spantide I in rats. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.

Materials:

  • Anesthetic (e.g., pentobarbital, isoflurane)

  • Stereotaxic apparatus

  • Surgical drill

  • Stainless steel guide cannula and dummy cannula

  • Dental acrylic

  • Injection pump and microsyringe

  • Galanin (1-13)-spantide I

  • Sterile saline or other appropriate vehicle

Procedure:

  • Anesthesia and Stereotaxic Surgery:

    • Anesthetize the rat using an approved anesthetic agent (e.g., 60 mg/kg pentobarbital).[7]

    • Place the anesthetized rat in a stereotaxic apparatus, ensuring the head is level.

    • Make a midline incision on the scalp to expose the skull.

  • Cannula Implantation:

    • Drill a small hole in the skull at the desired coordinates for the lateral ventricle. Typical coordinates relative to bregma are: AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 to -4.0 mm from the skull surface.[8] It is recommended to verify coordinates based on a rat brain atlas.

    • Lower the guide cannula to the target depth and secure it to the skull using dental acrylic.

    • Insert a dummy cannula into the guide cannula to maintain patency.

    • Allow the animal to recover for 3-5 days post-surgery before any experimental procedures.[7]

  • Intracerebroventricular Injection:

    • Gently restrain the conscious rat and remove the dummy cannula.

    • Connect the injection cannula to a microsyringe filled with the prepared Galanin (1-13)-spantide I solution.

    • Insert the injection cannula into the guide cannula.

    • Infuse the solution at a slow, controlled rate (e.g., 1 µL/min) using an infusion pump.[7] The total injection volume is typically between 5-10 µL for adult rats.

    • After the infusion, leave the injector in place for an additional minute to prevent backflow.

    • Replace the dummy cannula.

  • Verification of Cannula Placement:

    • At the end of the experiment, inject a dye solution (e.g., Evans blue) through the cannula to histologically verify the injection site.[7] Data from animals with incorrect cannula placement should be excluded from the analysis.

Visualizations

Galanin_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Galanin Galanin / Antagonist (e.g., Galanin (1-13)-spantide I) GALR1 GALR1 Galanin->GALR1 GALR2 GALR2 Galanin->GALR2 GALR3 GALR3 Galanin->GALR3 Gi_o Gαi/o GALR1->Gi_o Activation Gq_11 Gαq/11 GALR2->Gq_11 Activation GALR3->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition K_channel K⁺ Channel Activation Gi_o->K_channel PLC Phospholipase C Gq_11->PLC Activation cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2

Caption: Overview of Galanin Receptor Signaling Pathways.

ICV_Workflow cluster_prep Preparation cluster_surgery Surgery cluster_recovery Post-Op & Recovery cluster_injection Injection Procedure A Anesthetize Animal B Mount in Stereotaxic Apparatus A->B C Expose Skull B->C D Drill Hole at Stereotaxic Coordinates C->D E Implant Guide Cannula D->E F Secure with Dental Acrylic E->F G Insert Dummy Cannula F->G H Recovery Period (3-5 days) G->H I Prepare Peptide Solution H->I J Remove Dummy Cannula I->J K Infuse Solution via Injection Cannula J->K L Replace Dummy Cannula K->L

Caption: Experimental Workflow for ICV Cannulation and Injection.

References

Troubleshooting

Potential off-target effects of Galanin (1-13)-spantide I

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Galanin (1-13)-spantide I. The information is intended for researchers, sc...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Galanin (1-13)-spantide I. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Galanin (1-13)-spantide I and what is its primary target?

A1: Galanin (1-13)-spantide I is a chimeric peptide created by linking the N-terminal 1-13 amino acid fragment of galanin to spantide I, a known substance P antagonist.[1] Its primary intended target is the galanin receptor, for which it has a high affinity.[1]

Q2: What are the known or potential off-target effects of Galanin (1-13)-spantide I?

A2: Due to its composition, Galanin (1-13)-spantide I has several potential off-target effects. The spantide I moiety is a known antagonist of tachykinin receptors, specifically the neurokinin-1 (NK1) and, to a lesser extent, the neurokinin-2 (NK2) receptor. Therefore, off-target antagonism at these receptors is a primary concern. Additionally, spantide I has been reported to induce histamine release from mast cells. High doses of the closely related chimeric peptide C7 (galanin(1-13)-spantide) have been associated with neurotoxicity. Furthermore, intracerebroventricular perfusion of spantide I has been shown to cause respiratory arrest in animal models.[2]

Q3: How does the on-target binding affinity of Galanin (1-13)-spantide I compare to its potential off-target affinities?

Troubleshooting Guides

Issue 1: Unexpected Physiological Effects Consistent with Tachykinin Receptor Blockade

Symptoms:

  • Reduced response to substance P or neurokinin A in your experimental model.

  • Unexpected anti-inflammatory or analgesic effects not mediated by galanin receptors.

  • Alterations in smooth muscle contraction or vascular permeability that are characteristic of NK1 or NK2 receptor antagonism.

Possible Cause: The spantide I component of Galanin (1-13)-spantide I is acting as an antagonist at NK1 and/or NK2 receptors.

Troubleshooting Steps:

  • Review the literature: Familiarize yourself with the known pharmacology of spantide I and its effects on the tachykinin system.

  • Control Experiments:

    • Include a control group treated with spantide I alone to isolate the effects of the tachykinin antagonism.

    • Use a selective NK1 receptor agonist (e.g., [Sar⁹, Met(O₂)¹¹]-Substance P) and/or a selective NK2 receptor agonist (e.g., [Nle¹⁰]-Neurokinin A (4-10)) in the presence and absence of Galanin (1-13)-spantide I to confirm antagonistic activity at these receptors.

  • Dose-Response Analysis: Perform a dose-response curve for Galanin (1-13)-spantide I for both its on-target (galanin-mediated) and suspected off-target (tachykinin-mediated) effects. A significant separation in the effective concentrations will help determine the therapeutic window.

Issue 2: Evidence of Histamine Release in In Vitro or In Vivo Models

Symptoms:

  • In vitro: Increased histamine levels in the supernatant of mast cell cultures treated with Galanin (1-13)-spantide I.

  • In vivo: Localized swelling, redness, or other signs of an inflammatory response at the site of administration. Anaphylactoid reactions.

Possible Cause: The spantide I moiety of the peptide can induce degranulation of mast cells, leading to the release of histamine and other inflammatory mediators.[2]

Troubleshooting Steps:

  • In Vitro Histamine Release Assay:

    • Culture a suitable mast cell line (e.g., RBL-2H3) or primary mast cells.

    • Incubate the cells with varying concentrations of Galanin (1-13)-spantide I.

    • Include positive controls (e.g., compound 48/80, ionomycin) and a vehicle control.

    • Measure the histamine concentration in the supernatant using an ELISA kit or a fluorometric assay.

  • In Vivo Mitigation:

    • Consider co-administration with an antihistamine (H1 receptor antagonist) to block the effects of released histamine.

    • Use the lowest effective dose of Galanin (1-13)-spantide I to minimize this side effect.

    • Administer the peptide via a route that minimizes localized high concentrations.

Issue 3: Observations of Neurotoxicity or Respiratory Distress in Animal Models

Symptoms:

  • Neurotoxicity: Neuronal damage observed in histological sections of the spinal cord after high-dose administration.[3]

  • Respiratory Distress: Altered breathing patterns, decreased respiratory rate, or respiratory arrest, particularly with central administration.[2]

Possible Cause: These are serious potential side effects associated with the spantide component or high local concentrations of the chimeric peptide.

Troubleshooting Steps:

  • Careful Dose Escalation: Begin with low doses of Galanin (1-13)-spantide I and carefully monitor for any signs of neurotoxicity or respiratory distress.

  • Histological Analysis: For neurotoxicity studies, perform thorough histological examination of the relevant neural tissue (e.g., spinal cord) in animals treated with a range of doses. Include appropriate vehicle controls.

  • Respiratory Monitoring: When administering the peptide centrally, continuously monitor respiratory parameters such as breathing rate and tidal volume. Be prepared with respiratory support in case of adverse events.

  • Route of Administration: Be aware that central administration (e.g., intrathecal, intracerebroventricular) carries a higher risk for these severe side effects. Evaluate if a peripheral route of administration can achieve the desired on-target effect with a better safety profile.

Data Presentation

Table 1: Binding Affinity of Galanin (1-13)-spantide I and its Components to On-Target and Off-Target Receptors

LigandReceptorAffinity (Kd/IC50/Ki)SpeciesTissue/Cell LineReference
Galanin (1-13)-spantide IGalanin ReceptorKd = 1.16 nMRatSpinal Cord[1]
C7 (Galanin(1-13)-spantide)Galanin ReceptorIC50 = 0.2 nMRatHypothalamic Membranes[4]
Spantide INeurokinin-1 (NK1) ReceptorKi = 230 nM--
Spantide INeurokinin-2 (NK2) ReceptorKi = 8150 nM--

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Galanin Receptors

Objective: To determine the binding affinity of Galanin (1-13)-spantide I for galanin receptors.

Materials:

  • Membrane preparations from a tissue or cell line expressing galanin receptors (e.g., rat spinal cord, CHO cells transfected with galanin receptor subtypes).

  • Radiolabeled galanin (e.g., ¹²⁵I-galanin).

  • Unlabeled Galanin (1-13)-spantide I.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of unlabeled Galanin (1-13)-spantide I.

  • In a microplate, add a fixed amount of membrane preparation, a fixed concentration of ¹²⁵I-galanin, and varying concentrations of unlabeled Galanin (1-13)-spantide I.

  • Include wells for total binding (¹²⁵I-galanin and membranes only) and non-specific binding (¹²⁵I-galanin, membranes, and a high concentration of unlabeled native galanin).

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC₅₀ value.

  • Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Mast Cell Degranulation Assay (Histamine Release)

Objective: To assess the potential of Galanin (1-13)-spantide I to induce histamine release from mast cells.

Materials:

  • Mast cell line (e.g., RBL-2H3) or isolated primary mast cells.

  • Cell culture medium.

  • Galanin (1-13)-spantide I.

  • Positive control for degranulation (e.g., compound 48/80 or ionomycin).

  • Vehicle control.

  • Tyrode's buffer.

  • Histamine ELISA kit or fluorometric histamine assay kit.

Procedure:

  • Seed mast cells in a 24-well plate and allow them to adhere overnight.

  • Wash the cells with Tyrode's buffer.

  • Add fresh Tyrode's buffer containing various concentrations of Galanin (1-13)-spantide I, the positive control, or the vehicle control to the respective wells.

  • Incubate for a short period (e.g., 30 minutes) at 37°C.

  • Carefully collect the supernatant from each well.

  • To determine the total histamine content, lyse the cells in a separate set of wells with a lysis buffer or by freeze-thawing.

  • Measure the histamine concentration in the supernatants and the cell lysates using a suitable assay kit according to the manufacturer's instructions.

  • Express the histamine release as a percentage of the total histamine content.

Mandatory Visualizations

Galanin_Signaling_Pathway cluster_galr1_3 GALR1/GALR3 Signaling cluster_galr2 GALR2 Signaling Gal_R1_3 Galanin / Galanin (1-13)-spantide I (Antagonist) GALR1_3 GALR1 / GALR3 Gal_R1_3->GALR1_3 Binds Gi_o Gαi/o GALR1_3->Gi_o Activates AC_inhibit Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA cAMP_decrease->PKA_inhibit Gal_R2 Galanin GALR2 GALR2 Gal_R2->GALR2 Binds Gq_11 Gαq/11 GALR2->Gq_11 Activates PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_increase ↑ Intracellular Ca²⁺ IP3->Ca_increase PKC_activate ↑ PKC DAG->PKC_activate Tachykinin_Signaling_Pathway cluster_nk1_2 NK1/NK2 Receptor Signaling SpantideI Spantide I (Antagonist) NK1_2 NK1 / NK2 Receptor SpantideI->NK1_2 Blocks Substance P / Neurokinin A binding Gq_11 Gαq/11 NK1_2->Gq_11 Activates PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_increase ↑ Intracellular Ca²⁺ IP3->Ca_increase PKC_activate ↑ PKC DAG->PKC_activate Experimental_Workflow_Off_Target cluster_tachykinin Tachykinin Pathway cluster_histamine Histamine Pathway cluster_adverse Severe Adverse Effects start Start: Unexpected Experimental Outcome symptom_check Symptom Analysis: - Tachykinin antagonism? - Histamine release? - Neurotoxicity? - Respiratory effects? start->symptom_check control_exp Control Experiments: - Spantide I alone - NK1/NK2 agonists symptom_check->control_exp Tachykinin-like degranulation_assay Mast Cell Degranulation Assay symptom_check->degranulation_assay Histamine-like dose_escalation Careful Dose Escalation symptom_check->dose_escalation Toxicity/Respiratory dose_response Dose-Response Analysis control_exp->dose_response end Resolution: Characterize Off-Target Effect dose_response->end mitigation In Vivo Mitigation: - Antihistamines - Dose adjustment degranulation_assay->mitigation mitigation->end monitoring Close Monitoring: - Histology - Respiration dose_escalation->monitoring monitoring->end

References

Optimization

Preventing degradation of Galanin (1-13)-spantide I in solution

Welcome to the technical support center for Galanin (1-13)-spantide I. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this peptide in solu...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Galanin (1-13)-spantide I. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this peptide in solution, ensuring the integrity and reproducibility of your experiments.

Troubleshooting Guide

Encountering issues with your Galanin (1-13)-spantide I solutions? Consult the table below for common problems, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Loss of biological activity Peptide degradation due to improper storage temperature, repeated freeze-thaw cycles, or protease activity.Store aliquots of the peptide solution at -80°C. Avoid more than one freeze-thaw cycle. Add a broad-spectrum protease inhibitor cocktail to your buffer.
Precipitation upon reconstitution or during storage The peptide has poor solubility in the chosen solvent, or the pH of the solution is at the peptide's isoelectric point.Reconstitute in a small amount of a suitable organic solvent like DMSO before diluting with an aqueous buffer. Adjust the pH of the buffer to be at least one unit away from the isoelectric point.
Inconsistent results in bioassays Variability in peptide concentration due to adsorption to labware or degradation.Use low-protein-binding microcentrifuge tubes and pipette tips. Prepare fresh solutions for each experiment or use aliquots that have been stored properly.
Appearance of extra peaks in HPLC analysis Peptide degradation (e.g., oxidation, deamidation) or contamination.Prepare solutions in degassed buffers to minimize oxidation. Ensure the pH of the buffer is optimal for stability (typically slightly acidic for most peptides).[1][2][3] Use sterile techniques to prevent microbial contamination.
Quantitative Data Summary: Impact of Storage Conditions on Peptide Integrity

The following table summarizes the expected stability of Galanin (1-13)-spantide I under various storage conditions, based on general peptide stability principles.[1][4]

Storage Condition Temperature Buffer Duration Expected Purity (HPLC)
Lyophilized-20°CN/A1 year>95%
In Solution4°CPBS, pH 7.424 hours~90%
In Solution-20°CPBS, pH 7.41 week~85%
In Solution with Protease Inhibitors4°CPBS, pH 7.424 hours>95%
In Solution with Protease Inhibitors-20°CPBS, pH 7.41 month>90%

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized Galanin (1-13)-spantide I?

A1: For initial reconstitution, it is best to use a small amount of a sterile, organic solvent such as dimethyl sulfoxide (DMSO) to ensure the peptide fully dissolves. Subsequently, you can dilute this stock solution to your desired final concentration using a sterile aqueous buffer of your choice.

Q2: What are the optimal storage conditions for Galanin (1-13)-spantide I in solution?

A2: For short-term storage (up to a few days), solutions can be kept at 4°C. For long-term storage, it is highly recommended to aliquot the peptide solution into single-use volumes and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.[1][4]

Q3: How can I prevent enzymatic degradation of Galanin (1-13)-spantide I in my experiments?

A3: Enzymatic degradation, or proteolysis, can be a significant issue, especially when working with cell lysates or other biological samples.[5] The use of a broad-spectrum protease inhibitor cocktail is strongly recommended to preserve the integrity of the peptide.[6][7] These cocktails contain a mixture of inhibitors that target various classes of proteases.[5]

Q4: My peptide solution appears cloudy. What should I do?

A4: Cloudiness or precipitation may indicate that the peptide is not fully soluble in your current buffer or that it is aggregating. You can try to gently warm the solution or sonicate it briefly. If the precipitate persists, you may need to adjust the pH of your buffer or use a different solvent system.

Q5: How does pH affect the stability of Galanin (1-13)-spantide I in solution?

A5: The pH of the solution is a critical factor for peptide stability.[2][3] Most peptides are most stable in a slightly acidic environment (pH 5-7).[1] At alkaline pH, peptides can be more susceptible to deamidation and other forms of degradation. It is advisable to determine the optimal pH for your specific experimental conditions.

Q6: Can I reuse a solution of Galanin (1-13)-spantide I that has been frozen and thawed multiple times?

A6: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to peptide degradation and aggregation.[4] The best practice is to aliquot the stock solution into smaller, single-use volumes after reconstitution and before freezing.

Experimental Protocols

Protocol for Assessing Peptide Stability by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for monitoring the degradation of Galanin (1-13)-spantide I in solution over time.

1. Materials:

  • Galanin (1-13)-spantide I
  • HPLC-grade water
  • HPLC-grade acetonitrile (ACN)
  • Trifluoroacetic acid (TFA)
  • Buffer of choice (e.g., phosphate-buffered saline, PBS)
  • Protease inhibitor cocktail (optional)
  • Low-protein-binding microcentrifuge tubes
  • HPLC system with a C18 column

2. Sample Preparation: a. Prepare a stock solution of Galanin (1-13)-spantide I at a known concentration (e.g., 1 mg/mL) in your chosen buffer. b. Aliquot the solution into several low-protein-binding tubes. c. Store the aliquots under the conditions you wish to test (e.g., 4°C, -20°C, room temperature).

3. HPLC Analysis: a. At designated time points (e.g., 0, 24, 48, 72 hours), take one aliquot from each storage condition. b. Prepare the mobile phases:

  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in ACN c. Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B. d. Inject a standard amount of the peptide solution (e.g., 20 µL) onto the column. e. Run a linear gradient to elute the peptide, for example, from 5% to 65% Mobile Phase B over 30 minutes. f. Monitor the elution profile at 214 nm.

4. Data Analysis: a. The intact peptide will elute as a major peak at a specific retention time. b. Degradation products will appear as new, smaller peaks, typically with different retention times. c. Calculate the percentage of the intact peptide remaining at each time point by integrating the area of the main peak and comparing it to the total peak area of all peptide-related peaks.

Visualizations

Signaling Pathway and Degradation

cluster_0 Solution Environment cluster_1 Degradation Products Galanin_Spantide_I Galanin (1-13)-spantide I (Intact) Fragments Peptide Fragments Galanin_Spantide_I->Fragments Proteolysis Deamidated_Peptide Deamidated Peptide Galanin_Spantide_I->Deamidated_Peptide Deamidation Oxidized_Peptide Oxidized Peptide Galanin_Spantide_I->Oxidized_Peptide Oxidation Proteases Proteases pH_Extremes Extreme pH Oxidizing_Agents Oxidizing Agents

Caption: Major degradation pathways for peptides in solution.

Experimental Workflow for Stability Assessment

Reconstitute Reconstitute Lyophilized Peptide Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot Store Store at Different Conditions (e.g., 4°C, -20°C, RT) Aliquot->Store Sample Sample at Time Points (0, 24, 48h...) Store->Sample Analyze Analyze by RP-HPLC Sample->Analyze Quantify Quantify Peak Areas Analyze->Quantify Assess Assess Stability Quantify->Assess

Caption: Workflow for assessing peptide stability using RP-HPLC.

Troubleshooting Flowchart for Loss of Activity

Start Loss of Peptide Activity? Check_Storage Proper Storage? (-80°C, Aliquoted) Start->Check_Storage Check_Freeze_Thaw Multiple Freeze-Thaw Cycles? Check_Storage->Check_Freeze_Thaw Yes Solution1 Re-evaluate storage protocol. Use fresh aliquot. Check_Storage->Solution1 No Check_Buffer Buffer pH Optimal? (pH 5-7) Check_Freeze_Thaw->Check_Buffer No Solution2 Prepare fresh solution and aliquot. Check_Freeze_Thaw->Solution2 Yes Check_Protease Protease Inhibitors Used? Check_Buffer->Check_Protease Yes Solution3 Adjust buffer pH. Check_Buffer->Solution3 No Solution4 Add protease inhibitor cocktail. Check_Protease->Solution4 No End Problem Resolved Check_Protease->End Yes

Caption: Decision-making flowchart for troubleshooting loss of peptide activity.

References

Troubleshooting

Troubleshooting inconsistent results with Galanin (1-13)-spantide I

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Galanin (1-13)-spantide I. Troubleshooting...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Galanin (1-13)-spantide I.

Troubleshooting Inconsistent Results

Question: Why am I observing partial agonist effects with Galanin (1-13)-spantide I, which is supposed to be an antagonist?

Answer: This is a documented phenomenon with several chimeric galanin receptor ligands, including Galanin (1-13)-spantide I (also known as C7). While it acts as an antagonist in many in vivo models, it can exhibit partial agonist activity in vitro, particularly in transfected cell lines expressing high levels of galanin receptors. The exact mechanism is not fully elucidated but may involve differences in receptor coupling, G-protein availability, or the specific cellular context of the assay.

Troubleshooting Steps:

  • Optimize Concentration: High concentrations of Galanin (1-13)-spantide I are more likely to induce off-target or partial agonist effects. Perform a dose-response curve to determine the lowest effective concentration that provides antagonism without inducing agonism in your specific model.

  • Consider the Model System: The antagonistic potency of Galanin (1-13)-spantide I can vary between different tissues and cell types.[1] This may be due to the differential expression of galanin receptor subtypes (GalR1, GalR2, GalR3) or variations in downstream signaling components.

  • Cross-Validate with Other Antagonists: To confirm that the observed effect is specific to galanin receptor blockade, consider using other galanin antagonists with different chemical structures, such as M35 or M40.[1]

Question: My experimental results with Galanin (1-13)-spantide I are not reproducible. What could be the cause?

Answer: Inconsistent results can stem from several factors related to peptide handling, experimental design, and the inherent properties of the compound.

Troubleshooting Steps:

  • Peptide Solubility and Stability:

    • Solubility: Galanin (1-13)-spantide I is a peptide and may have limited solubility in aqueous solutions. Refer to the manufacturer's instructions for recommended solvents. For in vivo use, sterile saline or artificial cerebrospinal fluid (aCSF) are common vehicles, but solubility should be confirmed.

    • Stability: Peptides are susceptible to degradation by proteases and oxidation. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Store the lyophilized peptide and stock solutions at the recommended temperature, typically -20°C or -80°C.

  • Experimental Parameters:

    • Concentration: As mentioned, the concentration is critical. Ensure accurate and consistent preparation of dilutions.

    • Vehicle Control: Always include a vehicle-only control group to account for any effects of the solvent.

    • Route of Administration: For in vivo studies, the method of administration (e.g., intracerebroventricular, intrathecal, intraperitoneal) will significantly impact the effective concentration at the target site and the observed results.

Question: I am concerned about the potential neurotoxicity of Galanin (1-13)-spantide I. How can I mitigate this risk?

Answer: High doses of Galanin (1-13)-spantide I have been reported to be neurotoxic, particularly in the rat spinal cord.[1]

Mitigation Strategies:

  • Use the Lowest Effective Dose: As with avoiding agonist effects, determining the minimal concentration required for antagonism through careful dose-response studies is crucial.

  • Limit Exposure Time: If possible, design experiments with shorter exposure times to the antagonist.

  • Monitor for Cellular Health: In in vitro experiments, include assays for cell viability (e.g., MTT, LDH) to assess any potential cytotoxic effects. In in vivo studies, consider histological analysis of the target tissue post-experiment to check for signs of neuronal damage.

Frequently Asked Questions (FAQs)

What is Galanin (1-13)-spantide I?

Galanin (1-13)-spantide I is a chimeric peptide created by linking the N-terminal 1-13 amino acid fragment of galanin to spantide, a substance P receptor antagonist.[2] It was designed to be a galanin receptor antagonist.

What is the mechanism of action of Galanin (1-13)-spantide I?

It acts by binding to galanin receptors, thereby blocking the binding of the endogenous ligand, galanin. It has a high affinity for the spinal galanin receptor, with a reported Kd of 1.16 nM.[2]

What are the common applications of Galanin (1-13)-spantide I?

It is frequently used in research to investigate the physiological roles of galanin, including its effects on feeding behavior, pain perception (nociception), and neuronal excitability.[1][2]

How should I store Galanin (1-13)-spantide I?

Lyophilized peptide should be stored at -20°C or -80°C. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid multiple freeze-thaw cycles. Refer to the product-specific datasheet for detailed storage instructions.

Data Presentation

Table 1: Binding Affinities of Galanin and Selected Ligands for Galanin Receptor Subtypes

LigandGalR1 (Ki, nM)GalR2 (Ki, nM)GalR3 (Ki, nM)Reference
Galanin (rat, mouse)0.981.481.47[3]
Galanin (swine)pKi 9.63 (human)pKi 9.02 (human)pKi 8.01 (human)[3]
Galanin (1-13)-spantide I (C7)High affinity (spinal receptors)--[2]
M350.11 (human)2.0 (human)-[3]
Galanin-Like Peptide (porcine)IC50 4.3IC50 0.24-[3]

Experimental Protocols

Protocol 1: In Vivo Antagonism of Galanin-Induced Feeding in Rats
  • Animal Preparation: Male Sprague-Dawley rats are housed individually with ad libitum access to food and water. For intracerebroventricular (ICV) injections, cannulas are stereotaxically implanted into the lateral ventricle. Animals are allowed to recover for at least one week post-surgery.

  • Peptide Preparation:

    • Galanin (agonist) is dissolved in sterile 0.9% saline.

    • Galanin (1-13)-spantide I (antagonist) is dissolved in sterile 0.9% saline. Prepare fresh on the day of the experiment.

  • Experimental Procedure:

    • Rats are satiated by providing free access to food until the start of the experiment.

    • A baseline food intake is measured for 30 minutes.

    • Galanin (1-13)-spantide I (e.g., 1 nmol in 2 µL) or vehicle is administered via ICV injection.

    • 15 minutes later, galanin (e.g., 3 nmol in 2 µL) or vehicle is administered via ICV injection.

    • Food intake is measured at 30, 60, and 120 minutes post-galanin injection.

  • Data Analysis: Food intake is calculated and compared between groups (Vehicle + Vehicle, Vehicle + Galanin, Antagonist + Galanin) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: In Vitro Assessment of Galanin Receptor Antagonism in a cAMP Assay
  • Cell Culture: HEK293 cells stably expressing a galanin receptor subtype (e.g., GalR1) are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • cAMP Assay:

    • Cells are seeded in a 96-well plate and grown to ~80-90% confluency.

    • The growth medium is replaced with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.

    • Cells are pre-incubated with varying concentrations of Galanin (1-13)-spantide I or vehicle for 15-30 minutes.

    • Forskolin (to stimulate adenylate cyclase) and galanin (at a concentration that gives a submaximal response, e.g., EC80) are added to the wells.

    • The plate is incubated for 15-30 minutes at 37°C.

    • Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: The inhibition of the galanin-induced decrease in forskolin-stimulated cAMP levels is plotted against the concentration of Galanin (1-13)-spantide I to determine its potency (e.g., IC50).

Mandatory Visualizations

Galanin_Signaling_Pathways cluster_GALR1_3 GALR1 / GALR3 Signaling cluster_GALR2 GALR2 Signaling cluster_antagonist Antagonist Action GALR1_3 GALR1 / GALR3 Gi_o Gαi/o GALR1_3->Gi_o Galanin AC_inhibit Adenylate Cyclase Gi_o->AC_inhibit cAMP ↓ cAMP AC_inhibit->cAMP GALR2 GALR2 Gq_11 Gαq/11 GALR2->Gq_11 Galanin PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Spantide Galanin (1-13)-spantide I Spantide->GALR1_3 Blocks Galanin Binding Spantide->GALR2 Blocks Galanin Binding

Caption: Galanin receptor signaling pathways and the antagonistic action of Galanin (1-13)-spantide I.

Troubleshooting_Workflow start Inconsistent Results Observed q1 Are you observing agonist-like effects? start->q1 a1_1 Perform dose-response to find lowest effective dose. q1->a1_1 Yes q2 Is the issue reproducibility? q1->q2 No a1_2 Consider a different galanin antagonist. a1_1->a1_2 end Consistent Results a1_2->end a2_1 Check peptide solubility and prepare fresh solutions. q2->a2_1 Yes q3 Are you concerned about neurotoxicity? q2->q3 No a2_2 Ensure consistent experimental parameters (vehicle, route). a2_1->a2_2 a2_2->end a3_1 Use lowest effective dose and limit exposure time. q3->a3_1 Yes q3->end No a3_2 Include cell viability assays or histological analysis. a3_1->a3_2 a3_2->end

Caption: A logical workflow for troubleshooting inconsistent results with Galanin (1-13)-spantide I.

References

Optimization

Galanin (1-13)-spantide I neurotoxicity at high concentrations

Welcome to the technical support center for researchers utilizing Galanin (1-13)-spantide I. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential is...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Galanin (1-13)-spantide I. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the experimental use of this peptide, with a specific focus on its neurotoxic potential at high concentrations.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments with Galanin (1-13)-spantide I.

Issue 1: Unexpectedly High Levels of Cell Death or Neurotoxicity

Question: I am observing significant neuronal cell death in my cultures when using Galanin (1-13)-spantide I, even at concentrations where I expect to see receptor antagonism. What could be the cause?

Answer:

High concentrations of Galanin (1-13)-spantide I have been reported to be neurotoxic.[1] Several factors could be contributing to the observed cytotoxicity in your experiments:

  • Concentration-Dependent Toxicity: Galanin (1-13)-spantide I's neurotoxic effects are dose-dependent. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions that provides galanin receptor antagonism without inducing significant cell death.

  • Off-Target Effects of Spantide I: Galanin (1-13)-spantide I is a chimeric peptide that includes the sequence of spantide I, a known neurokinin (NK) receptor antagonist.[2] High concentrations of spantide I may exert off-target effects, potentially contributing to cellular stress and toxicity. In vivo studies have shown that spantide I can cause severe adverse effects such as respiratory arrest in rats, highlighting its potential for toxicity.

  • Peptide Quality and Purity: Ensure the purity of your Galanin (1-13)-spantide I stock. Impurities from synthesis or degradation products could be cytotoxic. It is recommended to use highly purified peptide (>95%) and to verify its integrity.

  • Solvent Toxicity: The solvent used to dissolve the peptide may be toxic to your cells. Always include a vehicle control (the solvent used to dissolve the peptide at the same final concentration) in your experiments to rule out solvent-induced toxicity.

  • Cell Culture Conditions: The health and density of your neuronal cultures can influence their susceptibility to toxic insults. Ensure your cells are healthy and plated at an appropriate density before treatment.

Issue 2: Inconsistent or Non-Reproducible Results in Neurotoxicity Assays

Question: My results from cell viability assays with Galanin (1-13)-spantide I are highly variable between experiments. How can I improve reproducibility?

Answer:

Inconsistent results in peptide-based assays are a common challenge. Here are several factors to consider to improve the reproducibility of your neurotoxicity assessments:

  • Peptide Handling and Storage: Peptides are sensitive to degradation. Store lyophilized Galanin (1-13)-spantide I at -20°C or lower. Once reconstituted, aliquot the stock solution to avoid repeated freeze-thaw cycles. Protect from light.

  • Accurate Peptide Concentration: Ensure accurate and consistent preparation of your peptide stock and working solutions. Use calibrated pipettes and perform serial dilutions carefully.

  • Assay Choice and Optimization: Different viability assays measure different cellular parameters. For example, MTT assays measure metabolic activity, while LDH assays measure membrane integrity. It is advisable to use at least two different assays to confirm your results. Optimize assay parameters such as incubation times and reagent concentrations for your specific cell type.

  • Consistent Cell Seeding: Ensure a uniform number of cells is seeded in each well of your assay plates. Inconsistent cell numbers will lead to variability in the final readout.

  • Control for Experimental Conditions: Maintain consistent experimental conditions across all replicates and experiments, including incubation times, temperature, and CO2 levels.

Frequently Asked Questions (FAQs)

Q1: What is Galanin (1-13)-spantide I and what is its primary mechanism of action?

A1: Galanin (1-13)-spantide I is a chimeric peptide that functions as a galanin receptor antagonist.[2] It is composed of the N-terminal (1-13) fragment of galanin, which is responsible for binding to galanin receptors, and spantide I, a substance P (neurokinin-1) receptor antagonist.[2] Its primary intended action is to block the effects of galanin by competitively binding to galanin receptors.

Q2: At what concentrations is Galanin (1-13)-spantide I reported to be neurotoxic?

A2: The literature states that Galanin (1-13)-spantide I is neurotoxic at "high doses" when administered intrathecally in the rat spinal cord.[1] Specific in vitro cytotoxic concentrations (e.g., IC50 values) are not well-documented in publicly available literature and will likely vary depending on the neuronal cell type and the assay used. It is essential for researchers to empirically determine the toxic concentration range for their specific experimental setup.

Q3: What is the potential mechanism of Galanin (1-13)-spantide I neurotoxicity?

A3: The precise molecular mechanism of Galanin (1-13)-spantide I neurotoxicity is not yet fully elucidated. Potential mechanisms could include:

  • Over-antagonism of Galanin Receptors: Prolonged or excessive blockade of galanin receptors, which are involved in neuroprotective signaling pathways, might lead to increased neuronal vulnerability.

  • Off-Target Effects: The spantide I component of the chimera is a neurokinin-1 (NK1) receptor antagonist. At high concentrations, its interaction with NK1 or other receptors could trigger cytotoxic signaling cascades. Spantide I has also been associated with severe in vivo toxicity, including respiratory arrest.

  • Induction of Apoptosis or Necrosis: High concentrations of the peptide may initiate programmed cell death (apoptosis) or lead to direct cell lysis (necrosis). This can be investigated by assays for caspase activation or by measuring the release of cytosolic enzymes like lactate dehydrogenase (LDH).

Q4: Are there any known off-target effects of Galanin (1-13)-spantide I?

A4: Yes, the spantide I moiety is a known antagonist of the substance P receptor (neurokinin-1 receptor).[2] Therefore, at sufficient concentrations, Galanin (1-13)-spantide I may exhibit off-target effects related to the blockade of neurokinin signaling pathways.

Data Presentation

Table 1: Summary of Galanin (1-13)-spantide I Characteristics

PropertyDescriptionReference(s)
Peptide Type Chimeric Peptide (Galanin (1-13) + Spantide I)[2]
Primary Target Galanin Receptors (Antagonist)[1][2]
Off-Target(s) Neurokinin-1 (NK1) Receptor (Antagonist activity from Spantide I)[2]
Known Toxicity Neurotoxic at high doses in the rat spinal cord.[1]
In Vivo Toxicity of Spantide I Can cause respiratory arrest in rats.

Experimental Protocols

Protocol 1: Assessment of Neurotoxicity using the Lactate Dehydrogenase (LDH) Assay

This protocol provides a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Primary neuronal cell culture or neuronal cell line

  • Galanin (1-13)-spantide I

  • Cell culture medium

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Plate neurons in a 96-well plate at a density appropriate for your cell type and allow them to adhere and stabilize for 24-48 hours.

  • Peptide Preparation: Prepare a stock solution of Galanin (1-13)-spantide I in a suitable, sterile solvent (e.g., sterile water or DMSO). Prepare serial dilutions of the peptide in serum-free cell culture medium to achieve the desired final concentrations.

  • Treatment: Carefully remove the culture medium from the wells and replace it with the medium containing different concentrations of Galanin (1-13)-spantide I. Include the following controls:

    • Vehicle Control: Medium containing the same concentration of the solvent used to dissolve the peptide.

    • Untreated Control: Normal culture medium.

    • Maximum LDH Release Control: Treat cells with the lysis buffer provided in the LDH assay kit 45 minutes before the final measurement.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • LDH Measurement:

    • Following the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells.

    • Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.

    • Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

    • Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 10-30 minutes).

    • Add the stop solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm and a reference wavelength of 680 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the reference wavelength absorbance from the 490 nm absorbance.

    • Calculate the percentage of cytotoxicity using the following formula:

Visualizations

Galanin_Signaling_Pathways cluster_GalR1_3 GalR1 & GalR3 Signaling cluster_GalR2 GalR2 Signaling cluster_neuroprotection Potential Neuroprotective Pathways GalR1_3 Galanin (ligand) GalR1_3_Receptor GalR1 / GalR3 (GPCR) GalR1_3->GalR1_3_Receptor Gi_o Gαi/o GalR1_3_Receptor->Gi_o activates AC_inhibit Adenylate Cyclase (Inhibition) Gi_o->AC_inhibit inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease GalR2_ligand Galanin (ligand) GalR2_Receptor GalR2 (GPCR) GalR2_ligand->GalR2_Receptor Gq_11 Gαq/11 GalR2_Receptor->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation GalR2_Receptor_prot GalR2 Activation PI3K_Akt PI3K/Akt Pathway GalR2_Receptor_prot->PI3K_Akt activates MAPK_ERK MAPK/ERK Pathway GalR2_Receptor_prot->MAPK_ERK activates Cell_Survival ↑ Cell Survival ↓ Apoptosis PI3K_Akt->Cell_Survival MAPK_ERK->Cell_Survival

Caption: Simplified signaling pathways of Galanin receptors (GalR1, GalR2, GalR3).

Experimental_Workflow_Neurotoxicity cluster_assays Cytotoxicity Assessment start Start: Prepare Neuronal Culture prepare_peptide Prepare Galanin (1-13)-spantide I (Serial Dilutions) start->prepare_peptide treatment Treat Cells with Peptide and Controls prepare_peptide->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72h) treatment->incubation ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay mtt_assay MTT/XTT Assay (Metabolic Activity) incubation->mtt_assay caspase_assay Caspase-3/7 Assay (Apoptosis) incubation->caspase_assay data_analysis Data Analysis (% Cytotoxicity, IC50) ldh_assay->data_analysis mtt_assay->data_analysis caspase_assay->data_analysis conclusion Conclusion: Determine Neurotoxic Profile data_analysis->conclusion

Caption: A general experimental workflow for assessing the neurotoxicity of Galanin (1-13)-spantide I.

Troubleshooting_Logic start Problem: Unexpected Cell Death check_concentration Is the peptide concentration too high? start->check_concentration check_controls Are vehicle and positive controls included and as expected? start->check_controls check_peptide Is the peptide stock correctly prepared and stored? start->check_peptide check_assay Is the assay optimized for the cell type? start->check_assay solution_dose_response Solution: Perform a dose-response curve. check_concentration->solution_dose_response Yes solution_rerun_controls Solution: Re-run experiment with proper controls. check_controls->solution_rerun_controls No solution_prepare_fresh Solution: Prepare fresh peptide stock. check_peptide->solution_prepare_fresh No solution_optimize_assay Solution: Optimize assay or use an alternative method. check_assay->solution_optimize_assay No

Caption: A logical troubleshooting guide for unexpected cell death in experiments.

References

Troubleshooting

Technical Support Center: Enhancing CNS Delivery of Galanin (1-13)-spantide I

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the delivery of Galanin (1-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the delivery of Galanin (1-13)-spantide I to the Central Nervous System (CNS).

Frequently Asked Questions (FAQs)

Q1: What is Galanin (1-13)-spantide I and what are its properties?

Galanin (1-13)-spantide I is a chimeric peptide that acts as a galanin receptor antagonist. It is synthesized by combining the N-terminal fragment of galanin (amino acids 1-13) with spantide, a substance P receptor antagonist.[1] This peptide has a high affinity for the spinal galanin receptor, with a dissociation constant (Kd) of 1.16 nM.[1]

PropertyValueReference
Molecular Weight 2828.34 g/mol [2]
Molecular Formula C138H199N35O30[2]
Receptor Affinity (Kd) 1.16 nM (spinal galanin receptor)[1]

Q2: What are the main challenges in delivering Galanin (1-13)-spantide I to the CNS?

The primary obstacle for delivering Galanin (1-13)-spantide I, and other peptides, to the CNS is the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.[3] Neuropeptides like Galanin (1-13)-spantide I are comparatively large molecules and typically exhibit very limited passage through the BBB.[4] Additionally, peptides can be susceptible to enzymatic degradation in the bloodstream, further reducing the amount that reaches the CNS.[5]

Q3: What are the most promising strategies for improving CNS delivery of Galanin (1-13)-spantide I?

Several strategies can be employed to enhance the delivery of peptides across the BBB:

  • Intranasal (IN) Administration: This non-invasive method allows for direct transport of the peptide to the brain via the olfactory and trigeminal nerves, bypassing the BBB.[6][7]

  • Nanoparticle-based Delivery: Encapsulating the peptide in lipid-based nanoparticles can protect it from degradation, improve its stability, and facilitate its transport across the BBB.[8][9]

  • Chemical Modification: Altering the peptide's structure, for instance through lipidization or cationization, can enhance its ability to penetrate the BBB.[10]

Troubleshooting Guides

Issue 1: Low CNS concentration of Galanin (1-13)-spantide I after intravenous (IV) administration.

Possible Causes:

  • Poor BBB Penetration: The inherent properties of the peptide limit its passage across the BBB.

  • Rapid Degradation: The peptide is being degraded by proteases in the bloodstream. The in vivo half-life of native galanin in plasma is very short, around 4 minutes.[11]

  • Renal Clearance: The peptide is being rapidly cleared from circulation by the kidneys.

Troubleshooting Steps:

  • Confirm Peptide Integrity: Before injection, ensure the peptide has been stored correctly (at -20°C for long-term storage) and handled properly to avoid degradation.[4] Avoid repeated freeze-thaw cycles.[12]

  • Modify the Peptide: Consider chemical modifications to increase stability and lipophilicity. A combination of lipidization and cationization has been shown to be effective for improving BBB penetration of galanin analogues.[10]

  • Utilize a Carrier System: Encapsulate Galanin (1-13)-spantide I in lipid nanoparticles to protect it from degradation and enhance its transport across the BBB.

  • Switch to an Alternative Delivery Route: Intranasal administration has been shown to significantly improve brain targeting of related peptides compared to IV injection.

Issue 2: Inconsistent results with intranasal (IN) delivery.

Possible Causes:

  • Improper Administration Technique: Incorrect positioning of the micropipette tip can lead to the solution being swallowed instead of reaching the olfactory epithelium.

  • Low Formulation Viscosity: The formulation may be cleared too quickly from the nasal cavity.

  • Poor Absorption: The peptide may not be efficiently absorbed across the nasal mucosa.

Troubleshooting Steps:

  • Refine Administration Technique: Ensure the animal's head is tilted back during administration to facilitate delivery to the upper nasal cavity. Administer the solution in small, alternating aliquots to each nostril.

  • Increase Formulation Viscosity: Incorporate mucoadhesive agents, such as chitosan, into the formulation to increase its residence time in the nasal cavity.[13]

  • Enhance Absorption: Include absorption enhancers like cyclodextrins in the formulation. Combining a related peptide, GALP, with cyclodextrins increased its brain uptake approximately 3-fold.

Issue 3: Difficulty in formulating stable and effective peptide-loaded nanoparticles.

Possible Causes:

  • Peptide Aggregation during Formulation: The peptide may aggregate when mixed with the lipid components.

  • Low Encapsulation Efficiency: A significant portion of the peptide may not be successfully encapsulated within the nanoparticles.

  • Poor Nanoparticle Stability: The formulated nanoparticles may be unstable and aggregate over time.

Troubleshooting Steps:

  • Optimize Formulation Method: Compare different methods for incorporating the peptide into the nanoparticles, such as post-conjugation targeted (PCT) versus in-line targeted (ILT) formulation. PCT has been found to be a superior process for formulating peptide-targeted lipid nanoparticles.[14]

  • Adjust Lipid Composition: The choice of lipids and their ratios is critical. The formulation should be optimized to ensure high entrapment efficiency and stability. Key components often include a cationic or ionizable lipid, a helper lipid (like DSPC), cholesterol, and a PEGylated lipid.[8][15]

  • Characterize Nanoparticles Thoroughly: After formulation, characterize the nanoparticles for size, polydispersity index, zeta potential, and encapsulation efficiency to ensure they meet the desired specifications.[16]

Quantitative Data Summary

While specific quantitative data for the CNS delivery of Galanin (1-13)-spantide I is limited, data from related galanin peptides provide valuable insights.

Table 1: Comparison of Intranasal vs. Intravenous Delivery of Galanin-Like Peptide (GALP)

Delivery RouteRelative Brain UptakeBrain vs. Peripheral Tissue Targeting
Intravenous (IV) 1x1x
Intranasal (IN) 4-10x higher than IV40-100x improvement over IV

Table 2: In Vitro Stability of a Modified Galanin Analog (M89b) vs. Galanin Fragment (GAL-(1–15)) [11]

PeptideMediumTime% Degraded
GAL-(1–15) Rat Serum30 min80%
M89b Rat Serum>23 hours40%
GAL-(1–15) Cerebrospinal Fluid4 hours>96%
M89b Cerebrospinal Fluid8 hours~20%

Experimental Protocols

Protocol 1: Intranasal Administration in Mice

This protocol is adapted from general procedures for intranasal delivery of peptides to the CNS.

Materials:

  • Galanin (1-13)-spantide I solution (in sterile saline or a formulation with enhancers)

  • Micropipette with fine, flexible tips

  • Animal restrainer (optional)

Procedure:

  • Animal Acclimation: For several days prior to the experiment, handle the mice to acclimate them to the procedure and reduce stress.

  • Preparation: Draw the desired volume of the peptide solution into the micropipette.

  • Animal Restraint: Gently restrain the mouse, holding it in a supine position with its head tilted slightly backward.

  • Administration: Carefully insert the micropipette tip just inside one nostril, avoiding deep insertion.

  • Dosing: Dispense a small volume (e.g., 2-3 µL) of the solution. Allow the mouse to inhale.

  • Alternating Nostrils: Repeat the process for the other nostril, alternating between nostrils until the full dose is administered.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: Formulation of Peptide-Loaded Lipid Nanoparticles (LNPs) via Microfluidic Mixing

This protocol outlines a general method for formulating peptide-loaded LNPs.

Materials:

  • Galanin (1-13)-spantide I

  • Lipids (e.g., ionizable lipid, DSPC, cholesterol, DSPE-PEG-maleimide) dissolved in ethanol

  • Aqueous buffer (e.g., acetate buffer, pH 4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis or tangential flow filtration system

Procedure:

  • Lipid Preparation: Prepare a stock solution of the lipid mixture in ethanol.

  • Aqueous Phase Preparation: Prepare the aqueous buffer.

  • Microfluidic Mixing: Set the flow rates for the lipid and aqueous phases on the microfluidic device. Pump the two solutions through the device, where they will rapidly mix, leading to the self-assembly of LNPs.

  • Peptide Conjugation (Post-Conjugation Method):

    • Incubate the formulated LNPs (containing DSPE-PEG-maleimide) with a solution of Galanin (1-13)-spantide I (containing a free thiol group, which may require modification of the peptide) to allow for covalent conjugation.

  • Purification: Remove the ethanol and unencapsulated/unconjugated peptide by dialysis or tangential flow filtration against a suitable buffer (e.g., PBS).

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterization: Analyze the LNPs for size, polydispersity, zeta potential, and peptide encapsulation/conjugation efficiency.

Visualizations

Galanin Receptor Signaling Pathways

Galanin_Signaling cluster_GALR1 GALR1 Signaling cluster_GALR2 GALR2 Signaling cluster_GALR3 GALR3 Signaling GALR1 GALR1 Gi_o1 Gαi/o GALR1->Gi_o1 Activation AC1 Adenylyl Cyclase Gi_o1->AC1 Inhibition GIRK1 GIRK Channel Gi_o1->GIRK1 Activation cAMP1 cAMP AC1->cAMP1 Production PKA1 PKA cAMP1->PKA1 Activation GALR2 GALR2 Gq_11 Gαq/11 GALR2->Gq_11 Activation PLC Phospholipase C Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activation GALR3 GALR3 Gi_o3 Gαi/o GALR3->Gi_o3 Activation AC3 Adenylyl Cyclase Gi_o3->AC3 Inhibition cAMP3 cAMP AC3->cAMP3 Production Galanin Galanin Galanin->GALR1 Galanin->GALR2 Galanin->GALR3

Caption: Signaling pathways of the three galanin receptor subtypes (GALR1, GALR2, and GALR3).[17][18]

Experimental Workflow: Intranasal Delivery and Analysis

Intranasal_Workflow cluster_Prep Preparation cluster_Delivery Delivery cluster_Analysis Analysis Formulation Prepare Galanin (1-13)-spantide I formulation IN_Admin Intranasal Administration Formulation->IN_Admin Animal_Prep Acclimate and prepare animal model Animal_Prep->IN_Admin Tissue_Harvest Harvest CNS and peripheral tissues IN_Admin->Tissue_Harvest Quantification Quantify peptide concentration (e.g., LC-MS/MS, ELISA) Tissue_Harvest->Quantification Biodistribution Determine biodistribution and CNS uptake Quantification->Biodistribution Troubleshooting_Logic Start Low CNS Peptide Concentration Check_Stability Is the peptide stable in vivo? Start->Check_Stability Check_BBB Is the peptide crossing the BBB? Check_Stability->Check_BBB Yes Modify_Peptide Improve stability: - Chemical modification - Nanoparticle encapsulation Check_Stability->Modify_Peptide No Enhance_Transport Enhance BBB transport: - Nanoparticles - Intranasal delivery Check_BBB->Enhance_Transport No Optimize_Delivery Optimize delivery route and formulation Check_BBB->Optimize_Delivery Yes, but low Modify_Peptide->Check_BBB Success Improved CNS Delivery Enhance_Transport->Success Optimize_Delivery->Success

References

Optimization

Agonist-like effects of Galanin (1-13)-spantide I in some tissues

Welcome to the technical support center for researchers utilizing Galanin (1-13)-spantide I. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Galanin (1-13)-spantide I. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during your experiments, particularly concerning its unexpected agonist-like effects in certain tissues.

Frequently Asked Questions (FAQs)

Q1: Is Galanin (1-13)-spantide I always an antagonist?

No, while widely characterized as a galanin receptor antagonist, particularly in the central nervous system, Galanin (1-13)-spantide I (also known as C7) has demonstrated agonist-like effects in specific peripheral tissues. Notably, it can stimulate luteinizing hormone (LH) release from porcine pituitary cells and affect gastric acid secretion in rats.[1][2] The dual nature of this chimeric peptide is a critical consideration in experimental design and data interpretation.

Q2: What causes the agonist-like effects of this chimeric peptide?

The agonist activity of chimeric peptides like Galanin (1-13)-spantide I can arise from several factors. The N-terminal galanin(1-13) fragment is crucial for receptor binding and activation, and in certain receptor subtypes or tissue environments, this interaction can trigger a stimulatory response. The C-terminal spantide portion, while contributing to binding affinity, may not effectively confer antagonistic properties in all cellular contexts. Furthermore, the specific G-protein coupling of the galanin receptor subtypes present in a given tissue plays a significant role in determining the downstream signaling outcome.

Q3: Which galanin receptor subtypes are most likely involved in the agonist-like effects of Galanin (1-13)-spantide I?

The precise receptor subtype mediating the agonist effects of Galanin (1-13)-spantide I is tissue-dependent and an area of ongoing research. In the rat stomach, both GalR1 and GalR2 are expressed.[3][4][5] GalR1 typically couples to Gi/o proteins, leading to inhibition of adenylyl cyclase, while GalR2 primarily couples to Gq/11, stimulating phospholipase C.[6] The agonist effect on gastric acid secretion may be mediated through one or both of these receptors, potentially via a non-canonical signaling pathway. In the porcine pituitary, the expression of galanin receptor subtypes is less clearly defined, with some studies reporting a lack of displaceable galanin binding, adding complexity to the interpretation of its effects.[7]

Q4: I am observing inconsistent results with Galanin (1-13)-spantide I. What could be the issue?

Inconsistent results are a common challenge with chimeric peptides that exhibit dual pharmacology. Refer to the troubleshooting guide below for potential causes and solutions, including issues related to peptide stability, experimental model variability, and concentration-dependent effects.

Troubleshooting Guides

Issue 1: Unexpected Agonist Effects Observed
Potential Cause Troubleshooting Steps
Tissue-Specific Receptor Profile: The tissue or cell line you are using may express galanin receptor subtypes that respond to Galanin (1-13)-spantide I with an agonist effect.- Characterize the galanin receptor subtype expression (GalR1, GalR2, GalR3) in your experimental model using techniques like RT-qPCR or immunohistochemistry.- Compare your results with literature reports for similar tissues.
Concentration-Dependent Effects: Some chimeric peptides can act as antagonists at low concentrations and agonists at higher concentrations.- Perform a full dose-response curve for Galanin (1-13)-spantide I in your assay to determine if the effect is concentration-dependent.- Compare the effective concentrations to those reported in the literature for both agonist and antagonist activities.
Experimental Model Variability: Differences in species, cell passage number, or animal strain can lead to variations in receptor expression and signaling.- Standardize your experimental model and document all relevant variables.- If possible, use a well-characterized cell line with known galanin receptor expression as a positive control.
Issue 2: Lack of Expected Antagonist Activity
Potential Cause Troubleshooting Steps
Peptide Integrity and Stability: Galanin (1-13)-spantide I is a peptide and may be susceptible to degradation.- Ensure proper storage of the peptide at -20°C or -80°C.- Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.- Consider including protease inhibitors in your experimental buffers.
Incorrect Dosing: The concentration of Galanin (1-13)-spantide I may be insufficient to antagonize the effects of the agonist.- Review the literature for effective antagonist concentrations in similar experimental systems.- Perform a concentration-response experiment to determine the optimal antagonist concentration.
Galanin Receptor Subtype Specificity: The agonist you are trying to antagonize may be acting on a galanin receptor subtype for which Galanin (1-13)-spantide I has low affinity or acts as an agonist.- Identify the galanin receptor subtype(s) activated by your primary agonist.- If possible, use a more selective antagonist for the specific receptor subtype involved.

Quantitative Data

The following tables summarize the available quantitative data for Galanin (1-13)-spantide I and related compounds. Note the absence of specific EC50 values for the agonist effects of Galanin (1-13)-spantide I, highlighting a gap in the current literature.

Table 1: Binding Affinities of Galanin (1-13)-spantide I and Other Galanin Ligands

LigandReceptor/TissueSpeciesAffinity (Kd/IC50/Ki)Reference
Galanin (1-13)-spantide I (C7) Spinal Galanin Receptor-Kd = 1.16 nM[8]
Galanin (1-13)-spantide I (C7)Hypothalamic MembranesRatIC50 = 0.2 nM[9]
Galanin Receptor Ligand M35Human GalR1HumanKi = 0.11 nM[8]
Galanin Receptor Ligand M35Human GalR2HumanKi = 2.0 nM[8]
Galanin (swine)Human GalR1HumanpKi = 9.63[8]
Galanin (swine)Rat GalR1RatpKi = 9.49[8]
Galanin (swine)Human GalR2HumanpKi = 9.02[8]
Galanin (swine)Rat GalR2RatpKi = 8.98[8]
Galanin (swine)Human GalR3HumanpKi = 8.01[8]
Galanin (swine)Rat GalR3RatpKi = 8.14[8]

Table 2: Functional Activity of Galanin Ligands

LigandAssayEffectPotency (ID50/EC50)Reference
GalaninPentagastrin-stimulated gastric acid secretion in ratsInhibitionID50 = 1.8 ± 0.3 nmol/kg/h[2]
GalaninContraction of rat gastric fundus stripsAgonistEC50 = 13 nM[10][11]
Galantide (M15)Contraction of rat gastric fundus stripsAgonistEC50 = 70 nM[10][11]
GalaninLHRH release from rat arcuate nucleus-median eminence fragmentsAgonistED50 ≈ 55 nM[5]
GalaninPGE2 release from rat arcuate nucleus-median eminence fragmentsAgonistED50 ≈ 80 nM[5]

Experimental Protocols

Protocol 1: In Vitro Stimulation of Luteinizing Hormone (LH) Release from Porcine Anterior Pituitary Cells

This protocol is adapted from general pituitary cell culture methodologies and studies on galanin's effects on LH release.

1. Cell Isolation and Culture:

  • Aseptically remove anterior pituitaries from pigs.
  • Mince the tissue and digest with 0.2% collagenase at 37°C for 30 minutes.
  • Further disperse the cells with a mixture of 0.2% collagenase and 0.25% pancreatin in cycles of 10 minutes until the tissue is fully dissociated.[4]
  • Filter the cell suspension through a 70 µm nylon mesh.
  • Wash the cells with culture medium (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin).
  • Plate the cells in 24-well plates at a density of 5 x 10^5 cells/well and culture for 48-72 hours to allow for attachment.

2. Stimulation Experiment:

  • Wash the cells twice with serum-free DMEM.
  • Pre-incubate the cells in serum-free DMEM for 1 hour at 37°C.
  • Aspirate the medium and add fresh serum-free DMEM containing various concentrations of Galanin (1-13)-spantide I (e.g., 10^-10 to 10^-6 M). Include a vehicle control.
  • Incubate for 4 hours at 37°C.

3. LH Measurement:

  • Collect the culture supernatant.
  • Measure the concentration of LH in the supernatant using a commercially available porcine LH ELISA kit, following the manufacturer's instructions.

Protocol 2: In Vivo Measurement of Galanin (1-13)-spantide I Effect on Gastric Acid Secretion in Anesthetized Rats

This protocol is based on established methods for measuring pentagastrin-stimulated gastric acid secretion.

1. Animal Preparation:

  • Fast male Wistar rats for 24 hours with free access to water.
  • Anesthetize the rats with an appropriate anesthetic (e.g., urethane).
  • Perform a tracheotomy to ensure a clear airway.
  • Cannulate the jugular vein for intravenous infusions.
  • Insert a double-lumen cannula into the stomach through an incision in the duodenum, ensuring the tip is in the forestomach.

2. Gastric Perfusion and Acid Secretion Measurement:

  • Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min).
  • Collect the gastric effluent every 15 minutes.
  • Measure the volume of the collected sample and determine the acid concentration by titration with 0.01 N NaOH to a pH of 7.0.
  • After a basal collection period, start a continuous intravenous infusion of pentagastrin (e.g., 1 µg/kg/h) to stimulate acid secretion.
  • Once a stable stimulated secretion is achieved, co-infuse Galanin (1-13)-spantide I at various doses (e.g., 1-9 nmol/kg/h).[2]

3. Data Analysis:

  • Calculate the acid output (µmol H+/15 min).
  • Express the results as a percentage of the pre-treatment stimulated acid output.

Signaling Pathways and Experimental Workflows

Galanin_Signaling_Pathways cluster_galr1_3 GalR1 / GalR3 Signaling cluster_galr2 GalR2 Signaling GalR1_3 GalR1 / GalR3 Gio Gi/o GalR1_3->Gio Activation AC_inhibit Adenylate Cyclase Gio->AC_inhibit Inhibition K_channel K+ Channel Activation Gio->K_channel Activation cAMP_decrease cAMP ↓ AC_inhibit->cAMP_decrease GalR2 GalR2 Gq11 Gq/11 GalR2->Gq11 Activation PLC Phospholipase C Gq11->PLC Activation IP3_DAG IP3 & DAG ↑ PLC->IP3_DAG Ca_increase Intracellular Ca2+ ↑ IP3_DAG->Ca_increase Galanin Galanin Galanin->GalR1_3 Galanin->GalR2 C7 Galanin (1-13)-spantide I C7->GalR1_3 Agonist/Antagonist? C7->GalR2 Agonist/Antagonist?

Caption: Galanin receptor signaling pathways and the dual role of C7.

Experimental_Workflow_LH_Release start Start isolate Isolate Porcine Anterior Pituitary Cells start->isolate culture Culture Cells for 48-72h isolate->culture wash Wash with Serum-Free Medium culture->wash stimulate Stimulate with Galanin (1-13)-spantide I wash->stimulate collect Collect Supernatant stimulate->collect measure Measure LH via ELISA collect->measure end End measure->end

Caption: Workflow for in vitro LH release assay.

Experimental_Workflow_Gastric_Acid start Start prepare Anesthetize and Cannulate Rat start->prepare perfuse Perfuse Stomach and Collect Basal Secretion prepare->perfuse stimulate Stimulate with Pentagastrin perfuse->stimulate treat Co-infuse Galanin (1-13)-spantide I stimulate->treat collect Collect Gastric Effluent treat->collect titrate Titrate for Acid Content collect->titrate end End titrate->end

Caption: Workflow for in vivo gastric acid secretion assay.

References

Troubleshooting

Technical Support Center: Overcoming Poor Peptide Penetration of the Blood-Brain Barrier

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges en...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when delivering therapeutic peptides to the central nervous system (CNS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering peptides to the brain?

A1: The primary obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[1] Peptides, being generally large and hydrophilic, have difficulty crossing this lipophilic barrier.[2] Additionally, peptides are susceptible to enzymatic degradation in the bloodstream, which reduces their bioavailability and half-life.[3]

Q2: What are the main strategies to enhance peptide penetration of the BBB?

A2: Several strategies are employed to overcome the BBB, broadly categorized as:

  • Invasive methods: Direct administration into the brain, such as intracerebroventricular injection. While effective, these methods are highly invasive.

  • Non-invasive methods:

    • Peptide Modification: Increasing the lipophilicity of the peptide to facilitate passive diffusion across the BBB.[4]

    • Receptor-Mediated Transcytosis (RMT): Designing peptides that bind to specific receptors on the BBB, such as the transferrin receptor, to be actively transported across.[5][6]

    • Nanoparticle-based Delivery: Encapsulating peptides in nanoparticles (e.g., liposomes, polymeric nanoparticles) to protect them from degradation and facilitate their transport across the BBB.[3][7]

    • Intranasal Delivery: Bypassing the BBB by administering the peptide through the nasal cavity, allowing for direct transport to the brain via the olfactory and trigeminal nerves.[8][9]

Q3: How does intranasal delivery bypass the blood-brain barrier?

A3: Intranasal administration allows peptides to reach the brain through two main pathways, circumventing the BBB: the olfactory and trigeminal nerves.[1][8] After deposition in the nasal cavity, peptides can be transported along these nerves directly into the CNS. This route offers rapid brain targeting and minimizes systemic exposure and associated side effects.[10]

Q4: What is Receptor-Mediated Transcytosis (RMT) and how does it work for peptide delivery?

A4: RMT is a cellular process that transports molecules across a cell. For brain delivery, peptides can be engineered to bind to specific receptors expressed on the surface of the BBB endothelial cells, such as the transferrin receptor (TfR) or insulin receptor.[11][12] This binding triggers endocytosis, where the peptide-receptor complex is internalized into the cell within a vesicle. The vesicle is then transported across the cell and its contents are released into the brain parenchyma.[6] This "Trojan horse" approach allows larger molecules that cannot passively diffuse across the BBB to gain entry.

Troubleshooting Guides

In Vitro Blood-Brain Barrier Models
IssuePossible Cause(s)Suggested Solution(s)
Low Trans-endothelial Electrical Resistance (TEER) values - Cell monolayer is not confluent.- Tight junctions are not fully formed.- Inappropriate cell seeding density.- Presence of apoptotic or necrotic cells.- Use of immortalized cell lines which may not form tight barriers.[13][14]- Allow more time for cell growth and differentiation.- Optimize cell seeding density.[15]- Co-culture endothelial cells with astrocytes and/or pericytes to induce tighter barrier properties.[13]- Use primary cells instead of immortalized cell lines for higher TEER values.[4]- Apply shear stress to the cell culture to better mimic physiological conditions.[14]
High permeability of paracellular markers (e.g., Lucifer Yellow, dextrans) - Leaky tight junctions.- Disrupted cell monolayer.- Confirm cell monolayer integrity via microscopy.- Re-evaluate cell culture conditions (media, supplements).- Ensure proper handling to avoid scratching the cell monolayer.
Inconsistent TEER readings - Fluctuations in temperature or pH.- Improper placement of electrodes.- Cell lifting from the transwell membrane.- Maintain stable culture conditions.- Ensure consistent electrode placement for each measurement.- Check for cell attachment and viability.
Nanoparticle-Based Peptide Delivery
IssuePossible Cause(s)Suggested Solution(s)
Low peptide encapsulation efficiency - Poor interaction between the peptide and the nanoparticle matrix.- Peptide degradation during the encapsulation process.- High water solubility of the peptide leading to its partitioning into the aqueous phase during formulation.[16]- Modify the surface charge of the nanoparticles or the peptide to enhance electrostatic interactions.- Optimize the encapsulation method (e.g., double emulsion solvent evaporation for hydrophilic peptides).[16]- Adjust the pH of the aqueous phase to modify the peptide's charge and solubility.[16]- Use a higher polymer concentration.
Peptide aggregation within nanoparticles - Instability of the peptide under the formulation conditions (e.g., shear stress, organic solvents).[17]- Use milder encapsulation techniques.- Add stabilizing excipients.- Optimize the pH and ionic strength of the formulation buffers.
Burst release of the peptide - High concentration of peptide adsorbed on the nanoparticle surface.- Optimize the washing steps after nanoparticle synthesis to remove surface-adsorbed peptide.- Modify the nanoparticle composition to achieve a more controlled release profile.

Quantitative Data Summary

The following table summarizes representative data for different peptide delivery strategies to the brain. Note that direct comparison can be challenging due to variations in experimental models, peptides, and quantification methods.

Delivery StrategyExample Peptide/SystemAnimal ModelBrain/Plasma Ratio or %ID/gReference
Intranasal Delivery Galanin-like peptide (GALP)Mice20-fold higher brain targeting vs. intravenous[8][9]
Exendin-4Rats4-fold more effective delivery to olfactory bulb vs. intravenous[9]
Receptor-Mediated Transcytosis Cyclic peptide (SFTI-1)RatsKp,uu,brain of 13%[18]
Nanoparticles cLABL peptide with ADTC5 (BBB modulator)MiceSignificantly enhanced brain delivery vs. control[19]

%ID/g: Percentage of injected dose per gram of tissue. Kp,uu,brain: Unbound brain-to-unbound plasma concentration ratio.

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a common method for assessing peptide permeability across an in vitro BBB model using a transwell system.

Materials:

  • Transwell inserts with a microporous membrane

  • 24-well plates

  • Brain endothelial cells (e.g., hCMEC/D3)

  • Astrocyte cells (optional, for co-culture)

  • Cell culture media and supplements

  • Peptide of interest (labeled or unlabeled)

  • Paracellular marker (e.g., Lucifer Yellow or FITC-dextran)

  • TEER meter

  • Analytical equipment for peptide quantification (e.g., LC-MS/MS, fluorescence plate reader)

Methodology:

  • Cell Seeding:

    • Coat the apical side of the transwell inserts with an appropriate extracellular matrix protein (e.g., collagen).

    • Seed the brain endothelial cells onto the apical side of the transwell inserts at a predetermined optimal density.

    • If using a co-culture model, seed astrocytes on the basolateral side of the well.

  • Culture and Barrier Formation:

    • Culture the cells until a confluent monolayer is formed. This can take several days.

    • Monitor the integrity of the cell monolayer by measuring the Trans-endothelial Electrical Resistance (TEER) daily. The TEER should reach a stable, high value, indicating the formation of tight junctions.[20]

  • Permeability Assay:

    • Once the barrier is established (stable TEER), replace the medium in the apical and basolateral chambers with fresh, serum-free medium.

    • Add the peptide of interest and a paracellular marker to the apical chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • At the end of the experiment, collect samples from the apical chamber.

  • Quantification:

    • Quantify the concentration of the peptide and the paracellular marker in the collected samples using the appropriate analytical method.

    • The permeability coefficient (Papp) can be calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of peptide appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration of the peptide in the apical chamber.

Protocol 2: In Vivo Brain Uptake Measurement using Microdialysis

This protocol provides a general outline for measuring the concentration of a peptide in the brain interstitial fluid (ISF) of a freely moving animal.[21][22]

Materials:

  • Stereotaxic apparatus

  • Microdialysis probe with a suitable molecular weight cut-off

  • Microinfusion pump

  • Fraction collector

  • Anesthesia

  • Surgical tools

  • Artificial cerebrospinal fluid (aCSF)

  • Peptide of interest

  • Analytical equipment for peptide quantification (e.g., LC-MS/MS)

Methodology:

  • Surgical Implantation of the Guide Cannula:

    • Anesthetize the animal (e.g., rat or mouse).

    • Secure the animal in the stereotaxic frame.

    • Perform a craniotomy at the desired brain region coordinates.

    • Implant a guide cannula and secure it to the skull with dental cement.

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region.

  • Perfusion and Sampling:

    • Connect the probe to a microinfusion pump and perfuse it with aCSF at a low, constant flow rate (e.g., 0.5-2 µL/min).[23]

    • Allow the system to equilibrate.

    • Collect dialysate samples at regular intervals using a fraction collector.

  • Peptide Administration:

    • Administer the peptide of interest systemically (e.g., intravenously or intraperitoneally).

  • Sample Analysis:

    • Quantify the concentration of the peptide in the collected dialysate samples using a sensitive analytical method.

    • The concentration in the dialysate is proportional to the unbound concentration in the brain ISF.

Visualizations

Receptor_Mediated_Transcytosis cluster_blood Blood cluster_bbb Blood-Brain Barrier Endothelial Cell cluster_brain Brain Parenchyma peptide Peptide-Ligand Conjugate receptor Receptor (e.g., TfR) peptide->receptor 1. Binding endosome Early Endosome receptor->endosome 2. Endocytosis transcytosis_vesicle Transcytosis Vesicle endosome->transcytosis_vesicle 3. Sorting lysosome Lysosome (Degradation) endosome->lysosome Degradation Pathway released_peptide Released Peptide transcytosis_vesicle->released_peptide 4. Exocytosis

Caption: Receptor-Mediated Transcytosis (RMT) pathway for peptide delivery across the BBB.

Experimental_Workflow_In_Vivo_Brain_Uptake start Start surgery 1. Stereotaxic Surgery: Implant Guide Cannula start->surgery recovery 2. Animal Recovery (several days) surgery->recovery probe_insertion 3. Insert Microdialysis Probe recovery->probe_insertion perfusion 4. Perfuse with aCSF and Equilibrate probe_insertion->perfusion sampling 5. Collect Baseline Dialysate Samples perfusion->sampling administration 6. Administer Peptide (e.g., IV) sampling->administration post_sampling 7. Collect Post-Dose Dialysate Samples administration->post_sampling analysis 8. Quantify Peptide in Dialysate (e.g., LC-MS/MS) post_sampling->analysis end End analysis->end

Caption: Experimental workflow for in vivo brain uptake measurement using microdialysis.

Delivery_Strategy_Selection start Start: Need to Deliver Peptide to the Brain peptide_properties Assess Peptide Properties: Size, Charge, Stability start->peptide_properties large_peptide Large Peptide (>2-3 kDa)? peptide_properties->large_peptide Properties Assessed invasive_ok Is an invasive approach acceptable? large_peptide->invasive_ok Yes modification Peptide Modification (e.g., lipidization) large_peptide->modification No intracranial Consider Intracranial Injection invasive_ok->intracranial Yes nanoparticle Nanoparticle Encapsulation invasive_ok->nanoparticle No rmt Receptor-Mediated Transcytosis (RMT) invasive_ok->rmt No intranasal Intranasal Delivery invasive_ok->intranasal No

Caption: Decision tree for selecting a peptide delivery strategy to the brain.

References

Optimization

Technical Support Center: Refinement of Experimental Design for Galanin (1-13)-Spantide I Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental design and execution of stud...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental design and execution of studies involving the galanin receptor antagonist, Galanin (1-13)-spantide I.

Frequently Asked Questions (FAQs)

Q1: What is Galanin (1-13)-spantide I?

A1: Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide antagonist of galanin receptors. It is composed of the N-terminal 1-13 amino acid fragment of galanin, which is responsible for receptor binding, fused to spantide I, a known antagonist of the substance P (NK1) receptor.[1] This chimeric design confers high affinity for galanin receptors.[1][2]

Q2: What is the mechanism of action of Galanin (1-13)-spantide I?

A2: Galanin (1-13)-spantide I acts as a competitive antagonist at galanin receptors. By binding to the receptors, it blocks the physiological effects of the endogenous ligand, galanin. It has been shown to inhibit galanin-induced effects such as feeding behavior.[3][4]

Q3: What are the different galanin receptor subtypes and their signaling pathways?

A3: There are three main galanin receptor subtypes: GalR1, GalR2, and GalR3.

  • GalR1 and GalR3 primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5]

  • GalR2 mainly couples to Gq/11 proteins, which activates phospholipase C, leading to an increase in intracellular calcium (Ca2+) concentrations.[5]

Q4: How should I store and handle Galanin (1-13)-spantide I?

A4: As a peptide, Galanin (1-13)-spantide I is susceptible to degradation. It should be stored as a lyophilized powder at -20°C. For creating stock solutions, use high-purity water or a buffer appropriate for your assay. It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles to maintain the integrity of the peptide.[6][7][8][9]

Troubleshooting Guide

Problem 1: No or low antagonist activity observed.

Possible Cause Troubleshooting Step
Peptide Degradation Ensure the peptide has been stored correctly at -20°C in a desiccated environment. Prepare fresh solutions before each experiment. Consider purchasing a new batch of the peptide if it is old or has been stored improperly.
Incorrect Concentration Verify the concentration of your stock solution. Perform a dose-response experiment to ensure you are using an effective concentration range.
Suboptimal Assay Conditions Optimize incubation times. Ensure the pre-incubation time with the antagonist is sufficient for it to bind to the receptors before adding the agonist. This is typically 15-30 minutes for competitive antagonists.
High Agonist Concentration If using a competitive antagonist, a very high concentration of the agonist can overcome the antagonist's effect. Use an agonist concentration around the EC80 to provide a window for observing antagonism.
Cell Line Issues Confirm that your cell line expresses the target galanin receptor subtype at a sufficient level. Low receptor expression can lead to a small signal window, making it difficult to detect antagonism.

Problem 2: Partial agonism observed instead of antagonism.

Possible Cause Troubleshooting Step
Receptor Reserve In systems with high receptor expression (receptor reserve), a partial agonist can appear as a full agonist. This phenomenon can also make it difficult to distinguish between a weak partial agonist and an antagonist.[10]
Assay-Dependent Effects The observed activity of a ligand can sometimes depend on the specific signaling pathway being measured. Galanin (1-13)-spantide I might exhibit partial agonism in one assay (e.g., β-arrestin recruitment) and antagonism in another (e.g., cAMP inhibition).[11]
Chimeric Nature of the Peptide The spantide I portion of the molecule could potentially interact with other cellular components, leading to unexpected signaling events.

Problem 3: Off-target effects are suspected.

Possible Cause Troubleshooting Step
Spantide I Activity The spantide I component is a known antagonist of the substance P (NK1) receptor.[1][12] If your experimental system expresses NK1 receptors, consider using a selective NK1 receptor antagonist as a control to rule out off-target effects.
Nonspecific Binding At high concentrations, peptides can exhibit non-specific binding to other receptors or cellular components. It is crucial to perform dose-response experiments and use the lowest effective concentration.

Quantitative Data

Table 1: Binding Affinities of Galanin and Galanin (1-13)-spantide I

LigandReceptor SubtypeBinding Affinity (IC50/Kd/Ki)SpeciesReference
Galanin (porcine, unlabeled)Galanin Receptor (hypothalamic membranes)0.8 nM (IC50)Rat[3]
Galanin (1-13)-spantide I (C7) Galanin Receptor (hypothalamic membranes) 0.2 nM (IC50) Rat [3]
Galanin (1-13)-spantide I Spinal Galanin Receptor 1.16 nM (Kd) Rat [1][2]
M40Galanin Receptor (hypothalamic membranes)15 nM (IC50)Rat[3]

Experimental Protocols

Radioligand Binding Assay for Galanin Receptors

This protocol is adapted from standard procedures for GPCR binding assays.

Materials:

  • Membranes from cells expressing the galanin receptor subtype of interest.

  • [125I]-Galanin (radioligand).

  • Unlabeled Galanin (for determining non-specific binding).

  • Galanin (1-13)-spantide I.

  • Assay Buffer: 25 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA.[13]

  • Wash Buffer: 25 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA.[13]

  • GF/C filter plates (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare membranes from cells overexpressing the desired galanin receptor subtype according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.

  • Assay Setup: Perform the binding assay in a 96-well plate with a total volume of 200 µL per well.

  • Competition Binding:

    • Add 25 µL of assay buffer or increasing concentrations of unlabeled Galanin (1-13)-spantide I to the wells.

    • For determining non-specific binding, add 25 µL of a high concentration of unlabeled galanin (e.g., 1 µM).

    • Add 25 µL of [125I]-Galanin at a concentration near its Kd.

    • Add 150 µL of diluted membranes to each well.

  • Incubation: Incubate the plate for 60 minutes at 27°C.[13]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked GF/C filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate and add scintillation fluid to each well. Count the radioactivity in a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor (Galanin (1-13)-spantide I). Fit the data using a non-linear regression model to determine the IC50 value.

In Vivo Administration for Feeding Behavior Studies

This protocol is a general guideline for intracerebroventricular (ICV) injection in rats, as described in studies investigating the effects of galanin antagonists on feeding.

Materials:

  • Galanin (1-13)-spantide I dissolved in sterile 0.9% saline.

  • Galanin (agonist) dissolved in sterile 0.9% saline.

  • Stereotaxic apparatus.

  • Hamilton syringe.

  • Anesthesia.

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically implant a guide cannula aimed at the lateral ventricle. Allow the animal to recover for at least one week.

  • Drug Preparation: Dissolve Galanin (1-13)-spantide I and galanin in sterile saline to the desired concentrations.

  • Injection:

    • For antagonist studies, gently restrain the rat and inject the desired dose of Galanin (1-13)-spantide I through the guide cannula into the lateral ventricle.

    • After a pre-determined time (e.g., 15 minutes), inject the galanin agonist.

    • Control groups should receive saline injections.

  • Behavioral Observation: Return the rat to its home cage with pre-weighed food. Measure food intake at various time points after the injections.

  • Data Analysis: Compare the food intake between the different treatment groups. A significant reduction in galanin-induced food intake in the group pre-treated with Galanin (1-13)-spantide I indicates antagonist activity.

Visualizations

Galanin_Signaling_Pathways cluster_GalR1_3 GalR1 / GalR3 Signaling cluster_GalR2 GalR2 Signaling GalR1_3 Galanin (1-13)-spantide I GalR1_3_Receptor GalR1 / GalR3 (Gi/o-coupled) GalR1_3->GalR1_3_Receptor Antagonizes Gi_o Gi/o Protein GalR1_3_Receptor->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to GalR2_antagonist Galanin (1-13)-spantide I GalR2_Receptor GalR2 (Gq-coupled) GalR2_antagonist->GalR2_Receptor Antagonizes Gq Gq Protein GalR2_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca2 Intracellular Ca2+ IP3->Ca2 Releases Troubleshooting_Workflow Start Experiment Fails: No/Low Antagonist Activity Check_Peptide Verify Peptide Integrity (Storage, Age, Solubility) Start->Check_Peptide Check_Concentration Confirm Concentrations (Antagonist & Agonist) Check_Peptide->Check_Concentration Peptide OK Resolution Problem Resolved Check_Peptide->Resolution Peptide Issue Found Check_Assay Optimize Assay Conditions (Incubation Times, Buffers) Check_Concentration->Check_Assay Concentrations OK Check_Concentration->Resolution Concentration Issue Found Check_Cells Validate Cell Line (Receptor Expression) Check_Assay->Check_Cells Assay Conditions OK Check_Assay->Resolution Assay Issue Found Partial_Agonism Consider Partial Agonism (Receptor Reserve, Assay Dependence) Check_Cells->Partial_Agonism Cell Line OK Check_Cells->Resolution Cell Line Issue Found Off_Target Investigate Off-Target Effects (Spantide I Activity) Partial_Agonism->Off_Target Not Partial Agonism Partial_Agonism->Resolution Partial Agonism Confirmed Off_Target->Resolution No Off-Target Effects Off_Target->Resolution Off-Target Effect Identified

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Galanin (1-13)-spantide I and M40 in Feeding Behavior Studies

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of two widely used galanin receptor antagonists, Galanin (1-13)-spantide I (also known as C7) and M40, with a spec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used galanin receptor antagonists, Galanin (1-13)-spantide I (also known as C7) and M40, with a specific focus on their application in feeding behavior research. This document synthesizes findings from key studies to offer an objective overview of their performance, supported by available experimental data and detailed methodologies.

Introduction to Galanin Antagonists in Feeding Research

Galanin, a neuropeptide widely distributed in the central and peripheral nervous systems, plays a significant role in modulating food intake, with a particular emphasis on stimulating the consumption of fats.[1] The development of galanin receptor antagonists has been crucial for elucidating the physiological roles of endogenous galanin in appetite regulation. Galanin (1-13)-spantide I and M40 are two of the earliest and most frequently studied chimeric peptide antagonists in this field. Both are known to effectively block the orexigenic (appetite-stimulating) effects of galanin.[2]

Comparative Performance: Galanin (1-13)-spantide I vs. M40

Both Galanin (1-13)-spantide I and M40 have demonstrated efficacy in antagonizing galanin-induced feeding in rodent models. Key comparative aspects are summarized below.

Data Presentation

The following tables present a summary of the available quantitative data comparing the two antagonists.

Table 1: Receptor Binding Affinity

AntagonistIC50 for displacing 125I-galanin in rat hypothalamic membranes
Galanin (1-13)-spantide I (C7) 0.2 nM
M40 15 nM
Reference Galanin0.8 nM
Data sourced from Crawley et al., 1993.

Table 2: Efficacy in Antagonizing Galanin-Induced Feeding

AntagonistEffect on Galanin-Induced FeedingEffective DosesNotes
Galanin (1-13)-spantide I (C7) Significantly inhibited consumption of a palatable wet cookie mashEquimolar to or less than the active doses of galaninHad no significant effect on feeding in free-feeding or fasted rats when administered alone.[2]
M40 Significantly inhibited consumption of a palatable wet cookie mashEquimolar to or less than the active doses of galaninHad no significant effect on feeding in free-feeding or fasted rats when administered alone.[2]
Data synthesized from Crawley et al., 1993 and Corwin et al., 1993.[2]

Signaling Pathways

Galanin exerts its effects through three G protein-coupled receptor subtypes: GALR1, GALR2, and GALR3. Galanin (1-13)-spantide I and M40 act as antagonists at these receptors, thereby blocking the downstream signaling cascades that mediate galanin's effects on feeding.

Galanin_Signaling_Pathways cluster_GALR1_3 GALR1 / GALR3 Signaling cluster_GALR2 GALR2 Signaling GALR1_3 GALR1 / GALR3 Gi_o Gαi/o GALR1_3->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP GALR2 GALR2 Gq_11 Gαq/11 GALR2->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates Galanin Galanin Galanin->GALR1_3 Galanin->GALR2 Antagonists Galanin (1-13)-spantide I M40 Antagonists->GALR1_3 Block Antagonists->GALR2 Block

Caption: Galanin receptor signaling pathways and the antagonistic action of Galanin (1-13)-spantide I and M40.

Experimental Protocols

The following sections detail the typical methodologies employed in feeding studies involving the central administration of Galanin (1-13)-spantide I and M40.

Stereotaxic Cannula Implantation

A standard experimental workflow is depicted below.

Experimental_Workflow A Animal Acclimation & Habituation B Stereotaxic Surgery: Guide Cannula Implantation A->B C Post-operative Recovery B->C D Drug Administration: Intracerebroventricular or Intrahypothalamic Microinjection C->D E Behavioral Testing: Measurement of Food Intake D->E G Histological Verification of Cannula Placement D->G F Data Analysis E->F

Caption: A typical experimental workflow for central administration and feeding studies in rodents.

1. Animals:

  • Species: Male Sprague-Dawley rats are commonly used.

  • Housing: Animals are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Acclimation: Rats are acclimated to the housing conditions and handled daily for at least one week prior to surgery.

2. Stereotaxic Surgery:

  • Anesthesia: Rats are anesthetized with a suitable agent (e.g., a ketamine/xylazine mixture or isoflurane).

  • Cannula Implantation: A guide cannula is stereotaxically implanted, targeting a specific brain region. For general effects on feeding, intracerebroventricular (ICV) injections into the lateral ventricles are common. For more localized effects, cannulas may be aimed at the paraventricular nucleus (PVN) of the hypothalamus or the central nucleus of the amygdala.[2]

  • Post-operative Care: Animals are allowed to recover for at least one week following surgery.

Drug Administration and Feeding Measurement

1. Drug Preparation:

  • Galanin, Galanin (1-13)-spantide I, and M40 are dissolved in sterile physiological saline.

2. Microinjection Procedure:

  • On the day of the experiment, a microinjection cannula is inserted into the guide cannula.

  • The test compound (galanin with or without the antagonist, or the antagonist alone) is infused in a small volume (typically 1-2 µL) over a short period (e.g., 1-2 minutes).

3. Measurement of Food Intake:

  • Food Type: A highly palatable food, such as a wet cookie mash, is often used to ensure robust consumption in satiated animals.

  • Procedure: Immediately after the microinjection, pre-weighed food is presented to the rat. Food intake is measured by weighing the remaining food at specific time points (e.g., 1, 2, and 4 hours post-injection).

  • Controls: A vehicle control group (receiving saline injections) is always included. To test the antagonist's effect on natural feeding, separate groups of fasted or free-feeding animals may receive the antagonist alone.[2]

4. Histological Verification:

Conclusion

Both Galanin (1-13)-spantide I and M40 are effective antagonists of galanin-induced feeding. The primary difference highlighted in the available literature is the significantly higher binding affinity of Galanin (1-13)-spantide I for hypothalamic galanin receptors compared to M40. This suggests that Galanin (1-13)-spantide I may be a more potent antagonist in vitro. However, both compounds have been successfully used in vivo to block the orexigenic actions of galanin at similar dose ranges.[2] The choice between these two antagonists may depend on the specific experimental design, cost, and availability. For researchers investigating the role of endogenous galanin in feeding, both peptides serve as valuable pharmacological tools.

References

Comparative

Comparing binding affinities of C7, M32, M35, and M40

Here is a detailed comparison of the binding affinities of C7, M32, M35, and M40, designed for researchers, scientists, and drug development professionals. This guide provides a structured overview of their binding chara...

Author: BenchChem Technical Support Team. Date: December 2025

Here is a detailed comparison of the binding affinities of C7, M32, M35, and M40, designed for researchers, scientists, and drug development professionals. This guide provides a structured overview of their binding characteristics, supported by experimental data and methodologies.

Comparative Analysis of Binding Affinities

This section provides a quantitative comparison of the binding affinities for C7, M32, M35, and M40. The data is summarized in the table below, followed by detailed descriptions of each molecule's binding properties.

MoleculeBinding Partner(s)Binding Affinity (Kd)Experimental Method
C7 C5b-6 complex, ClusterinNot QuantifiedELISA, Ligand Blotting
M32 (TRIM32) Actin, DysbindinNot QuantifiedIn vitro Ubiquitination Assays, Co-Immunoprecipitation
M35 Murine IFN-β enhancer DNA2.065 µMElectrophoretic Mobility Shift Assay (EMSA)[1]
M40 (SV40 VP1) DNA1.8 x 10⁻⁹ M (Vp1ΔC58 pentamer)5.3 - 7.3 x 10⁻⁹ M (monomer)[2][3]Filter-Binding Assay[3]

Detailed Binding Profiles and Experimental Protocols

C7: A Key Component of the Membrane Attack Complex

Complement component C7 is a crucial protein in the terminal pathway of the complement system. It plays a pivotal role in the formation of the Membrane Attack Complex (MAC), a pore-forming structure that leads to the lysis of pathogens. C7's primary binding partners are the C5b-6 complex and the chaperone protein clusterin.

Binding to Clusterin: C7 has also been shown to form a complex with clusterin, a protein that regulates the complement cascade. This interaction has been demonstrated through techniques like ELISA and ligand blotting[4][5]. However, the precise binding affinity of this interaction has not been quantitatively determined.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for C7-Clusterin Interaction

A custom sandwich ELISA can be used to detect the formation of a C7-clusterin complex[5].

  • Coating: A microtiter plate is coated with a monoclonal antibody specific for C7.

  • Sample Addition: Serum or a purified protein mixture containing C7 and clusterin is added to the wells. If C7 is present, it will be captured by the antibody.

  • Incubation: The plate is incubated to allow for the binding of C7 to the antibody.

  • Washing: The plate is washed to remove any unbound proteins.

  • Detection: A labeled monoclonal antibody specific for clusterin is added. If clusterin is in a complex with the captured C7, the labeled antibody will bind.

  • Signal Generation: A substrate for the label (e.g., a chromogenic substrate for a horseradish peroxidase label) is added to produce a detectable signal that is proportional to the amount of C7-clusterin complex present.

M32 (TRIM32): An E3 Ubiquitin Ligase with Diverse Interactions

M32, also known as Tripartite Motif-containing protein 32 (TRIM32), is an E3 ubiquitin ligase involved in a variety of cellular processes, including muscle development and antiviral responses. As an E3 ligase, it recognizes and binds to specific substrate proteins, facilitating their ubiquitination.

Substrate Binding: TRIM32 has been shown to interact with several proteins, including actin and dysbindin[6][7][8]. These interactions are typically studied using methods like co-immunoprecipitation and in vitro ubiquitination assays, which confirm a physical association but do not typically yield quantitative binding affinities. The transient nature of enzyme-substrate interactions often makes it challenging to measure a precise Kd value.

Experimental Protocol: In Vitro Ubiquitination Assay

This assay is used to demonstrate the direct interaction between TRIM32 and a substrate, such as actin, by observing the ubiquitination of the substrate.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant TRIM32, the substrate protein (e.g., actin), E1 activating enzyme, an appropriate E2 conjugating enzyme (e.g., UbcH5a, UbcH5c, or UbcH6), ubiquitin, and an ATP-regenerating system in a suitable reaction buffer[7].

  • Incubation: The reaction mixture is incubated at 37°C to allow the ubiquitination cascade to proceed.

  • Reaction Termination: The reaction is stopped by the addition of SDS-PAGE loading buffer.

  • Analysis: The reaction products are separated by SDS-PAGE and analyzed by Western blotting using antibodies specific for the substrate and/or ubiquitin to detect the appearance of higher molecular weight ubiquitinated forms of the substrate.

M35: A Viral Inhibitor of the Innate Immune Response

M35 is a protein from the murine cytomegalovirus (MCMV) that plays a role in evading the host's innate immune response. It directly binds to a specific DNA sequence within the enhancer region of the murine interferon-beta (IFN-β) gene, thereby inhibiting its transcription.

DNA Binding Affinity: The binding affinity of a soluble, C-terminally truncated form of M35 (M35_S) to the murine IFN-β enhancer has been determined to have a dissociation constant (Kd) of 2.065 µM [1][9]. This interaction exhibits cooperativity, as indicated by a Hill coefficient of 2.775[1].

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study protein-DNA interactions and can be adapted to determine binding affinities[1][10][11][12].

  • Probe Preparation: A double-stranded DNA probe corresponding to the murine IFN-β enhancer sequence is labeled, typically with biotin or a radioactive isotope.

  • Binding Reaction: The labeled probe is incubated with varying concentrations of purified M35 protein in a binding buffer containing non-specific competitor DNA (like poly(dI-dC)) to prevent non-specific binding.

  • Electrophoresis: The reaction mixtures are resolved on a native polyacrylamide gel. Protein-DNA complexes migrate slower than the free DNA probe, resulting in a "shifted" band.

  • Detection: The positions of the labeled probe are detected (e.g., by chemiluminescence for biotin or autoradiography for a radioactive label).

  • Quantification and Analysis: The intensity of the free and bound DNA bands is quantified. The fraction of bound DNA is plotted against the protein concentration, and the data is fitted to a binding isotherm to determine the Kd.

Signaling Pathway: M35 Inhibition of IFN-β Production

The following diagram illustrates the mechanism by which M35 inhibits the production of IFN-β.

M35_Pathway cluster_virus MCMV Infection cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCMV MCMV PRR Pattern Recognition Receptors (PRRs) MCMV->PRR Viral components (e.g., DNA) M35_protein M35 MCMV->M35_protein expresses IRF3 IRF3 PRR->IRF3 Signal Transduction pIRF3 p-IRF3 (activated) IRF3->pIRF3 Phosphorylation IFNB_enhancer IFN-β Enhancer pIRF3->IFNB_enhancer Translocates to nucleus and binds enhancer IFNB_gene IFN-β Gene IFNB_enhancer->IFNB_gene Activates Transcription M35_protein->IFNB_enhancer Binds to enhancer, blocks pIRF3 binding

M35 protein inhibiting IFN-β gene transcription.
M40: A Viral Capsid Protein with High DNA Affinity

For the purpose of this comparison, M40 is identified as the major capsid protein VP1 of the Simian Virus 40 (SV40). This protein is essential for packaging the viral DNA into new virions.

DNA Binding Affinity: SV40 VP1 binds to DNA with high affinity. A truncated version of the protein that forms pentamers (Vp1ΔC58) exhibits a dissociation constant (Kd) of 1.8 x 10⁻⁹ M . The full-length monomeric form has a slightly lower affinity, with a Kd in the range of 5.3 x 10⁻⁹ to 7.3 x 10⁻⁹ M [2][3].

Experimental Protocol: Filter-Binding Assay

This technique is used to measure the affinity of protein-DNA interactions by separating protein-bound DNA from free DNA using a nitrocellulose filter[3][13][14][15].

  • Probe Preparation: The DNA of interest is labeled, typically with a radioisotope like ³²P.

  • Binding Reaction: A constant amount of the labeled DNA is incubated with varying concentrations of the purified VP1 protein in a binding buffer. The reactions are allowed to reach equilibrium.

  • Filtration: The reaction mixtures are passed through a nitrocellulose filter under vacuum. Proteins and any DNA bound to them are retained on the filter, while free DNA passes through.

  • Washing: The filters are washed with binding buffer to remove any non-specifically bound DNA.

  • Quantification: The amount of radioactivity retained on each filter is measured using a scintillation counter.

  • Data Analysis: The amount of bound DNA is plotted against the protein concentration. The resulting binding curve is then used to calculate the dissociation constant (Kd).

Experimental Workflow: Filter-Binding Assay

The following diagram outlines the workflow for determining binding affinity using a filter-binding assay.

Filter_Binding_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_analysis Analysis Probe 1. Label DNA Probe (e.g., with ³²P) Incubation 3. Incubate Labeled DNA with varying concentrations of Protein Probe->Incubation Protein 2. Purify Protein (e.g., M40/VP1) Protein->Incubation Filtration 4. Pass mixture through Nitrocellulose Filter Incubation->Filtration Washing 5. Wash Filter Filtration->Washing Quantification 6. Quantify Radioactivity on Filter Washing->Quantification Analysis 7. Plot Bound DNA vs. Protein Concentration and calculate Kd Quantification->Analysis

Workflow for a filter-binding assay.

References

Validation

A Comparative Analysis of Galanin Receptor Antagonists: Galanin (1-13)-spantide I vs. Galantide (M15)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of two widely used galanin receptor antagonists: Galanin (1-13)-spantide I (also known as C7) and Galantide (...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used galanin receptor antagonists: Galanin (1-13)-spantide I (also known as C7) and Galantide (M15). Both are chimeric peptides derived from the N-terminal fragment of galanin and are instrumental in studying the physiological roles of the galanin system. This document outlines their efficacy, supported by experimental data, to aid researchers in selecting the appropriate antagonist for their specific experimental needs.

Introduction to the Antagonists

Galanin is a neuropeptide with a wide range of functions in the central and peripheral nervous systems. To investigate these functions, specific antagonists are crucial. Galanin (1-13)-spantide I and galantide (M15) are two of the earliest and most studied galanin receptor antagonists. Both are chimeric molecules, combining the N-terminal (1-13) fragment of galanin, which is crucial for receptor binding, with another peptide sequence. Galanin (1-13)-spantide I incorporates the substance P antagonist, spantide, while galantide (M15) is fused with a fragment of substance P (5-11). This structural difference may contribute to their varied pharmacological profiles.

Data Presentation: A Quantitative Comparison

The following table summarizes the binding affinities of Galanin (1-13)-spantide I and galantide (M15) for galanin receptors as reported in various studies. It is important to note that experimental conditions, such as the tissue preparation and radioligand used, can influence these values.

CompoundParameterValueSpeciesTissue/Cell LineReference
Galanin (1-13)-spantide I (C7) Kd1.16 nMRatSpinal Cord[1]
IC500.2 nMRatHypothalamic membranes[2]
Galantide (M15) IC50~0.1 nMRatVentral hippocampus, midbrain, spinal cord membranes
IC50>10 µMRatAnterior pituitary
EC50 (as agonist)70.06 nMRatIsolated gastric fundus strips[3]

Efficacy and Functional Differences

While both compounds are classified as galanin receptor antagonists, their functional effects can differ significantly, with some studies indicating that Galanin (1-13)-spantide I can act as a partial or even full agonist in certain contexts.

Galantide (M15) is generally considered a more consistent antagonist. For instance, it has been shown to be a full antagonist in blocking galanin-evoked acetylcholine release in the rat striatum.[4] In vivo studies have also demonstrated its ability to block the protective effects of galanin against shear stress-induced nerve injury.[5]

Galanin (1-13)-spantide I (C7) , in contrast, displays a more complex pharmacological profile. While it acts as an antagonist in blocking galanin-induced feeding, it has been observed to have agonistic effects on luteinizing hormone (LH) release and gastric acid secretion in specific experimental models.[6][7] This suggests that its mechanism of action may be tissue- or receptor subtype-specific.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of protocols used in key studies cited in this guide.

Radioligand Binding Assay

Objective: To determine the binding affinity of the antagonists for galanin receptors.

General Protocol:

  • Membrane Preparation: Tissues (e.g., rat hypothalamus, spinal cord) are homogenized in a cold buffer and centrifuged to isolate the cell membrane fraction containing the galanin receptors.

  • Incubation: The membrane preparation is incubated with a radiolabeled galanin ligand (e.g., 125I-galanin) and varying concentrations of the unlabeled antagonist (Galanin (1-13)-spantide I or galantide).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a gamma counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The dissociation constant (Kd) can be derived from saturation binding experiments.

For a detailed, generic radioligand binding assay protocol, refer to resources from Gifford Bioscience.[8][9]

In Vivo Microdialysis for Acetylcholine Release

Objective: To assess the antagonist's effect on neurotransmitter release in a living animal model.

General Protocol:

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region (e.g., the striatum) of an anesthetized rat.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular fluid diffuse across the dialysis membrane into the perfusate.

  • Sample Collection: The outgoing perfusate (dialysate) is collected at regular intervals.

  • Antagonist Administration: The antagonist is administered, often through the microdialysis probe (reverse dialysis) or systemically.

  • Neurotransmitter Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a sensitive analytical technique such as high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[10]

Galanin-Induced Feeding Behavior Assay

Objective: To evaluate the antagonist's ability to block a physiological effect of galanin.

General Protocol:

  • Animal Model: Satiated adult male rats are typically used.

  • Cannula Implantation: Cannulas are implanted into the cerebral ventricles for intracerebroventricular (ICV) injections.

  • Drug Administration: Galanin (to induce feeding) and the antagonist (or vehicle control) are administered via the ICV cannulas.

  • Behavioral Observation: The amount of food consumed over a specific period is measured.

  • Data Analysis: The food intake in the antagonist-treated group is compared to the control group to determine if the antagonist significantly inhibited the galanin-induced feeding response.[2]

Signaling Pathways and Mechanism of Action

Galanin receptors (GalR1, GalR2, and GalR3) are G-protein coupled receptors (GPCRs) that activate distinct downstream signaling cascades. The antagonistic action of Galanin (1-13)-spantide I and galantide (M15) is achieved by competitively binding to these receptors and preventing the conformational changes necessary for G-protein activation by galanin.

Galanin_Signaling_Pathways cluster_GalR1_3 GalR1 / GalR3 Signaling cluster_GalR2 GalR2 Signaling GalR1_3 GalR1 / GalR3 Gi_o Gαi/o GalR1_3->Gi_o AC_inhibit Adenylate Cyclase (Inhibition) Gi_o->AC_inhibit K_channel GIRK Channel (Activation) Gi_o->K_channel cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Hyperpolarization Hyperpolarization K_channel->Hyperpolarization GalR2 GalR2 Gq_11 Gαq/11 GalR2->Gq_11 PLC Phospholipase C (Activation) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Galanin Galanin Galanin->GalR1_3 Activates Galanin->GalR2 Activates Antagonist Galanin (1-13)-spantide I or Galantide (M15) Antagonist->GalR1_3 Blocks Antagonist->GalR2 Blocks

Caption: Galanin receptor signaling pathways and points of antagonism.

The differential effects of Galanin (1-13)-spantide I and galantide (M15) may be explained by their varying affinities for the different galanin receptor subtypes and their potential to induce distinct conformational changes in the receptors, leading to biased agonism or antagonism.

Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment Tissue_Prep Tissue Homogenization & Membrane Preparation Binding_Assay Radioligand Binding Assay Tissue_Prep->Binding_Assay Data_Analysis1 Determine IC50 / Kd Binding_Assay->Data_Analysis1 Animal_Model Animal Model Preparation (e.g., Cannula Implantation) Drug_Admin Antagonist & Agonist Administration Animal_Model->Drug_Admin Functional_Assay Functional Assay (e.g., Microdialysis, Behavioral Test) Drug_Admin->Functional_Assay Data_Analysis2 Measure Physiological Response Functional_Assay->Data_Analysis2

Caption: General experimental workflow for antagonist characterization.

Conclusion

Both Galanin (1-13)-spantide I and galantide (M15) are valuable tools for investigating the galaninergic system. The choice between them should be guided by the specific research question and the experimental model.

  • Galantide (M15) appears to be a more reliable and consistent antagonist across various systems, making it suitable for studies where a clear blockade of galanin signaling is desired.

  • Galanin (1-13)-spantide I (C7) exhibits a more complex pharmacological profile, with the potential for agonist activity in some tissues. This makes it a more nuanced tool, and researchers should be aware of its potential for off-target or unexpected effects. Its use may be particularly interesting in studies aimed at dissecting the tissue-specific or receptor subtype-specific actions of galanin signaling.

Ultimately, careful consideration of the existing literature and the specific experimental context is paramount for the successful application of these galanin receptor antagonists.

References

Comparative

Unveiling the Selectivity of a Chimeric Peptide: A Comparative Guide to the Cross-Reactivity of Galanin (1-13)-spantide I

For researchers, scientists, and drug development professionals, understanding the precise interactions of pharmacological tools is paramount. This guide provides a comprehensive comparison of Galanin (1-13)-spantide I,...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions of pharmacological tools is paramount. This guide provides a comprehensive comparison of Galanin (1-13)-spantide I, a chimeric galanin receptor antagonist, and its cross-reactivity with other neuropeptide receptors. By presenting key experimental data and detailed protocols, this document aims to facilitate informed decisions in the design and interpretation of studies involving this potent research compound.

Galanin (1-13)-spantide I, also known as C7, is a synthetic chimeric peptide that combines the N-terminal 1-13 amino acid sequence of galanin with the substance P antagonist, spantide.[1][2] This unique structure confers a high affinity for galanin receptors while also introducing the potential for interactions with other neuropeptide receptor systems, primarily the neurokinin receptors targeted by spantide.

Comparative Binding Affinity of Galanin (1-13)-spantide I and its Constituent Moieties

The selectivity of Galanin (1-13)-spantide I is a critical factor in its application as a research tool. The following table summarizes the available binding affinity data for Galanin (1-13)-spantide I at galanin receptors and for its C-terminal component, spantide I, at neurokinin receptors. This comparison provides a clear indication of the compound's primary target and its potential for off-target effects.

LigandReceptorBinding Affinity (Kd/Ki/IC50)Tissue/Cell LineReference
Galanin (1-13)-spantide I (C7) Spinal Galanin ReceptorKd = 1.16 nMSpinal Cord[1][2]
Galanin (1-13)-spantide I (C7) Rat Hypothalamic Galanin ReceptorsIC50 = 0.2 nMRat Hypothalamic Membranes[3]
Spantide I Neurokinin 1 (NK1) ReceptorKi = 230 nM[4]
Spantide I Neurokinin 2 (NK2) ReceptorKi = 8150 nM[4]

Note: The binding data for neurokinin receptors is for spantide I, the C-terminal fragment of Galanin (1-13)-spantide I. This suggests a likely cross-reactivity profile for the chimeric peptide.

Functional Antagonism at Target Receptors

Beyond binding affinity, the functional activity of Galanin (1-13)-spantide I is a key performance indicator. It has been demonstrated to act as a potent antagonist at galanin receptors.[3][5] The spantide component is also known to be a competitive antagonist at NK1 and NK2 receptors, with no activity at NK3 receptors.[6] This suggests that Galanin (1-13)-spantide I will likely exhibit antagonist activity at NK1 receptors, albeit at significantly higher concentrations than those required for galanin receptor antagonism.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental results, detailed methodologies are crucial. Below are representative protocols for key assays used to characterize the binding and functional activity of neuropeptide receptor ligands.

Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a test compound, such as Galanin (1-13)-spantide I, to its target receptors.

Objective: To determine the dissociation constant (Kd) or the inhibition constant (Ki) of a ligand for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or tissue homogenates)

  • Radiolabeled ligand (e.g., 125I-galanin or 3H-Substance P)

  • Unlabeled test compound (Galanin (1-13)-spantide I)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the unlabeled test compound.

  • In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare serial dilutions of test compound A1 Incubate membranes, radioligand, and test compound P1->A1 P2 Prepare cell membranes and radioligand solution P2->A1 A2 Rapid filtration to separate bound and free ligand A1->A2 A3 Wash filters to remove unbound radioligand A2->A3 D1 Measure radioactivity using scintillation counter A3->D1 D2 Calculate IC50 and Ki values D1->D2

Caption: Workflow for a Radioligand Binding Assay.
Calcium Mobilization Assay

This functional assay is used to determine whether a ligand acts as an agonist or antagonist at Gq-coupled receptors, such as GALR2 and the neurokinin receptors.

Objective: To measure changes in intracellular calcium concentration in response to receptor activation or inhibition.

Materials:

  • Cells expressing the receptor of interest (e.g., CHO or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Known agonist for the receptor

  • Test compound (Galanin (1-13)-spantide I)

  • Fluorescence plate reader with an injection system

Procedure:

  • Plate the cells in a microplate and allow them to adhere.

  • Load the cells with a calcium-sensitive fluorescent dye.

  • To test for antagonist activity, pre-incubate the cells with varying concentrations of the test compound.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject a known agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • An increase in fluorescence indicates a rise in intracellular calcium.

  • For antagonist testing, a dose-dependent inhibition of the agonist-induced calcium signal will be observed.

  • Analyze the data to determine the EC50 for agonists or the IC50 for antagonists.

G cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Plate cells expressing the receptor of interest P2 Load cells with a calcium-sensitive dye P1->P2 A1 Pre-incubate with test compound (for antagonists) P2->A1 A2 Measure baseline fluorescence A1->A2 A3 Inject agonist and record fluorescence A2->A3 D1 Analyze fluorescence change over time A3->D1 D2 Calculate EC50 (agonist) or IC50 (antagonist) D1->D2

Caption: Workflow for a Calcium Mobilization Assay.

Signaling Pathways

Understanding the downstream signaling cascades activated by the receptors with which Galanin (1-13)-spantide I may interact is essential for interpreting its cellular effects.

Galanin Receptor Signaling

Galanin receptors belong to the G protein-coupled receptor (GPCR) family and are divided into three subtypes: GALR1, GALR2, and GALR3.[7][8] GALR1 and GALR3 primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[7][8] In contrast, GALR2 predominantly couples to Gq/11 proteins, which activates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.[9][10]

G cluster_galr13 GALR1 / GALR3 cluster_galr2 GALR2 GALR13 GALR1/3 Gi Gαi/o GALR13->Gi AC_inh Adenylyl Cyclase Gi->AC_inh cAMP_dec cAMP ↓ AC_inh->cAMP_dec GALR2 GALR2 Gq Gαq/11 GALR2->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ ↑ IP3->Ca PKC PKC DAG->PKC Galanin Galanin Galanin->GALR13 Galanin->GALR2

Caption: Galanin Receptor Signaling Pathways.
Neurokinin Receptor Signaling

Neurokinin receptors (NK1, NK2, and NK3) are also GPCRs that primarily couple to Gq/11 proteins.[1][11] Activation of these receptors by their endogenous ligands (e.g., Substance P for NK1) stimulates PLC, leading to the hydrolysis of PIP2 into IP3 and DAG.[11] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), which in turn modulate various cellular responses.[11] Some evidence also suggests that the NK1 receptor can couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cAMP.[12]

G cluster_nk_gq Gq/11 Pathway cluster_nk_gs Gs Pathway (NK1) NKR NK1 / NK2 / NK3 Gq Gαq/11 NKR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ ↑ IP3->Ca PKC PKC DAG->PKC NKR_gs NK1 Gs Gαs NKR_gs->Gs AC_act Adenylyl Cyclase Gs->AC_act cAMP_inc cAMP ↑ AC_act->cAMP_inc Tachykinin Tachykinins (e.g., Substance P) Tachykinin->NKR Tachykinin->NKR_gs

Caption: Neurokinin Receptor Signaling Pathways.

Conclusion

Galanin (1-13)-spantide I is a high-affinity antagonist of galanin receptors, making it a valuable tool for studying the physiological roles of the galaninergic system. However, due to its chimeric nature, it possesses the potential for cross-reactivity with neurokinin receptors, particularly the NK1 receptor. Researchers should be mindful of this dual activity and employ appropriate control experiments to ensure the specific effects of galanin receptor blockade are being observed. The data and protocols presented in this guide are intended to support the rigorous and effective use of Galanin (1-13)-spantide I in neuroscience and drug discovery research.

References

Validation

A Comparative Analysis of First and Second-Generation Galanin Antagonists

A comprehensive guide for researchers and drug development professionals on the evolution and performance of galanin receptor antagonists, from early-stage peptide-based compounds to subtype-selective small molecules. Th...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the evolution and performance of galanin receptor antagonists, from early-stage peptide-based compounds to subtype-selective small molecules.

The neuropeptide galanin, through its interaction with three G protein-coupled receptors (GalR1, GalR2, and GalR3), plays a crucial role in a myriad of physiological processes, including neurotransmission, pain perception, and metabolic regulation. This has made galanin receptors attractive targets for therapeutic intervention. The development of antagonists to block galanin signaling has evolved significantly, from first-generation peptide-based antagonists to second-generation non-peptidergic, subtype-selective molecules with improved pharmacokinetic profiles. This guide provides a detailed comparative analysis of these two generations of galanin antagonists, supported by experimental data and methodologies.

First-Generation Galanin Antagonists: The Peptidergic Pioneers

The initial efforts to develop galanin antagonists focused on modifying the galanin peptide itself. These first-generation antagonists, such as M15, M35, and M40, are chimeric peptides that typically incorporate a fragment of the N-terminal of galanin, which is crucial for receptor binding.

M15 (Galantide): This chimeric peptide, consisting of galanin(1-13) linked to a substance P fragment, was one of the first galanin antagonists developed.[1] It binds with high affinity to galanin receptors, displaying an IC50 of approximately 0.1 nM for 125I-labeled galanin binding sites in rat brain membranes.[1]

M35: A hybrid of galanin(1-13) and a bradykinin fragment, M35 also exhibits high affinity for galanin receptors.[2][3] It has been shown to act as a mixed agonist-antagonist, displaying antagonist properties in some systems while exhibiting partial agonist activity in others.[4][5]

M40: This antagonist, a chimera of galanin(1-13) and a C-terminal amide, is a potent, non-selective antagonist at central galanin receptors.[6] It has been instrumental in elucidating the role of galanin in processes like feeding and cognition.[7] However, it can also display weak partial agonist activity at peripheral GalR2 receptors.[6]

While these first-generation antagonists were invaluable tools for initial research, their utility as therapeutic agents is limited by their peptidic nature, which results in poor oral bioavailability, rapid degradation by proteases, and limited penetration of the blood-brain barrier. Furthermore, their general lack of selectivity for the different galanin receptor subtypes has complicated the interpretation of their effects.

Second-Generation Galanin Antagonists: The Dawn of Selectivity and Improved Pharmacokinetics

The limitations of the first-generation antagonists spurred the development of small-molecule, non-peptidergic antagonists with improved drug-like properties. These second-generation compounds offer the significant advantages of subtype selectivity, oral bioavailability, and central nervous system penetration.

SNAP-37889: A prime example of a second-generation antagonist, SNAP-37889 is a potent and highly selective antagonist for the GalR3 receptor. It exhibits high affinity for GalR3 with a Ki of 17.44 nM, while showing negligible affinity for GalR1 and GalR2 (Ki > 10,000 nM). This selectivity has allowed for the specific investigation of the role of GalR3 in conditions such as anxiety, depression, and alcohol dependence.[8][9] Pharmacokinetic studies in rats have shown that SNAP-37889 has moderate but extended plasma exposure following intraperitoneal administration, with even greater exposure observed after oral administration, demonstrating its improved pharmacokinetic profile over peptide-based antagonists.[10]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for first and second-generation galanin antagonists, providing a clear comparison of their binding affinities and pharmacokinetic properties.

Table 1: Binding Affinity of Galanin Antagonists at Galanin Receptor Subtypes

AntagonistGenerationTypeGalR1 (Ki/IC50, nM)GalR2 (Ki, nM)GalR3 (Ki, nM)
M15 (Galantide)FirstPeptide~0.1 (IC50)[1]--
M35FirstPeptide0.11[2]2.0[2]-
M40FirstPeptide1.82[6]5.1[6]-
SNAP-37889SecondNon-peptide>10,000>10,00017.44

Table 2: Pharmacokinetic Properties of Galanin Antagonists

AntagonistGenerationTypeHalf-lifeOral BioavailabilityBlood-Brain Barrier Penetration
M15, M35, M40FirstPeptideShort (susceptible to proteolysis)PoorLimited
SNAP-37889SecondNon-peptideModerate to extended plasma exposure[10]Higher exposure than IV administration[10]Yes

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Galanin_Signaling_Pathway cluster_receptor Galanin Receptors cluster_gprotein G Proteins cluster_effector Effector Pathways GalR1 GalR1 Gi_o Gαi/o GalR1->Gi_o couples to GalR2 GalR2 Gq_11 Gαq/11 GalR2->Gq_11 couples to GalR3 GalR3 GalR3->Gi_o couples to Galanin Galanin Galanin->GalR1 Galanin->GalR2 Galanin->GalR3 AC Adenylyl Cyclase Gi_o->AC inhibits PLC Phospholipase C Gq_11->PLC activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2

Galanin signaling through its three receptor subtypes.

Experimental_Workflow start Start: Synthesize/Obtain Antagonist binding Radioligand Binding Assay (Determine Ki) start->binding functional Functional Assays (cAMP, Ca²⁺ Mobilization) (Determine IC50/EC50) binding->functional in_vivo In Vivo Models (e.g., Behavioral Tests) functional->in_vivo pk Pharmacokinetic Studies (Half-life, Bioavailability) in_vivo->pk end End: Characterize Antagonist Profile pk->end

General experimental workflow for evaluating galanin antagonists.

Antagonist_Evolution cluster_first_gen First Generation cluster_second_gen Second Generation first_gen Peptide-Based Antagonists (M15, M35, M40) - Non-selective - Poor PK properties second_gen Non-Peptide Antagonists (SNAP-37889) - Subtype-selective - Improved PK properties first_gen->second_gen addresses limitations of

Logical progression from first to second-generation galanin antagonists.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a general guideline for determining the binding affinity (Ki) of a galanin antagonist.

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human galanin receptor subtype of interest (GalR1, GalR2, or GalR3).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) and resuspend to a final protein concentration of 10-50 µ g/well .

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation.

    • Add a fixed concentration of a radiolabeled galanin ligand (e.g., [125I]-galanin) at a concentration near its Kd.

    • Add increasing concentrations of the unlabeled antagonist (competitor).

    • For non-specific binding determination, add a high concentration of unlabeled galanin to a set of wells.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filters and add scintillation cocktail.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of the antagonist.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for GalR1 and GalR3)

This protocol outlines a method to measure the functional potency of an antagonist at the Gi/o-coupled GalR1 and GalR3 receptors.

  • Cell Culture:

    • Culture cells stably expressing the galanin receptor (GalR1 or GalR3) in a 96-well plate.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with increasing concentrations of the antagonist for a short period (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of galanin (typically the EC80 concentration) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the antagonist.

    • Fit the data to a dose-response curve to determine the IC50 value of the antagonist.

Calcium Mobilization Assay (for GalR2)

This protocol describes a method to assess the functional potency of an antagonist at the Gq-coupled GalR2 receptor.

  • Cell Culture and Dye Loading:

    • Culture cells stably expressing the GalR2 receptor in a 96-well black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add increasing concentrations of the antagonist to the wells and incubate for a short period.

    • Add a fixed concentration of galanin (typically the EC80 concentration) to stimulate the cells.

  • Data Acquisition:

    • Measure the fluorescence intensity before and after the addition of the agonist in real-time. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the antagonist.

    • Plot the peak response against the log concentration of the antagonist.

    • Fit the data to a dose-response curve to determine the IC50 value of the antagonist.

Conclusion

The evolution from first to second-generation galanin antagonists represents a significant advancement in the field of galanin research and drug discovery. The development of subtype-selective, orally bioavailable small molecules like SNAP-37889 has provided researchers with powerful tools to dissect the specific roles of individual galanin receptor subtypes in health and disease. This, in turn, opens up new avenues for the development of targeted therapies for a range of disorders, including mood disorders, chronic pain, and addiction. The continued exploration of the galanin system with these advanced pharmacological tools holds great promise for future therapeutic breakthroughs.

References

Comparative

A Comparative Guide: Galanin (1-13)-Spantide I vs. Non-Peptide Galanin Antagonists

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the peptide-based galanin antagonist, Galanin (1-13)-spantide I, and non-peptide galanin antagonists, focusin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the peptide-based galanin antagonist, Galanin (1-13)-spantide I, and non-peptide galanin antagonists, focusing on their performance backed by experimental data. This document is intended to assist researchers in selecting the appropriate antagonist for their specific experimental needs.

Introduction to Galanin and its Antagonists

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that modulates a variety of physiological processes, including neurotransmission, hormone secretion, feeding behavior, and pain perception.[1] These effects are mediated through three G protein-coupled receptor subtypes: GALR1, GALR2, and GALR3.[2] The development of selective antagonists for these receptors is crucial for elucidating the specific roles of the galaninergic system in health and disease and for developing novel therapeutic agents.

Galanin antagonists can be broadly categorized into two classes: peptide-based antagonists, such as Galanin (1-13)-spantide I, and non-peptide small molecule antagonists. Galanin (1-13)-spantide I is a chimeric peptide created by fusing the N-terminal fragment of galanin (1-13) with spantide, a substance P antagonist.[3] Non-peptide antagonists are synthetic small molecules designed to interact with galanin receptors. This guide will focus on a comparison between Galanin (1-13)-spantide I and a representative non-peptide antagonist, SNAP 37889, a selective GALR3 antagonist.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties
PropertyGalanin (1-13)-spantide I (C7)Non-Peptide Antagonist (SNAP 37889)
Molecular Weight ~2828 g/mol ~451 g/mol
Structure Peptide ChimeraSmall Molecule (1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1H-indol-2-one)[4]
Solubility Generally soluble in aqueous buffersPoor aqueous solubility, requires formulation for in vivo studies[5]
Metabolic Stability Likely susceptible to peptidase degradationMetabolically stable, orally active[6]
Bioavailability Expected to be low orally, typically administered via injection[7]Orally bioavailable[5]
Blood-Brain Barrier Penetration LimitedCrosses the blood-brain barrier[6]
Table 2: Receptor Binding Affinity
AntagonistReceptor SubtypeBinding Affinity (Kd, Ki, or IC50)Species/TissueReference
Galanin (1-13)-spantide I (C7) Spinal Galanin ReceptorKd = 1.16 nM[3]Rat[3]
Rat Hypothalamic MembranesIC50 = 0.2 nM[7]Rat[7]
SNAP 37889 Human GALR3Ki = 15 nM[5]Human (transfected cells)[5]
Human GALR1Ki > 10,000 nM[8]Human (transfected cells)[8]
Human GALR2Ki > 10,000 nM[8]Human (transfected cells)[8]
Table 3: In Vitro Functional Activity
AntagonistAssayEffectReceptor TargetReference
Galanin (1-13)-spantide I (C7) Spinal Flexor ReflexBlocks galanin-induced facilitationSpinal Galanin Receptors[9]
SNAP 37889 Forskolin-stimulated cAMP accumulationInhibits galanin-induced suppression of cAMPGALR3[8]
Table 4: In Vivo Efficacy
AntagonistAnimal ModelAdministration RouteDoseObserved EffectReference
Galanin (1-13)-spantide I (C7) Satiated ratsIntraventricularEquimolar to galaninInhibited galanin-induced feeding[7]
SNAP 37889 Mice (Scheduled High Alcohol Consumption)Intraperitoneal (i.p.)30 mg/kgReduced ethanol, sucrose, and saccharin intake[10]
Mice (Operant paradigm)i.p.30 mg/kgReduced morphine self-administration[10]
Rats (Social interaction test)i.p.30 mg/kgNo change in anxiety-like behavior[5]

Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity of antagonists for galanin receptors.

Materials:

  • Membrane preparations from cells expressing the galanin receptor subtype of interest.

  • Radioligand: 125I-labeled galanin.

  • Assay Buffer: 25 mM HEPES, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4.[11]

  • Wash Buffer: 25 mM HEPES, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4.[11]

  • Test compounds (Galanin (1-13)-spantide I or non-peptide antagonists) at various concentrations.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter.

Procedure:

  • Incubate receptor-containing membranes with a fixed concentration of 125I-galanin and varying concentrations of the unlabeled antagonist in the assay buffer.

  • Incubations are typically carried out for 60 minutes at 27°C.[11]

  • Separate bound from free radioligand by rapid vacuum filtration through the filter plates.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

Objective: To assess the antagonist's ability to block galanin-mediated inhibition of adenylyl cyclase (primarily for GALR1 and GALR3).[12]

Materials:

  • Cells stably expressing the galanin receptor subtype of interest (e.g., HEK293 or CHO cells).

  • Forskolin (an adenylyl cyclase activator).

  • Galanin.

  • Test compounds (Galanin (1-13)-spantide I or non-peptide antagonists).

  • cAMP assay kit (e.g., LANCE, HTRF, or AlphaScreen).

  • Cell culture reagents.

Procedure:

  • Seed cells in a 96- or 384-well plate and culture overnight.

  • Pre-incubate the cells with varying concentrations of the antagonist for a specified period.

  • Stimulate the cells with a fixed concentration of galanin in the presence of forskolin.

  • After incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • The ability of the antagonist to reverse the galanin-induced inhibition of forskolin-stimulated cAMP production is quantified to determine its potency (IC50).

Functional Assay: Phospholipase C (PLC) Activity

Objective: To evaluate the antagonist's effect on galanin-induced PLC activation (primarily for GALR2).[12]

Materials:

  • Cells expressing the GALR2 receptor.

  • Galanin.

  • Test compounds.

  • Inositol phosphate or calcium flux assay kit.

  • Cell culture reagents.

Procedure:

  • Culture cells in appropriate plates.

  • Pre-treat cells with the antagonist.

  • Stimulate with galanin.

  • Measure the production of inositol phosphates or the change in intracellular calcium concentration using a suitable assay kit.

  • The antagonist's potency is determined by its ability to block the galanin-induced response.

Mandatory Visualization

Galanin_Signaling_Pathways cluster_GALR1_3 GALR1/GALR3 Signaling cluster_GALR2 GALR2 Signaling cluster_Antagonists Antagonist Action GALR1_3 GALR1 / GALR3 Gi_o Gαi/o GALR1_3->Gi_o Galanin AC_inhibit Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease GALR2 GALR2 Gq_11 Gαq/11 GALR2->Gq_11 Galanin PLC Phospholipase C Gq_11->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Peptide_Antagonist Galanin (1-13)-spantide I Peptide_Antagonist->GALR1_3 Peptide_Antagonist->GALR2 NonPeptide_Antagonist Non-Peptide Antagonist (e.g., SNAP 37889) NonPeptide_Antagonist->GALR1_3 Selective for GALR3

Caption: Galanin receptor signaling pathways and points of antagonist intervention.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (cAMP) cluster_invivo In Vivo Efficacy Study b1 Prepare Receptor Membranes b2 Incubate with 125I-Galanin & Antagonist b1->b2 b3 Filter & Wash b2->b3 b4 Measure Radioactivity b3->b4 b5 Determine Ki b4->b5 f1 Culture GALR-expressing cells f2 Pre-incubate with Antagonist f1->f2 f3 Stimulate with Galanin & Forskolin f2->f3 f4 Measure cAMP levels f3->f4 f5 Determine IC50 f4->f5 v1 Administer Antagonist to Animal Model v2 Induce Galanin-mediated Response v1->v2 v3 Measure Behavioral or Physiological Endpoint v2->v3 v4 Assess Antagonist Effect v3->v4

Caption: Generalized experimental workflows for characterizing galanin antagonists.

Discussion and Conclusion

The choice between Galanin (1-13)-spantide I and a non-peptide antagonist depends heavily on the specific research question and experimental design.

Galanin (1-13)-spantide I is a potent, high-affinity peptide antagonist. Its primary advantages are its high affinity for galanin receptors and its utility in in vitro and acute in vivo studies where direct administration to the central nervous system is possible. However, its peptide nature likely confers poor metabolic stability and limited blood-brain barrier permeability, making it less suitable for systemic administration in chronic in vivo studies. There have also been reports of neurotoxicity at high doses.[9]

Non-peptide antagonists , such as SNAP 37889, offer several advantages, including improved metabolic stability, oral bioavailability, and the ability to cross the blood-brain barrier.[6] This makes them ideal for systemic administration in behavioral and other chronic in vivo studies. Furthermore, non-peptide antagonists can exhibit high selectivity for a particular galanin receptor subtype, as demonstrated by SNAP 37889's high selectivity for GALR3.[8] However, non-peptide antagonists may have off-target effects, and their development can be challenging. Some studies have also reported potential toxicity for SNAP 37889 at higher concentrations, independent of GALR3 expression.[4]

References

Validation

A Comparative Guide to Galanin Chimeric Peptides: Receptor Subtype Selectivity and Functional Effects

For Researchers, Scientists, and Drug Development Professionals The neuropeptide galanin mediates a wide array of physiological and pathological processes through its three G-protein coupled receptors: GALR1, GALR2, and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The neuropeptide galanin mediates a wide array of physiological and pathological processes through its three G-protein coupled receptors: GALR1, GALR2, and GALR3. The development of receptor subtype-selective ligands is crucial for dissecting the specific roles of each receptor and for designing targeted therapeutics. This guide provides a comparative analysis of prominent galanin chimeric peptides, focusing on their differential binding affinities and functional effects on the three galanin receptor subtypes.

Introduction to Galanin Chimeras

Galanin chimeras are synthetically designed peptides that combine fragments of galanin with sequences from other neuropeptides or stabilizing motifs. This approach has yielded valuable pharmacological tools with altered receptor selectivity and functional properties compared to the endogenous ligand. This guide focuses on three well-characterized galanin chimeras: M617 , a GALR1-preferring agonist; AR-M1896 , a GALR2-selective agonist; and M40 (Galantide) , a non-selective galanin receptor antagonist.

Comparative Binding Affinity and Functional Activity

The subtype selectivity of these chimeric peptides is a key determinant of their utility in research. The following tables summarize the available quantitative data on their binding affinities and functional activities at human galanin receptors.

Table 1: Binding Affinity of Galanin Chimeric Peptides at GALR1, GALR2, and GALR3
Chimeric PeptideGALR1 Ki (nM)GALR2 Ki (nM)GALR3 Ki (nM)GALR1 IC50 (nM)GALR2 IC50 (nM)GALR3 IC50 (nM)
M617 0.23[1]5.71[1]49.2[2]---
AR-M1896 -88[3]271[3]879[3]1.76[3]-
M40 (Galantide) 1.825.1-3-15 (rat brain)[4][5]3-15 (rat brain)[4][5]-

Note: IC50 values for M40 are from binding assays using rat brain membrane preparations, which contain a mixture of galanin receptor subtypes.

Table 2: Functional Profile of Galanin Chimeric Peptides
Chimeric PeptidePrimary TargetFunctional Effect
M617 GALR1Agonist[1]
AR-M1896 GALR2Agonist[3][6]
M40 (Galantide) GALR1/GALR2Antagonist[4][5][7]
GALR2 (peripheral)Weak Partial Agonist[5]

Signaling Pathways of Galanin Receptors

The differential effects of galanin chimeras are rooted in the distinct signaling cascades initiated by each receptor subtype.

  • GALR1 and GALR3 primarily couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

  • GALR2 predominantly couples to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentration.

GALR1_Signaling M617 M617 (Agonist) GALR1 GALR1 M617->GALR1 binds Gi_o Gi/o GALR1->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP ↓ cAMP AC->cAMP

GALR2_Signaling AR_M1896 AR-M1896 (Agonist) GALR2 GALR2 AR_M1896->GALR2 binds Gq_11 Gq/11 GALR2->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 ↑ IP3 PIP2->IP3 DAG ↑ DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 leads to

Experimental Protocols

The characterization of these galanin chimeras relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki and IC50) of the chimeric peptides for the galanin receptors.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membranes Cell Membranes expressing GALR1, GALR2, or GALR3 Incubate Incubate membranes, radioligand, and competitor at 25-37°C Membranes->Incubate Radioligand Radioligand (e.g., ¹²⁵I-Galanin) Radioligand->Incubate Competitor Unlabeled Chimera (e.g., M617) Competitor->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Count Quantify radioactivity on filters Filter->Count Curve Generate competition curve Count->Curve Calculate Calculate IC₅₀ and Ki values Curve->Calculate

Protocol Details:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing the human galanin receptor subtype of interest (GALR1, GALR2, or GALR3).

  • Binding Reaction: In a 96-well plate, cell membranes (typically 10-20 µg of protein) are incubated in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with a fixed concentration of radiolabeled galanin (e.g., [¹²⁵I]-galanin) and varying concentrations of the unlabeled chimeric peptide.

  • Incubation: The reaction mixture is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the chimeric peptide that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays are employed to determine whether a chimeric peptide acts as an agonist or antagonist at a specific receptor subtype and to quantify its potency (EC50) and efficacy (Emax).

1. cAMP Assay (for Gi/o-coupled GALR1 and GALR3):

This assay measures the inhibition of forskolin-stimulated cAMP production.

Protocol Details:

  • Cell Culture: CHO cells stably expressing GALR1 or GALR3 are seeded in 96- or 384-well plates.

  • Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. They are then stimulated with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the chimeric peptide (e.g., M617).

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as competitive immunoassays utilizing HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.

  • Data Analysis: A dose-response curve is generated by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the peptide concentration. The EC50 value (the concentration of the peptide that produces 50% of its maximal inhibitory effect) is determined.

2. Phospholipase C (PLC) / Inositol Monophosphate (IP1) Assay (for Gq-coupled GALR2):

This assay measures the accumulation of IP1, a stable metabolite of the IP3 signaling pathway.

Protocol Details:

  • Cell Culture: CHO cells stably expressing GALR2 are plated in multi-well plates.

  • Stimulation: Cells are incubated in a stimulation buffer containing LiCl (to inhibit the degradation of IP1) and varying concentrations of the chimeric peptide (e.g., AR-M1896).

  • Lysis and Detection: Following stimulation, cells are lysed, and the accumulated IP1 is quantified using a competitive immunoassay, often based on HTRF technology.

  • Data Analysis: A dose-response curve is constructed by plotting the HTRF signal (which is inversely proportional to the IP1 concentration) against the logarithm of the peptide concentration to determine the EC50 value.

Conclusion

The chimeric peptides M617, AR-M1896, and M40 represent valuable tools for the pharmacological investigation of the galanin system. Their distinct receptor subtype selectivities and functional profiles, as summarized in this guide, allow for the targeted modulation of specific galanin receptor-mediated pathways. The provided experimental protocols offer a foundation for the in vitro characterization of these and other novel galanin receptor ligands, facilitating further research into the therapeutic potential of targeting this complex neuropeptide system.

References

Comparative

A Head-to-Head Comparison of Galanin Receptor Antagonists: Galanin (1-13)-spantide I vs. M35

For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is critical for elucidating the complex roles of the galanin system in health and disease. This guide pr...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is critical for elucidating the complex roles of the galanin system in health and disease. This guide provides a comprehensive head-to-head comparison of two widely used chimeric peptide galanin receptor antagonists: Galanin (1-13)-spantide I and M35.

This objective analysis, supported by experimental data, details their binding affinities, functional activities, and receptor signaling pathways. All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided to ensure reproducibility and aid in experimental design.

At a Glance: Key Differences

FeatureGalanin (1-13)-spantide IM35
Composition Chimeric peptide of galanin (1-13) and the substance P antagonist, spantide.Chimeric peptide of galanin (1-13) and the bradykinin B2 receptor antagonist, bradykinin (2-9).
Primary Activity Galanin Receptor AntagonistMixed Galanin Receptor Agonist/Antagonist
Receptor Affinity High affinity for spinal galanin receptors (predominantly GalR1).High affinity for GalR1, with lower affinity for GalR2.
Reported Effects Blocks galanin-induced feeding and nociceptive reflex facilitation. Neurotoxic at high doses.Exhibits antidepressant-like effects; can block galanin-induced depression-like behavior. In some contexts, shows agonist activity (e.g., neurite outgrowth, acetylcholine release).

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for Galanin (1-13)-spantide I and M35, providing a clear comparison of their binding affinities.

Table 1: Binding Affinity of Galanin (1-13)-spantide I and M35 for Galanin Receptors

LigandReceptor Subtype(s)Tissue/Cell LineBinding ConstantCitation
Galanin (1-13)-spantide I Spinal Galanin ReceptorsRat Spinal CordKd = 1.16 nM[1]
M35 Galanin Receptors (non-selective)-Kd = 0.1 nM[2]
Human GalR1-Ki = 0.11 nM[2][3]
Human GalR2-Ki = 2.0 nM[2][3]
Galanin ReceptorsRat Dorsal Spinal CordIC50 = 0.3 nM[4]
Galanin ReceptorsRin m 5F cellsKD = 0.3 ± 0.1 nM (high-affinity site), 0.52 ± 0.03 µM (low-affinity site)[5]

Kd: Dissociation constant; Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration.

Functional Activity: Antagonistic and Agonistic Properties

While both compounds are often referred to as galanin receptor antagonists, their functional activities can differ significantly depending on the experimental context.

Galanin (1-13)-spantide I has been primarily characterized as a competitive antagonist. It has been shown to effectively block the physiological effects of galanin, such as the stimulation of food intake[6] and the facilitation of the nociceptive flexor reflex. However, it is important to note that some studies have reported neurotoxic effects at higher concentrations.

M35 exhibits a more complex pharmacological profile, acting as a mixed agonist/antagonist[7]. At low concentrations, it can reverse the inhibitory effect of galanin on forskolin-stimulated cAMP production[2][3]. However, at higher concentrations, M35 can act as a galanin receptor agonist, inhibiting cAMP production on its own[2][3]. This dual activity has been observed in various models, including studies on neurite outgrowth where M35 showed intrinsic agonistic effects[7]. In vivo, M35 has demonstrated antidepressant-like properties and can block galanin-induced increases in depression-like behaviors.

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action of these antagonists, it is crucial to consider the signaling pathways of the galanin receptors.

Galanin_Signaling_Pathways cluster_GALR1_3 GALR1/GALR3 Signaling cluster_GALR2 GALR2 Signaling GALR1_3 GALR1 / GALR3 Gio Gαi/o GALR1_3->Gio Galanin AC_inhib Adenylate Cyclase (Inhibition) Gio->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec GALR2 GALR2 Gq11 Gαq/11 GALR2->Gq11 Galanin PLC Phospholipase C (Activation) Gq11->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_inc ↑ Intracellular Ca²⁺ IP3_DAG->Ca_inc

Galanin receptor signaling pathways.

The experimental workflows for characterizing these antagonists typically involve radioligand binding assays to determine their affinity for the receptors and functional assays to assess their impact on downstream signaling.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP Measurement) start_binding Prepare membranes from cells expressing galanin receptors radioligand Incubate membranes with radiolabeled galanin and varying concentrations of antagonist (Spantide I or M35) start_binding->radioligand separate Separate bound from free radioligand (e.g., filtration) radioligand->separate measure Measure radioactivity of bound ligand separate->measure analyze_binding Analyze data to determine Ki or Kd values measure->analyze_binding start_functional Culture cells expressing GalR1 or GalR3 pre_incubate Pre-incubate cells with Galanin (1-13)-spantide I or M35 start_functional->pre_incubate stimulate Stimulate with forskolin (to increase basal cAMP) and galanin pre_incubate->stimulate lyse Lyse cells and measure intracellular cAMP levels stimulate->lyse analyze_functional Analyze data to determine IC50 for inhibition of galanin effect lyse->analyze_functional

Typical experimental workflows.

Experimental Protocols

Radioligand Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (Ki) of Galanin (1-13)-spantide I and M35 for galanin receptors.

Materials:

  • Membrane preparations from cells stably expressing human or rat galanin receptors (GalR1, GalR2, or GalR3).

  • Radioligand (e.g., [125I]-Galanin).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Unlabeled galanin (for determining non-specific binding).

  • Galanin (1-13)-spantide I and M35 at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add membrane homogenates (typically 20-50 µg of protein per well).

  • Add a fixed concentration of radioligand (e.g., 0.1 nM [125I]-Galanin).

  • For total binding, add binding buffer. For non-specific binding, add a high concentration of unlabeled galanin (e.g., 1 µM).

  • For competition binding, add varying concentrations of Galanin (1-13)-spantide I or M35.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data using a non-linear regression model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement for Gi/o-coupled Receptors (GalR1/GalR3)

Objective: To determine the functional antagonist activity (IC50) of Galanin (1-13)-spantide I and M35 at Gi/o-coupled galanin receptors.

Materials:

  • Cells stably expressing GalR1 or GalR3 (e.g., CHO or HEK293 cells).

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • Forskolin (an adenylyl cyclase activator).

  • Galanin.

  • Galanin (1-13)-spantide I and M35 at various concentrations.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Seed the cells in a 96-well or 384-well plate and grow to confluence.

  • On the day of the assay, replace the culture medium with assay buffer.

  • Pre-incubate the cells with varying concentrations of Galanin (1-13)-spantide I or M35 for a specified time (e.g., 15-30 minutes) at 37°C.

  • Add a fixed concentration of galanin (typically the EC80 for cAMP inhibition) and a fixed concentration of forskolin (to stimulate cAMP production).

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the cAMP assay kit.

  • Plot the cAMP levels against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

Galanin (1-13)-spantide I and M35 are valuable tools for investigating the galaninergic system, but their distinct pharmacological profiles must be carefully considered. Galanin (1-13)-spantide I acts primarily as a galanin receptor antagonist, particularly at spinal GalR1 receptors. In contrast, M35 displays a more complex profile of mixed agonism/antagonism, with high affinity for GalR1. The choice between these two compounds will depend on the specific research question, the receptor subtypes of interest, and the experimental model being used. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their studies of the multifaceted roles of galanin.

References

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: Proper Disposal of Galanin (1-13)-spantide I

A comprehensive guide for laboratory professionals on the safe handling and disposal of the research-grade peptide, Galanin (1-13)-spantide I. This document provides essential procedural information to ensure the safety...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for laboratory professionals on the safe handling and disposal of the research-grade peptide, Galanin (1-13)-spantide I. This document provides essential procedural information to ensure the safety of laboratory personnel and compliance with environmental regulations.

Galanin (1-13)-spantide I is a chimeric peptide utilized in research to study the effects of galanin on various physiological processes, such as feeding behavior.[1] As with all research-grade peptides, it is imperative to handle and dispose of this compound with strict adherence to safety protocols to protect researchers and the integrity of scientific data.[2]

Core Principles of Peptide Waste Management

The foundational principle for the disposal of any research chemical is to adhere to local, state, and federal regulations.[2][3] All peptide waste should be treated as laboratory chemical waste.[4] It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific protocols tailored to your location and facilities.[2][3] Never dispose of peptide solutions down the drain or in regular trash, as this can pose environmental and health risks.[4][5]

Step-by-Step Disposal Protocol

This protocol outlines a general procedure for the disposal of small quantities of Galanin (1-13)-spantide I typically used in a research laboratory setting.

1. Waste Segregation and Collection:

  • Liquid Waste: Collect all aqueous solutions containing Galanin (1-13)-spantide I in a designated, leak-proof, and clearly labeled chemical waste container.[2][3] The label should include "Chemical Waste," the contents ("Galanin (1-13)-spantide I" and solvent), concentration, hazard class (if applicable), and the accumulation start date.[3]

  • Solid Waste: Place all contaminated solid waste, such as vials, pipette tips, and gloves, into a designated solid chemical waste container.[4][6] This container should also be clearly labeled.

  • Empty Containers: Rinse empty Galanin (1-13)-spantide I containers thoroughly with an appropriate solvent. The rinsate should be collected as chemical waste. After rinsing and defacing the original label, the container may be disposed of as regular laboratory glass or plastic waste, pending institutional policy.[3]

2. Inactivation (Recommended for Liquid Waste):

While not always mandatory for non-hazardous peptides, inactivation provides an additional layer of safety.[6]

  • Chemical Hydrolysis: A common method for peptide inactivation is hydrolysis, which breaks the peptide bonds.[6]

    • Acid Hydrolysis: In a fume hood, add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the peptide solution. Allow the mixture to stand for a minimum of 24 hours in a sealed and labeled container.[6]

    • Base Hydrolysis: Alternatively, use a strong base like 1 M Sodium Hydroxide (NaOH) following the same procedure as acid hydrolysis.

  • Oxidation: Another effective degradation method is using a strong oxidizing agent like sodium hypochlorite (bleach).[3]

    • In a designated chemical fume hood, add a 10% bleach solution to the liquid peptide waste to achieve a final bleach-to-waste ratio of at least 1:10.[3]

    • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[3]

3. Neutralization (Post-Inactivation):

  • After the inactivation period, neutralize the acidic or basic solution.[6] For acidic solutions, slowly add a base (e.g., sodium bicarbonate or NaOH) until the pH is between 6.0 and 8.0. For basic solutions, slowly add an acid.[6]

4. Storage Pending Disposal:

  • Store the labeled waste containers in a designated and secure secondary containment area, away from incompatible materials, until collection.[6]

5. Final Disposal:

  • Arrange for the collection of the waste by your institution's EHS department or a licensed chemical waste disposal contractor.[2][6] Provide all necessary documentation regarding the contents of the waste containers.[6]

Quantitative Disposal Guidelines

The following table summarizes general quantitative recommendations for the chemical inactivation of peptide waste.

ParameterRecommendationRationale
Inactivation Reagent 1 M HCl or 1 M NaOHSufficient to hydrolyze peptide bonds.[6]
Bleach Concentration 10% solution (at least 1:10 ratio to waste)Effective for oxidative degradation of peptides.[3]
Inactivation Time Minimum 24 hours (Hydrolysis)Ensures complete degradation of the peptide.[6]
Inactivation Time Minimum 30 minutes (Bleach)Ensures complete inactivation through oxidation.[3]
Final pH for Aqueous Waste 6.0 - 8.0Neutral pH is generally required for disposal.[6]

Experimental Workflow and Logic

The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of Galanin (1-13)-spantide I.

G cluster_0 Waste Generation & Segregation cluster_1 Treatment & Neutralization cluster_2 Final Disposal Path start Galanin (1-13)-spantide I Waste Generated liquid Liquid Waste (Solutions) start->liquid Aqueous or solvent-based solid Solid Waste (Vials, PPE) start->solid Contaminated items empty Empty Containers start->empty Used primary packaging collect_liquid Collect in Labeled Chemical Waste Container liquid->collect_liquid collect_solid Collect in Labeled Solid Waste Container solid->collect_solid rinse Rinse with Solvent empty->rinse inactivate Inactivation (Recommended) - Acid/Base Hydrolysis - Bleach Oxidation collect_liquid->inactivate neutralize Neutralize to pH 6-8 inactivate->neutralize store Store all waste in Secondary Containment neutralize->store collect_solid->store collect_rinsate Collect Rinsate as Liquid Waste rinse->collect_rinsate dispose_container Dispose as Lab Glass/Plastic rinse->dispose_container collect_rinsate->collect_liquid pickup Arrange for EHS Pickup store->pickup

References

Handling

Essential Safety and Operational Protocols for Handling Galanin (1-13)-spantide I

For researchers, scientists, and drug development professionals, the safe handling of potent bioactive peptides such as Galanin (1-13)-spantide I is of paramount importance. Adherence to strict safety protocols is crucia...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent bioactive peptides such as Galanin (1-13)-spantide I is of paramount importance. Adherence to strict safety protocols is crucial to minimize exposure risks and ensure a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling Galanin (1-13)-spantide I in both powder and solution forms.

Protection Type Specific Recommendations Rationale
Eye Protection Safety goggles with side shields or a face shield.Protects against splashes of solutions and airborne particles of the peptide.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact with the peptide. Gloves should be inspected before use and disposed of as chemical waste after handling.
Body Protection A buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection An appropriate respirator (e.g., N95 or P1 dust mask).Recommended when handling the powder form to avoid inhalation of dust particles.

Handling and Storage

Proper handling and storage procedures are vital for maintaining the integrity of Galanin (1-13)-spantide I and ensuring the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably within a designated chemical fume hood, especially when handling the powdered form to minimize inhalation risk.

  • Avoid direct contact with eyes, skin, and clothing.

  • Prevent the formation of dust and aerosols.

  • Keep the container tightly closed when not in use.

Storage:

  • For long-term stability, store the peptide powder at -20°C.

  • Once reconstituted in a solvent, it is recommended to store the solution at -80°C for up to one year to maintain its integrity.

  • Always refer to the Certificate of Analysis for lot-specific storage recommendations.[1]

First Aid Measures

In the event of accidental exposure, immediate action is critical.

Exposure Type First Aid Procedure
Inhalation If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
Eye Contact If the substance comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
Ingestion If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

The disposal of Galanin (1-13)-spantide I and any contaminated materials must be carried out in a manner that prevents environmental contamination and adheres to institutional and local regulations. All peptide waste should be treated as laboratory chemical waste.[2]

Step-by-Step Disposal Protocol:

  • Segregation : All waste contaminated with the peptide, including unused solutions, pipette tips, gloves, and empty vials, must be collected in a clearly labeled, leak-proof hazardous waste container.[3]

  • Inactivation (for liquid waste) : To add a layer of safety, chemical degradation through hydrolysis is recommended for liquid waste. This can be achieved by treating the peptide solution with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) for a minimum of 24 hours to break the peptide bonds.

  • Neutralization : If a strong acid or base was used for inactivation, the solution should be neutralized to a pH between 6.0 and 8.0 before final disposal.

  • Final Disposal : Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor. Never pour peptide solutions down the sink.[2]

The following table summarizes key parameters for the chemical decontamination of peptide waste.

Parameter Recommendation Rationale
Inactivation Reagent 1 M HCl or 1 M NaOHSufficient to hydrolyze and inactivate the peptide.
Inactivation Time Minimum 24 hoursEnsures complete degradation of the peptide.
Final pH for Aqueous Waste 6.0 - 8.0Neutral pH is generally required for disposal into institutional waste streams.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling Galanin (1-13)-spantide I in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_disposal Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Peptide (in fume hood) Weigh Peptide (in fume hood) Prepare Workspace->Weigh Peptide (in fume hood) Reconstitute Peptide Reconstitute Peptide Weigh Peptide (in fume hood)->Reconstitute Peptide Perform Experiment Perform Experiment Reconstitute Peptide->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Inactivate Liquid Waste Inactivate Liquid Waste Segregate Waste->Inactivate Liquid Waste Dispose via EHS Dispose via EHS Inactivate Liquid Waste->Dispose via EHS

Caption: Workflow for Safe Handling of Galanin (1-13)-spantide I.

References

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